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  • Product: tetrahydro-2H-pyran-3-carbaldehyde
  • CAS: 77342-93-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Tetrahydro-2H-pyran-3-carbaldehyde

Foreword: The Significance of Substituted Tetrahydropyrans The tetrahydropyran (THP) moiety is a cornerstone in medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active mol...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Substituted Tetrahydropyrans

The tetrahydropyran (THP) moiety is a cornerstone in medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active molecules underscores the importance of robust synthetic and analytical methodologies for its derivatives. Tetrahydro-2H-pyran-3-carbaldehyde, as a functionalized scaffold, represents a versatile building block for the elaboration of more complex chemical entities. This guide provides an in-depth exploration of a key synthetic route to this compound and a detailed overview of its characterization, grounded in established analytical principles. Our focus will be on providing not just protocols, but a deeper understanding of the underlying chemistry for researchers, scientists, and professionals in drug development.

Part 1: Strategic Synthesis of Tetrahydro-2H-pyran-3-carbaldehyde

A logical and efficient synthetic approach to tetrahydro-2H-pyran-3-carbaldehyde is the controlled oxidation of its corresponding primary alcohol, (tetrahydro-2H-pyran-3-yl)methanol. This precursor alcohol can be synthesized via various methods, including the reduction of the corresponding carboxylic acid or its ester. For the purpose of this guide, we will focus on the final oxidative step, which is often the most critical in terms of yield and purity.

The choice of oxidant is paramount to prevent over-oxidation to the carboxylic acid. Several reagents are suitable for this transformation, each with its own advantages and mechanistic nuances. We will discuss three widely accepted methods: Pyridinium Chlorochromate (PCC) oxidation, Dess-Martin Periodinane (DMP) oxidation, and Swern oxidation.

Oxidation using Pyridinium Chlorochromate (PCC)

PCC is a milder chromium-based oxidant that is particularly effective for the conversion of primary alcohols to aldehydes.[1][2] The reaction is typically performed in an anhydrous solvent, such as dichloromethane (DCM), to prevent the formation of the corresponding carboxylic acid.[3][4]

Mechanism Rationale: The alcohol oxygen attacks the chromium center, and after a series of proton transfers, a chromate ester is formed. A base (such as pyridine, present in the PCC salt) then abstracts a proton from the carbon bearing the oxygen, leading to the collapse of the intermediate and formation of the aldehyde and a reduced chromium species.[5]

Experimental Protocol: PCC Oxidation

  • To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) and an inert drying agent like Celite® in anhydrous dichloromethane (DCM), add a solution of (tetrahydro-2H-pyran-3-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with a non-polar solvent such as diethyl ether and filter through a pad of silica gel or Florisil® to remove the chromium byproducts.

  • Concentrate the filtrate under reduced pressure to yield the crude tetrahydro-2H-pyran-3-carbaldehyde.

  • Purify the crude product by flash column chromatography on silica gel.

Oxidation using Dess-Martin Periodinane (DMP)

The Dess-Martin Periodinane is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes.[6][7] It is often favored for its non-toxic byproducts and room temperature reaction conditions.[8]

Mechanism Rationale: The reaction proceeds through a ligand exchange at the iodine center, where the alcohol displaces an acetate group. A subsequent intramolecular deprotonation of the alpha-proton by the acetate ion facilitates a concerted elimination to form the aldehyde, iodinane, and acetic acid.[6]

Experimental Protocol: DMP Oxidation

  • Dissolve (tetrahydro-2H-pyran-3-yl)methanol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin Periodinane (1.2 equivalents) to the solution at room temperature under an inert atmosphere.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[9] It is known for its high yields and compatibility with a wide range of functional groups, although it requires cryogenic temperatures.[10]

Mechanism Rationale: DMSO reacts with oxalyl chloride to form an electrophilic sulfur species. The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered base facilitates an E2-like elimination to produce the aldehyde, dimethyl sulfide, and carbon monoxide and dioxide.[9]

Experimental Protocol: Swern Oxidation

  • In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (2.0 equivalents) in anhydrous DCM and cool to -78 °C.

  • Add a solution of DMSO (4.0 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.

  • After stirring for a short period, add a solution of (tetrahydro-2H-pyran-3-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -60 °C.

  • Stir for an additional period at -78 °C, then add triethylamine (5.0 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Part 2: Comprehensive Characterization of Tetrahydro-2H-pyran-3-carbaldehyde

Thorough characterization is essential to confirm the identity and purity of the synthesized product. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:

  • A downfield singlet or doublet for the aldehydic proton, typically in the range of δ 9.5-10.0 ppm.[11][12]

  • A series of multiplets in the upfield region (δ 1.5-4.0 ppm) corresponding to the protons on the tetrahydropyran ring. Protons on carbons adjacent to the oxygen atom will be shifted further downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for each unique carbon atom.

  • The most downfield signal will be that of the carbonyl carbon of the aldehyde, typically appearing in the range of δ 190-200 ppm.[13][14]

  • Carbons of the tetrahydropyran ring will appear in the upfield region, with those bonded to the oxygen atom resonating at a lower field (δ 60-80 ppm) compared to the other ring carbons.[15]

Expected NMR Data for Tetrahydro-2H-pyran-3-carbaldehyde
Technique Expected Chemical Shifts (δ, ppm)
¹H NMR~9.6 (s, 1H, -CHO), Multiplets between 1.5-4.0 (ring protons)
¹³C NMR~200 (C=O), Signals between 20-80 (ring carbons)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For tetrahydro-2H-pyran-3-carbaldehyde, the key absorptions are:

  • A strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde, typically appearing around 1720-1740 cm⁻¹.[16][17]

  • Two characteristic, weaker bands for the C-H stretch of the aldehyde proton, appearing around 2720 cm⁻¹ and 2820 cm⁻¹.[18][19]

  • A strong absorption band for the C-O-C stretch of the ether linkage in the tetrahydropyran ring, typically in the range of 1050-1150 cm⁻¹.

Key IR Absorptions
Functional Group Characteristic Absorption (cm⁻¹)
Aldehyde C=O Stretch1720 - 1740
Aldehyde C-H Stretch2720 & 2820
Ether C-O-C Stretch1050 - 1150
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For tetrahydro-2H-pyran-3-carbaldehyde (C₆H₁₀O₂), the expected molecular weight is approximately 114.14 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 114, along with characteristic fragmentation peaks corresponding to the loss of fragments such as the formyl group (-CHO) or parts of the pyran ring.

Chromatographic Analysis

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the synthesized compound. A single sharp peak in the chromatogram would indicate a high degree of purity.

Diagrams and Workflows

Synthesis_Pathway cluster_start Starting Material cluster_reaction Oxidation cluster_product Product Alcohol (Tetrahydro-2H-pyran-3-yl)methanol Oxidant PCC, DMP, or Swern Reagents Alcohol->Oxidant Reaction Aldehyde Tetrahydro-2H-pyran-3-carbaldehyde Oxidant->Aldehyde Formation

Caption: Synthetic pathway from the precursor alcohol to the target aldehyde.

Characterization_Workflow Start Synthesized Product Purity Purity Assessment GC HPLC Start->Purity Structure Structural Elucidation NMR IR MS Start->Structure Data Data Analysis & Confirmation Purity->Data NMR NMR Spectroscopy ¹H NMR ¹³C NMR Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS NMR->Data IR->Data MS->Data

Caption: Workflow for the characterization of the synthesized product.

References

  • Oreate AI. (2026, January 20). Transforming Alcohols Into Aldehydes: A Journey Through Oxidation. Oreate AI Blog. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. PCC Oxidation Mechanism. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.7: Oxidation of Alcohols. [Link]

  • University of Colorado Boulder. Table of IR Absorptions. [Link]

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • The Organic Chemistry Tutor. (2023, October 31). Swern Oxidation [Video]. YouTube. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]

  • UCLA. Table of Characteristic IR Absorptions. [Link]

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  • University of Calgary. IR: aldehydes. [Link]

Sources

Exploratory

A Spectroscopic Guide to Tetrahydro-2H-pyran-3-carbaldehyde: An Essential Aldehyde in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Tetrahydro-2H-pyran-3-carbaldehyde, a heterocyclic aldehyde, is a pivotal building block in the synthesis of a diverse...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2H-pyran-3-carbaldehyde, a heterocyclic aldehyde, is a pivotal building block in the synthesis of a diverse array of complex organic molecules and pharmacologically active compounds. Its unique structural features, comprising a saturated tetrahydropyran ring and a reactive aldehyde functional group, make it a versatile synthon in modern organic chemistry. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This comprehensive technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of tetrahydro-2H-pyran-3-carbaldehyde, offering insights into the interpretation of its spectral features.

Introduction

The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous natural products and pharmaceutical agents, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of a carbaldehyde group at the 3-position of the THP ring in tetrahydro-2H-pyran-3-carbaldehyde offers a reactive handle for a multitude of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensations. Its application in the synthesis of complex molecules necessitates a robust analytical framework for its characterization. This guide serves as a detailed reference for the spectroscopic data of this important synthetic intermediate.

Molecular Structure and Stereochemistry

Tetrahydro-2H-pyran-3-carbaldehyde possesses a chiral center at the C3 position of the pyran ring. Consequently, it exists as a racemic mixture of (R)- and (S)-enantiomers. The six-membered tetrahydropyran ring typically adopts a chair conformation to minimize steric strain, with the substituents occupying either axial or equatorial positions. The conformational preference of the aldehyde group can influence the chemical environment of the ring protons and carbons, which is reflected in the NMR spectra.

fragmentation_pathway M [C₆H₁₀O₂]⁺˙ m/z = 114 (Molecular Ion) M_minus_CHO [C₅H₉O]⁺ m/z = 85 M->M_minus_CHO - CHO M_minus_C2H4O [C₄H₆O]⁺˙ m/z = 70 M->M_minus_C2H4O - C₂H₄O (Ring Fragmentation) M_minus_C3H6O [C₃H₄O]⁺˙ m/z = 56 M_minus_CHO->M_minus_C3H6O - C₂H₅

Caption: Proposed mass spectrometry fragmentation pathway for tetrahydro-2H-pyran-3-carbaldehyde.

Experimental Protocols

Accurate spectroscopic data is contingent on proper sample preparation and instrument parameters.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of tetrahydro-2H-pyran-3-carbaldehyde in about 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

IR Spectroscopy
  • Sample Preparation: As a neat liquid, a drop of the compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Parameters: Typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for volatile compounds.

  • Sample Introduction: The sample can be introduced via direct injection or through a gas chromatograph (GC-MS).

  • Parameters: A standard electron energy of 70 eV is typically used for EI.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile of tetrahydro-2H-pyran-3-carbaldehyde. The characteristic signals in the ¹H NMR, ¹³C NMR, and IR spectra, along with the expected fragmentation pattern in mass spectrometry, serve as a reliable reference for the identification and characterization of this important synthetic intermediate. A thorough understanding of these spectroscopic features is essential for chemists working with this versatile building block in the development of new chemical entities and pharmaceutical agents.

References

  • PubChem. Oxane-3-carbaldehyde. [Link]

Foundational

"tetrahydro-2H-pyran-3-carbaldehyde" physical and chemical properties

An In-depth Technical Guide to Tetrahydro-2H-pyran-3-carbaldehyde: Properties, Synthesis, and Applications For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tetrahydro-2H-pyran-3-carbaldehyde: Properties, Synthesis, and Applications

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of tetrahydro-2H-pyran-3-carbaldehyde, a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core physical and chemical properties, spectroscopic signature, synthetic routes, and key applications, offering field-proven insights for its effective utilization in research and development.

Introduction: The Versatile Role of a Cyclic Aldehyde

Tetrahydro-2H-pyran-3-carbaldehyde (THP-3-CHO) is a saturated oxygen-containing heterocycle bearing a reactive aldehyde functional group. This unique combination of a stable, non-aromatic pyran ring and a versatile aldehyde moiety makes it a significant intermediate in the synthesis of complex molecular architectures. The tetrahydropyran (THP) scaffold is a prevalent structural motif in numerous natural products and pharmacologically active molecules, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The aldehyde group at the 3-position serves as a synthetic handle for a wide array of chemical transformations, enabling molecular elaboration and the introduction of diverse functional groups. This guide aims to be a critical reference for scientists leveraging this reagent in the design and synthesis of novel compounds.

Molecular Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is the bedrock of its effective application in synthesis. Below are the key identifiers and computed physicochemical properties for tetrahydro-2H-pyran-3-carbaldehyde.

Key Identifiers:

  • IUPAC Name: oxane-3-carbaldehyde[3]

  • CAS Number: 77342-93-9[3][4][5]

  • Molecular Formula: C₆H₁₀O₂[3][5]

  • Molecular Weight: 114.14 g/mol [3][5]

Table 1: Physicochemical Properties of Tetrahydro-2H-pyran-3-carbaldehyde

Property Value Source
Molecular Weight 114.14 g/mol PubChem[3]
Exact Mass 114.068079557 Da PubChem[3]
Topological Polar Surface Area 26.3 Ų PubChem[3]
Hydrogen Bond Donor Count 0 PubChem[3]
Hydrogen Bond Acceptor Count 2 PubChem[3]

| Rotatable Bond Count | 1 | PubChem[3] |

Synthesis and Reaction Pathways

The synthesis of tetrahydro-2H-pyran-3-carbaldehyde typically involves the controlled oxidation of the corresponding primary alcohol, (tetrahydro-2H-pyran-3-yl)methanol. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.

General Synthetic Workflow

A common and reliable method for this transformation is the Swern oxidation or a related mild oxidation protocol using reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). These methods are favored for their operational simplicity and high yields under mild conditions.

G cluster_synthesis Synthetic Workflow Start (Tetrahydro-2H-pyran-3-yl)methanol Process Mild Oxidation (e.g., Swern, DMP, PCC) Start->Process End Tetrahydro-2H-pyran-3-carbaldehyde Process->End

Caption: Synthetic route to tetrahydro-2H-pyran-3-carbaldehyde.

Experimental Protocol: Swern Oxidation

This protocol describes a representative lab-scale synthesis.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • (Tetrahydro-2H-pyran-3-yl)methanol

  • Triethylamine (TEA)

Procedure:

  • Activator Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Add DMSO (2.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.

  • Alcohol Addition: Slowly add a solution of (tetrahydro-2H-pyran-3-yl)methanol (1.0 eq.) in anhydrous DCM. Stir the resulting mixture at -78 °C for 1 hour.

  • Quenching: Add triethylamine (5.0 eq.) to the flask. The reaction is typically exothermic. Allow the mixture to stir for 20 minutes at -78 °C, then warm to room temperature.

  • Workup: Quench the reaction with water. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Causality: The Swern oxidation is chosen for its mild conditions, which are crucial for preventing side reactions and preserving the integrity of the pyran ring. The low temperature (-78 °C) is essential for the stability of the intermediate alkoxysulfonium salt, which upon addition of a hindered base like triethylamine, undergoes elimination to form the aldehyde.

Core Reactivity and Chemical Behavior

The chemical utility of tetrahydro-2H-pyran-3-carbaldehyde stems from the reactivity of its aldehyde group. It participates in a host of fundamental organic transformations, providing access to a wide range of derivatives.

G cluster_reactions Key Reaction Pathways Aldehyde Tetrahydro-2H-pyran-3-carbaldehyde Oxidation Oxidation (e.g., Pinnick) Aldehyde->Oxidation Reduction Reduction (e.g., NaBH₄) Aldehyde->Reduction Wittig Wittig Reaction (R-PPh₃⁺) Aldehyde->Wittig ReductiveAmination Reductive Amination (R₂NH, NaBH(OAc)₃) Aldehyde->ReductiveAmination Acid Oxane-3-carboxylic acid Oxidation->Acid Alcohol (Tetrahydro-2H-pyran-3-yl)methanol Reduction->Alcohol Alkene 3-Alkenyl-tetrahydropyran Wittig->Alkene Amine 3-(Aminomethyl)tetrahydropyran ReductiveAmination->Amine

Caption: Major reaction pathways of the title compound.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, tetrahydro-2H-pyran-3-carboxylic acid, using reagents like sodium chlorite (Pinnick oxidation). This transformation is useful for creating amide or ester linkages.[7]

  • Reduction: Selective reduction to the primary alcohol, (tetrahydro-2H-pyran-3-yl)methanol, is easily achieved with mild reducing agents such as sodium borohydride (NaBH₄).

  • Nucleophilic Addition: As a typical aldehyde, it undergoes nucleophilic addition with organometallic reagents (e.g., Grignard, organolithiums) to form secondary alcohols.

  • Wittig Reaction: The Wittig reaction provides a powerful method for C=C bond formation, converting the aldehyde into various substituted alkenes.

  • Reductive Amination: This is a cornerstone reaction in medicinal chemistry for synthesizing amines. The aldehyde reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by an agent like sodium triacetoxyborohydride to yield the corresponding secondary or tertiary amine.

Spectroscopic Profile

Characterization of tetrahydro-2H-pyran-3-carbaldehyde relies on standard spectroscopic techniques. While specific spectra are not widely published, the expected features can be reliably predicted.

Table 2: Predicted Spectroscopic Data

Technique Feature Expected Chemical Shift / Frequency
¹H NMR Aldehydic proton (-CHO) δ ≈ 9.5-9.8 ppm (singlet or doublet)
Protons adjacent to ring oxygen (-OCH₂-) δ ≈ 3.5-4.2 ppm (multiplets)
Other ring protons (-CH-, -CH₂-) δ ≈ 1.2-2.5 ppm (complex multiplets)
¹³C NMR Carbonyl carbon (-CHO) δ ≈ 195-205 ppm
Carbons adjacent to ring oxygen (-OCH₂-) δ ≈ 60-75 ppm
Other ring carbons (-CH-, -CH₂-) δ ≈ 20-50 ppm
IR Spectroscopy C=O stretch (aldehyde) ν ≈ 1720-1740 cm⁻¹ (strong, sharp)
C-H stretch (aldehyde) ν ≈ 2720 and 2820 cm⁻¹ (two weak bands)
C-O-C stretch (ether) ν ≈ 1050-1150 cm⁻¹ (strong)

| Mass Spec. | Molecular Ion (M⁺) | m/z = 114.07 |

Note: The analysis of splitting patterns in ¹H NMR is crucial for confirming the 3-substitution pattern on the pyran ring.[8]

Applications in Drug Discovery and Development

The tetrahydropyran motif is a privileged scaffold in drug design.[1] Tetrahydro-2H-pyran-3-carbaldehyde serves as a key starting material for introducing this ring system into larger molecules. Its derivatives have been investigated for various therapeutic applications. For instance, polyfunctional tetrahydro-2H-pyran structures have formed the basis for novel anticancer agents.[2] The ability to easily convert the aldehyde into amines, alcohols, and carbon-carbon bonds makes it an adaptable building block for creating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[9][10]

Safety, Handling, and Storage

As a reactive chemical, proper handling of tetrahydro-2H-pyran-3-carbaldehyde is essential.

GHS Hazard Classification: [3][4]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][4]

Handling and PPE:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Avoid inhalation of vapors and contact with skin and eyes.[12]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.[11]

Conclusion

Tetrahydro-2H-pyran-3-carbaldehyde is a high-value synthetic intermediate with a well-defined reactivity profile. Its stable heterocyclic core combined with a versatile aldehyde functional group provides a reliable platform for the synthesis of complex and biologically relevant molecules. The established synthetic routes and predictable chemical behavior make it an indispensable tool for researchers and drug development professionals aiming to explore novel chemical space.

References

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  • PubMed. Update to RIFM fragrance ingredient safety assessment, hexyl butyrate, CAS Registry Number 2639-63-6. National Library of Medicine. [Link]

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Exploratory

An In-depth Technical Guide to Tetrahydro-2H-pyran-3-carbaldehyde (CAS No. 77342-93-9)

Prepared by a Senior Application Scientist This document provides a comprehensive technical overview of tetrahydro-2H-pyran-3-carbaldehyde, a heterocyclic aldehyde of interest in synthetic organic chemistry and medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This document provides a comprehensive technical overview of tetrahydro-2H-pyran-3-carbaldehyde, a heterocyclic aldehyde of interest in synthetic organic chemistry and medicinal chemistry. While less ubiquitous in literature than its 2- and 4-isomers, the unique placement of the aldehyde group at the C3 position offers distinct stereochemical and reactivity profiles for exploitation in the design of novel molecules. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a foundational understanding of its properties, potential synthesis, reactivity, and safe handling.

Core Physicochemical and Structural Characteristics

Tetrahydro-2H-pyran-3-carbaldehyde is a cyclic ether bearing an aldehyde functional group. The core structure is the oxane ring, a saturated six-membered heterocycle containing one oxygen atom. The aldehyde at the C3 position is adjacent to a stereocenter, meaning the molecule is chiral and exists as a racemic mixture unless a stereospecific synthesis is employed.

Key Properties

The fundamental properties of tetrahydro-2H-pyran-3-carbaldehyde are summarized below. It is important to note that while basic identifiers are well-documented, extensive experimental data such as boiling and melting points are not widely published, likely due to its status as a specialized research chemical rather than a bulk commodity.

PropertyValueSource(s)
CAS Number 77342-93-9[1][2]
Molecular Formula C₆H₁₀O₂[2]
Molecular Weight 114.14 g/mol [2]
Physical Form Colorless Liquid
Purity Typically ≥96%
Synonyms Tetrahydropyran-3-carbaldehyde, Oxane-3-carbaldehyde[3]
InChI Key KYHPVAHPKYNKOR-UHFFFAOYSA-N

Synthesis Strategies: A Conceptual Framework

While specific, high-yield synthetic protocols for tetrahydro-2H-pyran-3-carbaldehyde are not prominently detailed in readily available literature, its structure lends itself to established methodologies in heterocyclic chemistry. The primary challenge lies in the controlled formation of the substituted tetrahydropyran ring. General strategies often involve cyclization reactions.

A plausible and common approach involves an intramolecular hetero-Michael addition or related cyclization of a precursor containing both a hydroxyl group and an appropriately positioned electron-deficient alkene. The subsequent transformation of a functional group handle to the aldehyde completes the synthesis.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual pathway for the synthesis. This workflow is based on general principles of organic synthesis rather than a specific published protocol for this exact molecule. The key is the strategic intramolecular cyclization to form the core ring structure.

G cluster_start Starting Materials cluster_synthesis Core Synthesis Steps cluster_product Final Product A Protected Hydroxy Acrolein Derivative C 1. Nucleophilic Addition A->C B Organometallic Reagent (e.g., Grignard) B->C D 2. Deprotection C->D Yields acyclic diol precursor E 3. Intramolecular Cyclization (e.g., Acid-catalyzed) D->E Forms hydroxyl-THP intermediate F 4. Selective Oxidation of Primary Alcohol E->F e.g., PCC, Swern, or Dess-Martin Oxidation G Tetrahydro-2H-pyran-3-carbaldehyde F->G

Caption: Conceptual workflow for the synthesis of tetrahydro-2H-pyran-3-carbaldehyde.

Causality Behind Experimental Choices:

  • Protection/Deprotection Strategy (Steps A & D): The use of a protecting group on the hydroxyl moiety of the starting acrolein is critical to prevent unwanted side reactions during the nucleophilic addition by the organometallic reagent. The deprotection step unmasks the hydroxyl group, making it available for the key cyclization reaction.

  • Intramolecular Cyclization (Step E): An acid catalyst is often employed to protonate the alkene, rendering it susceptible to nucleophilic attack by the distal hydroxyl group, thereby forming the thermodynamically stable six-membered tetrahydropyran ring.

  • Selective Oxidation (Step F): The final step requires the conversion of a primary alcohol (resulting from the initial steps) to an aldehyde. Reagents like Pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane are chosen because they are known to perform this transformation efficiently without over-oxidizing the aldehyde to a carboxylic acid.

Chemical Reactivity and Potential Applications

The reactivity of tetrahydro-2H-pyran-3-carbaldehyde is dominated by the aldehyde functional group, making it a valuable synthetic intermediate. The adjacent chiral center can influence the stereochemical outcome of reactions at the carbonyl carbon.

Key Reactions

The aldehyde group can undergo a variety of classic transformations, providing access to a diverse range of derivatives.

G cluster_reactions Potential Chemical Transformations cluster_products Resulting Structures center_node Tetrahydro-2H-pyran-3-carbaldehyde reduct Reduction (e.g., NaBH₄) center_node->reduct oxid Oxidation (e.g., Tollen's, KMnO₄) center_node->oxid wittig Wittig Reaction (e.g., Ph₃P=CHR) center_node->wittig reduct_amin Reductive Amination (e.g., R₂NH, NaBH₃CN) center_node->reduct_amin cyanohydrin Cyanohydrin Formation (e.g., HCN/CN⁻) center_node->cyanohydrin prod_reduct Primary Alcohol (THP-3-methanol) reduct->prod_reduct prod_oxid Carboxylic Acid (THP-3-carboxylic acid) oxid->prod_oxid prod_wittig Alkene Derivative wittig->prod_wittig prod_reduct_amin Amine Derivative reduct_amin->prod_reduct_amin prod_cyanohydrin α-Hydroxy Nitrile cyanohydrin->prod_cyanohydrin

Caption: Key chemical reactions of tetrahydro-2H-pyran-3-carbaldehyde.

Applications in Drug Development

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its presence can improve pharmacokinetic properties such as solubility and metabolic stability. While direct applications of the 3-carbaldehyde isomer are not widely reported, its structural analogues have shown significant biological activity.

For instance, derivatives of the isomeric 3,4-dihydro-2H-pyran-2-carboxaldehyde have been instrumental in the synthesis of potent and selective agonists for the adenosine A₂A and A₃ receptors.[4][5] These receptors are key targets for treating inflammation and other conditions. The utility of the 2-carbaldehyde isomer as a building block in this context strongly suggests that tetrahydro-2H-pyran-3-carbaldehyde could serve as a valuable starting material for generating novel chemical entities with potentially unique biological activities. Its derivatives could be explored as anticancer agents, following the discovery of antiproliferative activity in other complex pyran-based fused heterocyclic systems.[6]

Analytical and Spectroscopic Profile

Characterization of tetrahydro-2H-pyran-3-carbaldehyde would rely on standard spectroscopic techniques. While specific spectra for this compound are not publicly available in databases, a theoretical analysis predicts key features.

  • ¹H NMR: Protons on the tetrahydropyran ring would appear in the upfield region (typically 1.5-4.0 ppm). The aldehydic proton would be a highly deshielded singlet or doublet around 9-10 ppm. The proton on C3, adjacent to the aldehyde, would also be deshielded.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would exhibit a characteristic signal in the downfield region (190-205 ppm). Carbons of the THP ring attached to the oxygen atom (C2 and C6) would appear around 60-80 ppm, while the other ring carbons would be further upfield.

  • IR Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch would be expected around 1720-1740 cm⁻¹. C-H stretches for the aldehyde proton would appear as a pair of weaker bands between 2700-2900 cm⁻¹. The C-O-C stretch of the ether would be visible in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 114.14. Common fragmentation patterns would include the loss of the formyl group (-CHO) and cleavage of the tetrahydropyran ring.

Chemical suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request, which is essential for confirming identity and purity before use in a research setting.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of tetrahydro-2H-pyran-3-carbaldehyde is essential to ensure personnel safety. The information provided is based on safety data sheets (SDS) for this compound and structurally related aldehydes.

Hazard Identification
  • Eye Irritation: Causes serious eye irritation.[1][8]

  • Skin Contact: May cause skin irritation.[8]

  • Inhalation: Not an expected primary route of exposure but should be avoided.[8]

  • Ingestion: May be harmful if swallowed.[8]

Recommended Handling Protocol
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[8][9]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[10]

  • General Hygiene: Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[11]

Storage and Incompatibility
  • Storage Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[8][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8][9]

First-Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[8][9]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[8]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

References

  • Sigma-Aldrich. (n.d.). Tetrahydro-pyran-3-carbaldehyde | 77342-93-9.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, October 16). SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). Tetrahydro-2H-pyran-3-carboxaldehyde.
  • Aldrich. (2024, September 7). SAFETY DATA SHEET - Aldrich 305863.
  • BLD Pharm. (n.d.). 77342-93-9 | Tetrahydro-2H-pyran-3-carbaldehyde.
  • Chem-Impex International, Inc. (2025, November 12). SAFETY DATA SHEET.
  • Bide Pharmatech. (n.d.). CAS:77342-93-9, 四氢吡喃-3-甲醛.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol.
  • PubChem. (n.d.). Tetrahydro-2H-pyran-2-carbaldehyde | C6H10O2 | CID 11040661.
  • Santa Cruz Biotechnology. (n.d.). Tetrahydropyran-3-carbaldehyde | CAS 77342-93-9.
  • ResearchGate. (2022, January). Synthesis of 2-chloroquinoline-3-carbaldehydes and....
  • NIST. (n.d.). 2H-Pyran-2-carboxaldehyde, 3,4-dihydro-. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology website.
  • Apexmol. (n.d.). Tetrahydropyran-3-carbaldehyde - CAS:77342-93-9.
  • Jagtap, P., et al. (n.d.). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. PMC, NIH.
  • ResearchGate. (n.d.). Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: Application to the synthesis of potent adenosine A2A and A3 receptor agonist | Request PDF.
  • Benchchem. (n.d.). Tetrahydro-2H-pyran-2-carbaldehyde | Synthetic Intermediate.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • PubMed. (n.d.). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents.

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Foundational

"tetrahydro-2H-pyran-3-carbaldehyde" stability and degradation pathways

An In-depth Technical Guide to the Stability and Degradation of Tetrahydro-2H-pyran-3-carbaldehyde Abstract Tetrahydro-2H-pyran-3-carbaldehyde is a heterocyclic compound of significant interest as a versatile building bl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Degradation of Tetrahydro-2H-pyran-3-carbaldehyde

Abstract

Tetrahydro-2H-pyran-3-carbaldehyde is a heterocyclic compound of significant interest as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, combining a stable tetrahydropyran ring with a reactive aldehyde functional group, presents a unique stability profile. An understanding of its degradation pathways is paramount for ensuring the integrity, safety, and efficacy of intermediates and final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive analysis of the stability of tetrahydro-2H-pyran-3-carbaldehyde under various stress conditions, outlines its primary degradation pathways, and furnishes detailed protocols for conducting forced degradation studies. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals.

Introduction: The Chemical Context

Tetrahydro-2H-pyran-3-carbaldehyde (CAS No: 77342-93-9) is characterized by a saturated six-membered oxane ring substituted with a formyl group at the C3 position.[1] The tetrahydropyran (THP) moiety is a common structural motif in many natural products and pyranose sugars, valued for its general stability.[2] However, the aldehyde group is inherently reactive and susceptible to a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition.[3][4] The interplay between the stable ether ring and the reactive aldehyde dictates the molecule's overall chemical behavior.

For drug development professionals, a thorough understanding of a molecule's intrinsic stability is a regulatory and scientific necessity. Forced degradation studies, which intentionally expose the molecule to harsh conditions, are critical for identifying potential degradation products, establishing degradation pathways, validating the stability-indicating power of analytical methods, and informing decisions on formulation, packaging, and storage.[5][6][7]

Foundational Chemical Reactivity

The stability of tetrahydro-2H-pyran-3-carbaldehyde is governed by its two key structural features:

  • The Aldehyde Group: This is the primary site of reactivity. Aldehydes are more reactive than their ketone counterparts due to less steric hindrance and a greater partial positive charge on the carbonyl carbon.[8][9] This group is readily oxidized to a carboxylic acid and undergoes nucleophilic addition with a wide range of reagents.[10] In the presence of water or alcohols, it can exist in equilibrium with its corresponding hydrate (a geminal diol) or hemiacetal, respectively.[3]

  • The Tetrahydropyran Ring: The saturated ether linkage within the oxane ring is generally stable under neutral, basic, and mild acidic conditions. However, like other ethers, it can be susceptible to cleavage under harsh oxidative conditions or in the presence of strong acids.[11] Studies on analogous ether solvents, such as 4-methyltetrahydropyran (4-MeTHP), have shown that oxidative degradation can be initiated by hydrogen abstraction from the carbon atoms adjacent to the ring oxygen (the α-carbons).[11]

Primary Degradation Pathways and Influencing Factors

The degradation of tetrahydro-2H-pyran-3-carbaldehyde can be induced by several factors, including pH, oxidative stress, temperature, and light.

Oxidative Degradation

Oxidation is the most probable degradation pathway for this molecule due to the high susceptibility of the aldehyde group.

  • Mechanism: The aldehyde is readily oxidized to the corresponding carboxylic acid, tetrahydro-2H-pyran-3-carboxylic acid. This reaction can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. Under more aggressive oxidative conditions (e.g., using strong metal-based oxidants), degradation may also involve the tetrahydropyran ring itself, potentially leading to C-H abstraction at the α-positions (C2 or C6) and subsequent ring-opening to form di-acids or other fragmented products.[11]

  • Major Degradant: Tetrahydro-2H-pyran-3-carboxylic acid.

Oxidative_Degradation THPC Tetrahydro-2H-pyran-3-carbaldehyde Acid Tetrahydro-2H-pyran-3-carboxylic acid THPC->Acid Mild Oxidation (e.g., O₂, H₂O₂) RingOpened Ring-Opened Products (e.g., Dicarboxylic Acids) THPC->RingOpened Harsh Oxidation (e.g., KMnO₄, CrO₃)

Fig 1. Primary Oxidative Degradation Pathways.
Hydrolytic Degradation (pH-Dependent Stability)

The stability of tetrahydro-2H-pyran-3-carbaldehyde in aqueous media is highly dependent on pH.

  • Acidic Conditions: Under strongly acidic conditions, the primary concern is the potential for acid-catalyzed ring opening of the ether, although this typically requires harsh conditions. A more common reaction is the acid-catalyzed formation of a hydrate (gem-diol) or, in the presence of alcohols, an acetal.[3] While acetal formation is a reversible reaction and often used as a protective strategy, its uncontrolled formation in a formulation would be considered a degradation of the parent molecule.[4]

  • Neutral Conditions: The compound is expected to be relatively stable at neutral pH, though the equilibrium with its hydrate form will exist.

  • Basic Conditions: In the presence of strong bases, aldehydes with α-hydrogens are susceptible to enolization and subsequent reactions such as aldol condensation. This could lead to the formation of dimers or other oligomeric impurities.

Hydrolytic_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions THPC_A Tetrahydro-2H-pyran-3-carbaldehyde Hydrate gem-Diol Hydrate THPC_A->Hydrate H₂O / H⁺ Acetal Acetal (with ROH) THPC_A->Acetal ROH / H⁺ THPC_B Tetrahydro-2H-pyran-3-carbaldehyde Enolate Enolate Intermediate THPC_B->Enolate OH⁻ Dimer Aldol Condensation Products (Dimers/Oligomers) Enolate->Dimer + Aldehyde

Fig 2. pH-Dependent Stability and Reaction Pathways.
Thermal and Photolytic Degradation
  • Thermal Stress: The tetrahydropyran ring itself is thermally robust.[2] However, elevated temperatures will accelerate the oxidative and hydrolytic degradation pathways mentioned above. At very high temperatures, non-specific decomposition and fragmentation of the molecule would be expected.

  • Photolytic Stress: Aldehydes can absorb UV radiation, which may induce photochemical reactions. Potential photodegradation pathways include Norrish Type I (radical formation via cleavage of the C-C bond adjacent to the carbonyl) and Norrish Type II (intramolecular hydrogen abstraction) reactions, leading to various fragmentation or rearrangement products. Photostability testing is essential to determine if the compound requires protection from light.[6]

Summary of Stability Profile

The following table summarizes the anticipated stability of tetrahydro-2H-pyran-3-carbaldehyde under forced degradation conditions.

Stress ConditionStability ProfilePotential Major Degradation Products
Acidic Hydrolysis Likely stable to moderate degradation depending on acid strength and temperature.Hydrate/Acetal formation, potential for ring-opening under harsh conditions.
Basic Hydrolysis Susceptible to degradation, especially at elevated temperatures.Aldol condensation products (dimers, oligomers), enolates.
Oxidation Highly Susceptible. This is the most likely degradation pathway.Tetrahydro-2H-pyran-3-carboxylic acid , ring-opened products.[11]
Thermal Generally stable, but degradation is accelerated in the presence of other stressors.Fragmentation products at very high temperatures.
Photolytic Potentially susceptible to degradation upon exposure to UV light.Radical-induced fragments, rearranged isomers.

Experimental Design: Forced Degradation Protocols

Forced degradation studies are necessary to empirically confirm these theoretical pathways.[7][12] The goal is typically to achieve 5-20% degradation of the API to ensure that the analytical methods are challenged without generating secondary or tertiary degradants that would not be seen under normal storage conditions.[7]

Forced_Degradation_Workflow Start Prepare Stock Solution of Tetrahydro-2H-pyran-3-carbaldehyde Stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Control Prepare Control Sample (Unstressed) Start->Control Sampling Withdraw Samples at Defined Time Points Stress->Sampling Control->Sampling Analysis Analyze via Stability-Indicating Method (e.g., HPLC-UV, LC-MS) Sampling->Analysis End Identify & Quantify Degradants Establish Degradation Pathway Analysis->End

Fig 3. General Workflow for Forced Degradation Studies.
Protocol 1: Hydrolytic Stability
  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at ~1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples immediately before analysis.

  • Analysis: Analyze all samples by a validated HPLC method.

Protocol 2: Oxidative Stability
  • Preparation: Use the same stock solution as in Protocol 1.

  • Stress Application: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 1, 4, 8 hours).

  • Analysis: Analyze promptly by HPLC.

Protocol 3: Thermal Stability
  • Solid State: Place a known amount of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 80°C).

  • Solution State: Prepare a solution of the compound in a suitable inert solvent and store it in the oven at a lower temperature (e.g., 60°C).

  • Sampling: For the solid, dissolve a portion at each time point for analysis. For the solution, withdraw aliquots.

  • Analysis: Analyze all samples by HPLC.

Protocol 4: Photostability
  • Exposure: Expose both solid and solution samples to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Control: Prepare parallel samples protected from light (e.g., wrapped in aluminum foil).

  • Analysis: Analyze the exposed and control samples by HPLC.

Handling and Storage Recommendations

Based on the chemical nature of tetrahydro-2H-pyran-3-carbaldehyde, the following handling and storage procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

  • Protection: Protect from strong oxidizing agents, direct sunlight, and extreme temperatures.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Conclusion

Tetrahydro-2H-pyran-3-carbaldehyde is a molecule whose stability is dominated by the reactivity of its aldehyde functional group. The primary and most significant degradation pathway is oxidation to the corresponding carboxylic acid. It also exhibits susceptibility to base-catalyzed condensation and potential instability under photolytic stress. The tetrahydropyran ring is comparatively robust but not impervious to degradation under harsh oxidative or acidic conditions. A comprehensive understanding of these pathways, confirmed through rigorous forced degradation studies, is indispensable for any research or development program utilizing this important synthetic intermediate.

References

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  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

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  • Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]

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Exploratory

The Versatile Building Block: A Technical Guide to Tetrahydro-2H-pyran-3-carbaldehyde for Advanced Research

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of tetrahydro-2H-pyran-3-carbaldehyde, also known as oxane-3-carbaldehyde.

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of tetrahydro-2H-pyran-3-carbaldehyde, also known as oxane-3-carbaldehyde. This heterocyclic aldehyde is a valuable intermediate in organic synthesis, offering a unique combination of a reactive aldehyde functionality and a stable tetrahydropyran ring system. Its structural features make it a compelling building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. This document will delve into the synthesis, chemical properties, reactivity, and potential applications of this versatile compound, providing field-proven insights and detailed experimental protocols.

Introduction to Tetrahydro-2H-pyran-3-carbaldehyde: A Scaffold of Potential

The tetrahydropyran (THP) moiety is a privileged scaffold in numerous natural products and pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding. The introduction of a carbaldehyde group at the 3-position of the THP ring provides a reactive handle for a wide array of chemical transformations, enabling the construction of diverse and complex molecular architectures.

The strategic placement of the aldehyde group at C3 offers distinct stereochemical and reactivity profiles compared to its 2- and 4-isomers, making it a unique tool for synthetic chemists. This guide will illuminate the pathways to access this specific isomer and explore its synthetic utility.

Synthesis of Tetrahydro-2H-pyran-3-carbaldehyde: A Practical Approach

The most direct and reliable route to tetrahydro-2H-pyran-3-carbaldehyde involves the oxidation of its corresponding primary alcohol, (tetrahydro-2H-pyran-3-yl)methanol. The choice of oxidant is critical to ensure a high-yield conversion without over-oxidation to the carboxylic acid. Mild oxidation conditions are paramount for this transformation. Two of the most effective and widely used methods for this purpose are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Causality Behind Experimental Choices

Both Swern and Dess-Martin oxidations are favored for their mild reaction conditions, broad functional group tolerance, and high chemoselectivity for the oxidation of primary alcohols to aldehydes.[1][2][3]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, at low temperatures (-78 °C). The low temperature is crucial to control the reactivity of the intermediate chloro(dimethyl)sulfonium chloride and prevent side reactions. The use of a hindered amine base, such as triethylamine, in the final step facilitates a clean elimination to afford the aldehyde.[3]

  • Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine(V) reagent, the Dess-Martin periodinane, as the oxidant.[1] It offers the advantage of being performed at room temperature and typically results in a straightforward workup to isolate the desired aldehyde. The reaction is known for its high efficiency and compatibility with sensitive substrates.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of tetrahydro-2H-pyran-3-carbaldehyde from (tetrahydro-2H-pyran-3-yl)methanol.

Protocol 1: Swern Oxidation

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cooled to -78 °C.

  • Activation of DMSO: A solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM is added dropwise to the stirred solution of oxalyl chloride, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

  • Addition of Alcohol: A solution of (tetrahydro-2H-pyran-3-yl)methanol (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for 30 minutes.

  • Addition of Base: Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture.

  • Workup: The reaction mixture is allowed to warm to room temperature. Water is added, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tetrahydro-2H-pyran-3-carbaldehyde.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

  • Preparation: A round-bottom flask is charged with (tetrahydro-2H-pyran-3-yl)methanol (1.0 equivalent) and anhydrous dichloromethane (DCM).

  • Addition of DMP: Dess-Martin periodinane (1.1 equivalents) is added to the solution in one portion at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The mixture is stirred until the solid dissolves. The layers are separated, and the aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Diagram of Synthetic Pathways

Synthesis_of_THP_3_carbaldehyde cluster_swern Swern Oxidation cluster_dmp Dess-Martin Oxidation Alcohol (Tetrahydro-2H-pyran-3-yl)methanol Reagents_Swern 1. (COCl)₂, DMSO, DCM, -78 °C 2. Et₃N Alcohol->Reagents_Swern Aldehyde_Swern Tetrahydro-2H-pyran-3-carbaldehyde Reagents_Swern->Aldehyde_Swern Alcohol2 (Tetrahydro-2H-pyran-3-yl)methanol Reagents_DMP DMP, DCM, rt Alcohol2->Reagents_DMP Aldehyde_DMP Tetrahydro-2H-pyran-3-carbaldehyde Reagents_DMP->Aldehyde_DMP

A schematic of the two primary synthetic routes to tetrahydro-2H-pyran-3-carbaldehyde.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of tetrahydro-2H-pyran-3-carbaldehyde is essential for its characterization and use in subsequent reactions.

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Nameoxane-3-carbaldehyde[4]
CAS Number77342-93-9[4]
Molecular FormulaC₆H₁₀O₂[4]
Molecular Weight114.14 g/mol [4]
AppearanceColorless liquid[5]
Boiling PointData not available
DensityData not available

Table 2: Spectroscopic Data

TechniqueDataReference
¹³C NMR Spectral data available on PubChem.[4]
IR (Infrared) Spectral data available on PubChem.[4]
Mass Spec (MS) Data not available

Reactivity and Synthetic Applications

The reactivity of tetrahydro-2H-pyran-3-carbaldehyde is dominated by the chemistry of the aldehyde functional group. This allows for a multitude of transformations, making it a versatile intermediate in organic synthesis.

Diagram of Key Reactions

Reactivity_of_THP_3_carbaldehyde cluster_reactions Key Transformations THP_Aldehyde Tetrahydro-2H-pyran-3-carbaldehyde Oxidation Oxidation (e.g., Pinnick) THP_Aldehyde->Oxidation Reduction Reduction (e.g., NaBH₄) THP_Aldehyde->Reduction Wittig Wittig Reaction THP_Aldehyde->Wittig Grignard Grignard Reaction THP_Aldehyde->Grignard Reductive_Amination Reductive Amination THP_Aldehyde->Reductive_Amination Carboxylic_Acid Tetrahydro-2H-pyran-3-carboxylic acid Oxidation->Carboxylic_Acid Primary_Alcohol (Tetrahydro-2H-pyran-3-yl)methanol Reduction->Primary_Alcohol Alkene 3-Alkenyl-tetrahydro-2H-pyran Wittig->Alkene Secondary_Alcohol Secondary Alcohol Grignard->Secondary_Alcohol Amine 3-(Aminomethyl)tetrahydro-2H-pyran Reductive_Amination->Amine

A summary of the principal chemical transformations of tetrahydro-2H-pyran-3-carbaldehyde.

Nucleophilic Additions

The electrophilic carbon of the aldehyde is susceptible to attack by a variety of nucleophiles. This includes Grignard reagents and organolithium compounds to form secondary alcohols, and cyanide to form cyanohydrins.

Wittig and Related Olefination Reactions

The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons reaction) provide a powerful means to convert the aldehyde into a variety of alkenes with control over the stereochemistry of the double bond. This opens up avenues for further functionalization.

Reductive Amination

Reductive amination with primary or secondary amines, in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, is a highly efficient method for the synthesis of substituted amines. This reaction is of particular importance in drug discovery for the introduction of basic nitrogen atoms, which can improve pharmacokinetic properties.

Oxidation and Reduction

The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like sodium chlorite (Pinnick oxidation). Conversely, reduction with mild hydrides such as sodium borohydride will cleanly afford the primary alcohol, (tetrahydro-2H-pyran-3-yl)methanol.

Applications in Drug Discovery and Development

The ability to readily convert tetrahydro-2H-pyran-3-carbaldehyde into a variety of functional groups makes it a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs. Its derivatives have the potential to be explored as inhibitors of various enzymes or as ligands for a range of receptors.

Conclusion

Tetrahydro-2H-pyran-3-carbaldehyde is a versatile and valuable building block in organic synthesis. Its synthesis from the corresponding alcohol is readily achievable through well-established and reliable oxidation methods. The presence of the aldehyde functional group on the stable tetrahydropyran ring allows for a wide range of chemical transformations, providing access to a diverse array of more complex molecules. For researchers and scientists in drug development, this compound represents a key intermediate for the synthesis of novel chemical entities with potential therapeutic applications. The foundational information and protocols provided in this guide serve as a critical resource for harnessing the full synthetic potential of this important heterocyclic aldehyde.

References

  • PubChem. Oxane-3-carbaldehyde. Available from: [Link]

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156.
  • European Patent Office. EP2112144A1 - Novel pyran derivatives, their preparation and use thereof in perfumery.
  • PubChemLite. Oxane-3-carbaldehyde (C6H10O2). Available from: [Link]

  • Meléndez-Gálvez, C.; et al. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Molecules2016, 21(10), 1369.
  • Chemistry Steps. Swern Oxidation Mechanism. Available from: [Link]

  • Wikipedia. Swern oxidation. Available from: [Link]

  • YouTube. Dess-Martin-Periodinane oxidation. Available from: [Link]

  • ResearchGate. Dess−Martin Periodinane Oxidation. Available from: [Link]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. Available from: [Link]

  • PubMed. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Asymmetric Synthesis of Tetrahydro-2H-pyran-3-carbaldehyde Enantiomers

Abstract Enantiomerically pure tetrahydro-2H-pyran-3-carbaldehyde serves as a critical chiral building block for the synthesis of complex bioactive molecules and pharmaceuticals. The tetrahydropyran (THP) motif is a prev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enantiomerically pure tetrahydro-2H-pyran-3-carbaldehyde serves as a critical chiral building block for the synthesis of complex bioactive molecules and pharmaceuticals. The tetrahydropyran (THP) motif is a prevalent scaffold in numerous natural products, particularly those of marine origin, which exhibit significant biological activities.[1] The stereochemistry at the C3 position is often crucial for biological function, making access to both (R) and (S) enantiomers in high purity a primary objective for synthetic and medicinal chemists. This guide provides an in-depth analysis and detailed protocols for three field-proven strategies for the asymmetric synthesis of this valuable intermediate: Organocatalytic Domino Michael-Hemiacetalization, Enzymatic Kinetic Resolution, and Chiral Auxiliary-Directed Synthesis. Each methodology is presented with a focus on the underlying mechanistic principles, step-by-step experimental procedures, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Introduction: The Significance of a Chiral Synthon

The tetrahydropyran ring is a privileged structure in drug discovery, appearing in compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[2][3][4] The aldehyde functionality at the C3 position provides a versatile handle for a multitude of subsequent chemical transformations, such as Wittig reactions, reductive aminations, and aldol additions, enabling the construction of complex molecular architectures.

The primary challenge lies in the precise control of the stereocenter at C3. Racemic synthesis is often straightforward, but the separation of enantiomers can be inefficient. Therefore, asymmetric synthesis—the direct formation of a single enantiomer—is highly desirable. This document details three robust strategies to achieve this goal, each leveraging a different principle of stereochemical control.

Strategy 1: Organocatalytic Asymmetric Domino Reaction

This approach represents a highly efficient and atom-economical method for constructing the chiral tetrahydropyran ring system in a single, catalyst-controlled cascade reaction.[5] The strategy relies on tandem iminium-enamine catalysis, where a chiral secondary amine catalyst orchestrates a double Michael addition sequence.[5]

Mechanistic Rationale

The reaction is initiated by the condensation of an α,β-unsaturated aldehyde (enal) with a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) to form a chiral iminium ion. This activation lowers the LUMO of the enal, facilitating a highly stereoselective Michael addition of a δ-hydroxy-α,β-unsaturated carbonyl compound. Following the first addition, the intermediate undergoes intramolecular hemiacetalization to form the tetrahydropyran ring. This domino (or cascade) process constructs the heterocyclic core and sets the key stereocenter with high fidelity, dictated by the chiral environment of the catalyst.

Experimental Protocol: Organocatalytic Synthesis of (R)-tetrahydro-2H-pyran-3-carbaldehyde

This protocol is adapted from established principles of organocatalytic double Michael additions.[5]

Materials:

  • (E)-5-hydroxypent-2-enal (1.0 equiv)

  • Acrolein (1.2 equiv)

  • (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Jørgensen-Hayashi catalyst) (0.1 equiv)

  • Benzoic Acid (co-catalyst, 0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-(-)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine (0.1 equiv) and benzoic acid (0.1 equiv).

  • Dissolve the catalysts in anhydrous DCM (approx. 0.1 M relative to the limiting reagent).

  • Cool the solution to -20 °C using a cryocooler or an appropriate cooling bath.

  • Add (E)-5-hydroxypent-2-enal (1.0 equiv) to the cooled catalyst solution and stir for 10 minutes.

  • Slowly add acrolein (1.2 equiv) dropwise over 15 minutes.

  • Stir the reaction mixture at -20 °C and monitor its progress by TLC (thin-layer chromatography). The reaction is typically complete within 24-48 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the enantiomerically enriched (R)-tetrahydro-2H-pyran-3-carbaldehyde.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Scientist's Note: The use of a Brønsted acid co-catalyst like benzoic acid can accelerate iminium ion formation and turnover. Running the reaction at low temperatures is critical for maximizing enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the desired enantiomer.

Workflow and Expected Data

G cluster_prep Reaction Setup cluster_reaction Domino Reaction cluster_workup Work-up & Purification A 1. Dissolve Chiral Catalyst & Co-Catalyst in DCM B 2. Cool to -20 °C A->B C 3. Add δ-Hydroxy Michael Donor ((E)-5-hydroxypent-2-enal) B->C D 4. Add Michael Acceptor (Acrolein) C->D E 5. Asymmetric Michael Addition + Intramolecular Hemiacetalization D->E F 6. Monitor by TLC (24-48h) E->F G 7. Quench with NaHCO₃ F->G H 8. Extraction with DCM G->H I 9. Dry, Concentrate H->I J 10. Column Chromatography I->J K 11. Characterization (Chiral HPLC/GC) J->K P P J->P Final Product: (R)-enantiomer

Parameter Typical Result
Yield 65-80%
Diastereoselectivity >20:1 dr
Enantioselectivity 90-99% ee

Strategy 2: Enzymatic Kinetic Resolution

Enzymatic methods offer unparalleled selectivity under mild, environmentally benign conditions. A kinetic resolution strategy is employed to separate enantiomers from a racemic mixture by leveraging an enzyme's ability to selectively catalyze a reaction on one enantiomer at a much faster rate than the other.

Mechanistic Rationale

This strategy begins with the synthesis of racemic (tetrahydro-2H-pyran-3-yl)methanol. A lipase, such as Candida antarctica lipase B (CALB), is then used to selectively acylate one of the alcohol enantiomers (e.g., the R-enantiomer) with an acyl donor like vinyl acetate. This results in a mixture of the acylated (R)-ester and the unreacted (S)-alcohol. Because these two compounds have different functional groups, they can be easily separated by standard column chromatography. Finally, separate oxidation of the (S)-alcohol and the de-acylated (R)-alcohol provides access to both enantiomers of the target aldehyde. This approach is inspired by established enzymatic resolutions of similar cyclic alcohols.[6]

Experimental Protocols

Protocol 3.2.1: Lipase-Mediated Kinetic Resolution

Materials:

  • Racemic (tetrahydro-2H-pyran-3-yl)methanol (1.0 equiv)

  • Immobilized Lipase (e.g., Novozym 435 - CALB)

  • Vinyl acetate (0.6 equiv)

  • tert-Butyl methyl ether (TBME), anhydrous

  • Molecular sieves (4 Å)

Procedure:

  • To a flask containing racemic (tetrahydro-2H-pyran-3-yl)methanol (1.0 equiv), add anhydrous TBME and activated 4 Å molecular sieves.

  • Add Novozym 435 (typically 10-20% by weight of the substrate).

  • Add vinyl acetate (0.6 equiv) and stir the suspension at room temperature (or slightly elevated, e.g., 30-40 °C).

  • Monitor the reaction progress by GC or TLC, aiming for ~50% conversion. This indicates that one enantiomer has been mostly consumed.

  • Once ~50% conversion is reached, filter off the immobilized enzyme (it can be washed and reused) and the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting mixture of the unreacted alcohol and the newly formed ester by flash column chromatography.

Protocol 3.2.2: Oxidation to Aldehydes

Materials:

  • Enantiomerically enriched alcohol ((S)- or (R)-enantiomer)

  • Dess-Martin Periodinane (DMP) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous Na₂S₂O₃ solution

Procedure:

  • Dissolve the enantiomerically pure alcohol in anhydrous DCM.

  • Add Dess-Martin Periodinane (1.5 equiv) portion-wise at room temperature.

  • Stir the mixture for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and carefully concentrate in vacuo (the product can be volatile). The crude aldehyde is often pure enough for subsequent steps.

Workflow and Expected Data

G Racemic Racemic (±)-(THP-3-yl)methanol Resolution Kinetic Resolution (Lipase, Vinyl Acetate) Racemic->Resolution Separation Chromatographic Separation Resolution->Separation S_Alcohol (S)-Alcohol (ee >98%) Separation->S_Alcohol Unreacted R_Ester (R)-Ester (ee >98%) Separation->R_Ester Acylated S_Oxidation DMP Oxidation S_Alcohol->S_Oxidation R_Hydrolysis Hydrolysis (e.g., K₂CO₃, MeOH) R_Ester->R_Hydrolysis S_Aldehyde (S)-THP-3-carbaldehyde S_Oxidation->S_Aldehyde R_Alcohol (R)-Alcohol R_Hydrolysis->R_Alcohol R_Oxidation DMP Oxidation R_Alcohol->R_Oxidation R_Aldehyde (R)-THP-3-carbaldehyde R_Oxidation->R_Aldehyde

Parameter Typical Result
Theoretical Max. Yield (per enantiomer) <50%
Enantioselectivity (Alcohol) >98% ee
Enantioselectivity (Ester) >98% ee
Oxidation Yield >90%

Strategy 3: Chiral Auxiliary-Directed Synthesis

This classic and highly reliable method involves temporarily attaching a chiral molecule (the auxiliary) to a substrate to direct the stereochemical outcome of a subsequent reaction.[7] The diastereoselectivity is often excellent and predictable, and the auxiliary can typically be recovered and reused.

Mechanistic Rationale

An Evans oxazolidinone auxiliary can be acylated with an appropriate acid chloride to form a chiral N-acyl oxazolidinone. This substrate can then undergo a diastereoselective conjugate addition of an organocuprate, which introduces a key fragment of the final molecule. The chiral auxiliary effectively blocks one face of the enolate intermediate, forcing the incoming nucleophile to attack from the opposite face. Subsequent functional group manipulations, cyclization, and reductive cleavage of the auxiliary yield the target aldehyde. The stereochemical outcome is dependent on the specific Evans auxiliary used, allowing for predictable access to either enantiomer.

Experimental Protocol: Evans Auxiliary Approach

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or its enantiomer for the other product)

  • n-Butyllithium (n-BuLi)

  • Crotonyl chloride

  • Organocuprate reagent (e.g., from 2-(2-bromoethoxy)tetrahydro-2H-pyran and lithium/copper iodide)

  • Lithium aluminum hydride (LAH) or other reducing agent for auxiliary removal

  • THF, anhydrous

Procedure:

  • Acylation: Dissolve the Evans auxiliary in anhydrous THF, cool to -78 °C, and add n-BuLi to form the lithium salt. Add crotonyl chloride and allow the reaction to warm to room temperature to form the N-crotonyl oxazolidinone.

  • Conjugate Addition: Prepare the organocuprate reagent separately. Cool the N-crotonyl oxazolidinone from step 1 to -78 °C and add the organocuprate. The chiral auxiliary will direct the addition to form a single diastereomer.

  • Functional Group Manipulation: The product from step 2 now contains the full carbon skeleton. Deprotect the alcohol and induce cyclization under acidic conditions to form the tetrahydropyran ring, still attached to the auxiliary.

  • Auxiliary Cleavage: Reduce the N-acyl bond with a reagent like LAH. This cleaves the auxiliary (which can be recovered) and reduces the carbonyl to a primary alcohol.

  • Oxidation: Oxidize the resulting enantiopure alcohol to the target aldehyde using the DMP oxidation protocol described in Section 3.2.2 .

Workflow and Expected Data

G Auxiliary 1. Acylate Chiral Auxiliary (e.g., Evans Oxazolidinone) Conjugate 2. Diastereoselective Conjugate Addition Auxiliary->Conjugate Cyclize 3. Deprotection & Cyclization to form THP ring Conjugate->Cyclize Cleave 4. Reductive Cleavage of Auxiliary Cyclize->Cleave Recover Recover Auxiliary Cleave->Recover Alcohol Enantiopure (THP-3-yl)methanol Cleave->Alcohol Oxidize 5. Oxidation (DMP) Alcohol->Oxidize Product Final Enantiopure Aldehyde Oxidize->Product

Parameter Typical Result
Diastereoselectivity (Key Step) >95:5 dr
Overall Yield 30-50% (multi-step)
Enantioselectivity >99% ee
Auxiliary Recovery >85%

Comparative Analysis of Synthetic Strategies

Feature Organocatalysis Enzymatic Resolution Chiral Auxiliary
Access to Both Enantiomers Excellent (use opposite catalyst enantiomer)Excellent (isolates both from one run)Excellent (use opposite auxiliary enantiomer)
Atom Economy High (cascade reaction)Moderate (acyl donor is waste)Low (stoichiometric auxiliary)
Operational Simplicity High (one-pot reaction)Moderate (requires separation step)Low (multi-step sequence)
Scalability Good, but catalyst loading can be high.Excellent, especially with immobilized enzymes.Moderate, due to stoichiometry and chromatography.
Cost & Reagents Metal-free, but chiral catalysts can be expensive.Mild reagents; enzyme cost can be high but is reusable.Auxiliary can be expensive but is recoverable. Requires strong bases/cryogenics.
Theoretical Yield HighLow (<50% for each enantiomer)Moderate (multi-step losses)

Conclusion

The asymmetric synthesis of tetrahydro-2H-pyran-3-carbaldehyde enantiomers can be successfully achieved through several distinct and powerful strategies.

  • Organocatalysis offers an elegant and efficient one-pot solution with high atom economy, ideal for rapidly accessing the target with high enantiopurity.

  • Enzymatic Kinetic Resolution provides access to both enantiomers from a single racemic batch under exceptionally mild and green conditions, making it highly attractive for industrial applications.

  • Chiral Auxiliary-based methods , while longer and less atom-economical, remain a robust and predictable option that often delivers the highest levels of stereochemical purity, making it a reliable choice for complex, multi-step syntheses where absolute stereochemical fidelity is paramount.

The choice of method will ultimately depend on the specific project goals, including the scale of the synthesis, cost considerations, available equipment, and the desired level of enantiopurity.

References

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  • Posner, G. H., Afarinkia, K., & Dai, H. (1993). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 71, 137. Available from: [Link]

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Application

The Strategic Application of Tetrahydro-2H-pyran-3-carbaldehyde as a Chiral Building Block in Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals The quest for enantiomerically pure molecules is a cornerstone of modern drug discovery and natural product synthesis. Within the arsenal of chiral building...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure molecules is a cornerstone of modern drug discovery and natural product synthesis. Within the arsenal of chiral building blocks available to synthetic chemists, heterocylic scaffolds play a pivotal role due to their prevalence in biologically active compounds. Among these, tetrahydro-2H-pyran-3-carbaldehyde stands out as a versatile and valuable intermediate, offering a unique combination of a stereochemically defined tetrahydropyran ring and a reactive aldehyde functionality. This guide provides an in-depth exploration of the synthesis and application of this chiral building block, offering detailed protocols and insights for its effective utilization in complex molecular construction.

I. The Significance of the Chiral Tetrahydropyran Motif

The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of natural products, including polyether antibiotics, marine toxins, and pheromones.[1][2] Its rigid, chair-like conformation can impart specific spatial orientations to appended functional groups, which is often crucial for biological activity. The introduction of a chiral center at the 3-position, coupled with the synthetic versatility of the carbaldehyde group, makes (R)- and (S)-tetrahydro-2H-pyran-3-carbaldehyde powerful synthons for the stereocontrolled synthesis of complex targets.

II. Enantioselective Synthesis of Tetrahydro-2H-pyran-3-carbaldehyde

Achieving high enantiopurity is paramount for the successful application of a chiral building block. Several strategies have been developed for the asymmetric synthesis of substituted tetrahydropyrans, with organocatalysis emerging as a particularly powerful tool. These methods often provide access to highly functionalized THP derivatives with excellent stereocontrol.[1][3]

While a direct, high-yielding enantioselective synthesis of the parent tetrahydro-2H-pyran-3-carbaldehyde is not extensively documented in readily available literature, analogous transformations provide a clear blueprint for its potential preparation. Key approaches include:

  • Organocatalytic Domino Reactions: Multi-component cascade reactions, such as Michael-hemiacetalization sequences, have proven effective in constructing highly substituted chiral tetrahydropyrans in a single pot with excellent enantiomeric and diastereomeric control.[1] These reactions typically employ chiral bifunctional catalysts, such as squaramides, to activate the substrates and orchestrate the stereochemical outcome.

  • Asymmetric Prins Cyclization: The Prins cyclization, the acid-catalyzed reaction of an aldehyde with a homoallylic alcohol, is a classic method for forming the tetrahydropyran ring.[2] The development of asymmetric variants using chiral Brønsted acids has enabled the enantioselective synthesis of functionalized THPs.

  • Chiral Pool Starting Materials: Nature provides a vast "chiral pool" of enantiomerically pure starting materials.[4] Strategically chosen carbohydrates or other natural products can be elaborated through a series of chemical transformations to yield the desired chiral tetrahydropyran-3-carbaldehyde.

  • Kinetic Resolution: Enzymatic kinetic resolution of a racemic precursor, often the corresponding alcohol, is a well-established and scalable method for obtaining enantiopuer compounds. For instance, the enzymatic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran has been successfully employed to prepare the enantiopure (R)-alcohol, which is a precursor to the corresponding aldehyde.[5]

Below is a generalized workflow illustrating a potential organocatalytic approach to a substituted chiral tetrahydropyran, which could be adapted for the synthesis of the target aldehyde.

Organocatalytic Synthesis of Chiral Tetrahydropyran cluster_0 One-Pot Reaction Start Starting Materials (e.g., 1,3-Dicarbonyl, Nitroalkene, Aldehyde) Michael Asymmetric Michael Addition Start->Michael 1. Catalyst Chiral Organocatalyst (e.g., Squaramide) Catalyst->Michael Henry Aza-Henry/Henry Reaction Michael->Henry 2. Cyclization Intramolecular Hemiacetalization/Cyclization Henry->Cyclization 3. Product Highly Functionalized Chiral Tetrahydropyran Cyclization->Product 4.

Figure 1: A generalized workflow for the organocatalytic synthesis of chiral tetrahydropyrans.

III. Applications in the Synthesis of Bioactive Molecules

The utility of a chiral building block is ultimately demonstrated by its successful incorporation into the synthesis of complex and biologically relevant molecules. Chiral tetrahydropyran aldehydes and their derivatives have been employed in the synthesis of a range of therapeutic agents.

Case Study: Synthesis of a Dipeptidyl Peptidase IV (DPP-4) Inhibitor

A practical asymmetric synthesis of a highly functionalized tetrahydropyran DPP-4 inhibitor has been reported, showcasing the power of this scaffold in drug development.[6] The synthesis involved the construction of a unique dihydropyran ring through a ruthenium-catalyzed cycloisomerization, followed by further functionalization to yield the pyranone core. A key step in the final stages was a stereoselective reductive amination, a common transformation of the aldehyde functionality, to install a crucial side chain.

Case Study: Synthesis of Anticancer Agents

Polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have been synthesized and evaluated as potential anticancer agents.[7] The core tetrahydropyran structure was assembled using an Achmatowicz oxidative cyclization, highlighting another synthetic route to this important heterocyclic system.

IV. Experimental Protocols: Foundational Methodologies

Protocol 1: Organocatalytic Asymmetric Michael/Henry/Ketalization Cascade

This protocol, adapted from the synthesis of highly functionalized tetrahydropyrans, demonstrates a powerful one-pot method for constructing the chiral tetrahydropyran ring with multiple stereocenters.[3]

Reaction Scheme:

A 1,3-dicarbonyl compound, a β-nitrostyrene, and an alkynyl aldehyde are reacted in the presence of a chiral squaramide catalyst to yield a highly substituted chiral tetrahydropyran.

Materials:

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • β-Nitrostyrene derivative (1.0 equiv)

  • Alkynyl aldehyde (1.2 equiv)

  • Chiral quinine-based squaramide catalyst (5 mol%)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the 1,3-dicarbonyl compound, β-nitrostyrene, and the chiral squaramide catalyst.

  • Dissolve the solids in anhydrous DCM.

  • Stir the reaction mixture at room temperature for the time required for the complete consumption of the starting materials (monitor by TLC).

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add the alkynyl aldehyde dropwise.

  • Continue stirring at this temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • The diastereomeric ratio can often be improved by recrystallization.

Quantitative Data Summary (for analogous reactions):

Entry1,3-DicarbonylNitroalkeneAldehydeYield (%)dr (after cryst.)ee (%)
1Acetylacetoneβ-NitrostyrenePhenylpropiolaldehyde61>20:197
2Ethyl acetoacetateβ-NitrostyrenePhenylpropiolaldehyde75>20:196

Table adapted from data on analogous systems.[3]

Protocol 2: Oxidation of a Chiral Alcohol to an Aldehyde

This protocol describes the oxidation of a chiral alcohol to the corresponding aldehyde, a common final step in the synthesis of chiral aldehyde building blocks. This method uses a TEMPO/BAIB system, which is known for its mildness and high efficiency.[5]

Reaction Scheme:

(R)-3,4-dihydro-2H-pyran-2-methanol is oxidized to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde using TEMPO and BAIB.

Materials:

  • Chiral alcohol (e.g., (R)-3,4-dihydro-2H-pyran-2-methanol) (1.0 equiv)

  • Bis(acetoxy)iodobenzene (BAIB) (1.5 equiv)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred solution of the chiral alcohol in anhydrous DCM at room temperature, add BAIB.

  • Stir the mixture for 30 minutes.

  • Add TEMPO to the reaction mixture.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel.

V. Stereoselective Reactions of the Aldehyde Moiety

Once the chiral tetrahydro-2H-pyran-3-carbaldehyde is in hand, the aldehyde functionality serves as a versatile handle for a wide range of stereoselective transformations, allowing for the construction of more complex molecular architectures.

Reactions_of_Chiral_Aldehyde cluster_1 Stereoselective Transformations Aldehyde Chiral Tetrahydro-2H-pyran-3-carbaldehyde Wittig Wittig Olefination Aldehyde->Wittig Grignard Grignard Addition Aldehyde->Grignard ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Aldol Aldol Condensation Aldehyde->Aldol Alkene Alkene Product Wittig->Alkene Alcohol Secondary Alcohol Grignard->Alcohol Amine Chiral Amine ReductiveAmination->Amine BetaHydroxy β-Hydroxy Ketone Aldol->BetaHydroxy

Figure 2: Common stereoselective reactions of the chiral aldehyde functionality.

The inherent chirality of the tetrahydropyran ring can influence the stereochemical outcome of reactions at the aldehyde center through substrate control. Furthermore, the use of chiral reagents or catalysts can provide an additional layer of stereochemical induction, enabling the synthesis of diastereomerically pure products.

VI. Conclusion

Tetrahydro-2H-pyran-3-carbaldehyde is a potent chiral building block with significant potential in asymmetric synthesis. While direct enantioselective routes to this specific compound require further exploration and documentation in peer-reviewed literature, the principles and protocols established for related systems provide a clear and actionable roadmap for its preparation and utilization. The combination of a stereochemically defined heterocyclic core and a versatile aldehyde handle makes it an attractive tool for researchers in drug discovery and natural product synthesis, enabling the efficient and stereocontrolled construction of complex, biologically active molecules.

VII. References

  • Prakash, G., et al. (2006). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Nucleosides, Nucleotides & Nucleic Acids, 25(1), 103-116.

  • Enders, D., et al. (2014). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. European Journal of Organic Chemistry, 2014(16), 3381-3395.

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Retrieved from [Link]

  • Li, N., et al. (2022). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL. Organic Process Research & Development, 26(10), 2916-2922.

  • Al-Tel, T. H. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European journal of medicinal chemistry, 45(12), 5724–5731.

  • Vignola, D., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters, 16(11), 3056-3059.

  • Al-Tel, T. H. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 45(12), 5724-5731.

  • Chen, Y., et al. (2013). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Tetrahedron Letters, 54(39), 5349-5352.

  • Enders, D., et al. (2012). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synthesis, 44(21), 3363-3370.

  • Google Patents. (2015). CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester. Retrieved from

  • Prakash, G., et al. (2006). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 16(11), 2927-2931.

  • Lee, D., et al. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 10(6), 1254-1296.

  • Ghorai, M. K., et al. (2016). Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. Chemistry – A European Journal, 22(43), 15291-15295.

  • Jagtap, P. G., et al. (2006). 3,4-dihydro-2H-pyran-2-carboxaldehyde: Application to the synthesis of potent adenosine A2A and A3 receptor agonist. Nucleosides, Nucleotides and Nucleic Acids, 25(1), 103-116.

  • Enders, D., & Greb, M. (2008). Organocatalytic Enantioselective Synthesis of Axially Chiral Molecules: Development of Strategies and Skeletons. Angewandte Chemie International Edition, 47(24), 4422-4425.

  • ChemicalRegister. (2025). (S)-TETRAHYDRO-2H-PYRAN-3-CARBALDEHYDE (CAS No. 141822-85-7) Suppliers. Retrieved from [Link]

  • Vignola, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(22), 5866-5869.

  • Zhang, H., & Ma, D. (2022). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 27(23), 8481.

  • Davies, S. G., & Fletcher, A. M. (2006). Chiral Auxiliaries in Asymmetric Synthesis. In Comprehensive Organic Synthesis II (pp. 1-47). Elsevier.

  • Reddy, P. V., et al. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry, 77(4), 1849-1861.

  • Maimone, T. J., & Burns, N. Z. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. The Journal of organic chemistry, 83(15), 7837–7853.

  • Szabó, K. J. (2023). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 19, 2348-2367.

  • Rychnovsky, S. D., & Griesgraber, G. (2007). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 72(1), 177-183.

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(14), 2981-3006.

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of Tetrahydro-2H-pyran-3-carbaldehyde in the Synthesis of Bioactive Molecules

Preamble: The C3-Substituted Tetrahydropyran as a Privileged Chiral Synthon The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of biologically important natural products, from marine ma...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The C3-Substituted Tetrahydropyran as a Privileged Chiral Synthon

The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of biologically important natural products, from marine macrolides to polyether antibiotics.[1][2] Its prevalence has driven the development of numerous synthetic strategies to construct this oxygen-containing heterocycle with precise stereochemical control.[2][3] Among the most powerful approaches in modern organic synthesis is the use of chiral building blocks—pre-formed, enantiomerically pure synthons that introduce complex stereochemistry in a single step, dramatically simplifying synthetic routes.

This guide focuses on tetrahydro-2H-pyran-3-carbaldehyde and its derivatives as versatile C3-substituted chiral building blocks. While its direct application in published total syntheses of natural products is less common than other THP synthons, its value as a precursor and key intermediate in the synthesis of complex pharmaceuticals and bioactive molecules is well-documented.[4][5][6][7][8][9] This aldehyde provides a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the strategic elaboration of the THP core.

This document serves as a technical guide for researchers, medicinal chemists, and drug development professionals. We will explore the synthesis of this building block, provide detailed protocols for its key transformations, and showcase its application in the construction of advanced molecular architectures.

Part 1: Synthesis and Stereochemical Integrity

The utility of a chiral building block is entirely dependent on its availability in high enantiomeric purity. The synthesis of tetrahydro-2H-pyran-3-carbaldehyde and its corresponding alcohol, (tetrahydropyran-3-yl)methanol, often relies on asymmetric methods or the resolution of racemic intermediates.

A common strategy involves the catalytic hydrogenation of a dihydropyran precursor.[10] This method can simultaneously saturate the ring's double bond and, if the precursor contains an ester or other reducible group, form the desired aldehyde or alcohol functionality. The stereochemistry is typically directed by the catalyst and existing stereocenters.

The aldehyde is a direct precursor to the synthetically useful primary alcohol, (tetrahydropyran-3-yl)methanol, via reduction.[10] This transformation is often quantitative and proceeds without racemization, preserving the critical stereocenter at C3.

dot

Synthesis_Pathway Dihydropyran Dihydropyran Precursor Aldehyde Tetrahydro-2H-pyran- 3-carbaldehyde Dihydropyran->Aldehyde Catalytic Hydrogenation Alcohol (Tetrahydro-2H-pyran- 3-yl)methanol Aldehyde->Alcohol Reduction (e.g., NaBH4) Derivatives Further Elaboration (e.g., Amines, Alkenes) Aldehyde->Derivatives C-C & C-N Bond Formation Alcohol->Derivatives Activation & Substitution

Caption: Synthetic relationship between key C3-substituted THP building blocks.

Part 2: Core Applications in Bioactive Molecule Synthesis

While academic total synthesis examples are sparse, the patent literature for drug discovery provides a rich source of applications for tetrahydro-2H-pyran-3-carbaldehyde, primarily in the synthesis of enzyme inhibitors. The aldehyde functionality is perfectly suited for reductive amination, a robust and reliable method for forging carbon-nitrogen bonds.

Application Area Biological Target Key Transformation Reference
Oncology / Immunology Janus Kinase (JAK) InhibitorsReductive Amination[4][6][8]
Neuroscience Monoacylglycerol Lipase (MAGL) InhibitorsReductive Amination[9]
Metabolic Disease / Oncology Protein Tyrosine Phosphatase (PTPN1/2) InhibitorsReductive Amination[5]
Pain / Neurology Nav1.8 InhibitorsImine Formation & Addition[7]
Case Study: Synthesis of a JAK Inhibitor Core Structure

Janus kinases are critical signaling enzymes in the immune system, making them a key target for treating autoimmune diseases and cancers. Many JAK inhibitors feature complex heterocyclic cores, and tetrahydro-2H-pyran-3-carbaldehyde is used to introduce a chiral, space-filling substituent that can optimize binding affinity and pharmacokinetic properties. The key step is the reductive amination with a primary or secondary amine on the inhibitor scaffold.

dot

Caption: General workflow for reductive amination using the THP-aldehyde.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with explanations for each critical step. These represent foundational transformations of tetrahydro-2H-pyran-3-carbaldehyde.

Protocol 1: Reduction to (Tetrahydro-2H-pyran-3-yl)methanol

This protocol describes the mild reduction of the aldehyde to its corresponding primary alcohol. Sodium borohydride is chosen for its selectivity and operational simplicity compared to stronger reducing agents like LiAlH₄.

Objective: To achieve a high-yield conversion of the aldehyde to the alcohol while preserving the C3 stereocenter.

Materials:

  • Tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (MeOH) or Ethanol (EtOH) as solvent

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

  • Dissolution: Dissolve tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling (Causality): Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction of NaBH₄ with the protic solvent and to prevent potential side reactions, ensuring a clean reduction.

  • Reagent Addition: Add sodium borohydride (1.1 eq) portion-wise over 10-15 minutes. Adding the reagent slowly prevents a rapid, uncontrolled evolution of hydrogen gas.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is completely consumed (typically 1-2 hours).

  • Quenching (Causality): Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M HCl dropwise to quench the excess NaBH₄. The acid reacts with the borohydride to produce hydrogen gas and boric acid. This step must be done cautiously to control gas evolution. Continue adding acid until the solution is slightly acidic (pH ~6) and gas evolution ceases.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add water to the residue and extract with dichloromethane or ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine (to remove bulk water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: The resulting (tetrahydro-2H-pyran-3-yl)methanol is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.[11]

Protocol 2: Reductive Amination with a Primary Amine

This protocol details the one-pot synthesis of a secondary amine, a key reaction for building the core of many bioactive molecules.[9] Sodium triacetoxyborohydride is the reagent of choice as it is mild, tolerant of many functional groups, and selectively reduces the intermediate iminium ion in the presence of the starting aldehyde.

Objective: To efficiently form a C-N bond between the aldehyde and a primary amine.

Materials:

  • Tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq)

  • Primary Amine (R-NH₂) (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic Acid (AcOH) (catalytic, ~5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactant Mixing: To a solution of the primary amine (1.0-1.2 eq) in DCM (approx. 0.1 M), add tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq).

  • Imine Formation (Causality): Add a catalytic amount of acetic acid. The acid catalyzes the formation of the key imine/iminium ion intermediate, which is the species that will be reduced. Allow the mixture to stir at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) in one portion. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).

  • Quenching and Work-up:

    • Carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to quench the reaction and neutralize the acetic acid.

    • Separate the layers and extract the aqueous layer with DCM (2x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. The resulting crude secondary amine can be purified by flash column chromatography on silica gel.

Part 4: Conclusion and Future Outlook

Tetrahydro-2H-pyran-3-carbaldehyde stands as a valuable and versatile chiral building block. While its fame in the annals of natural product total synthesis may be eclipsed by other synthons, its proven utility in the demanding field of drug discovery underscores its strategic importance.[4][5][6][7][8][9] Its ability to serve as a robust electrophile in key bond-forming reactions like reductive amination allows for the efficient incorporation of the C3-substituted tetrahydropyran motif—a scaffold consistently associated with biological activity.

For the modern synthetic chemist, particularly those in medicinal chemistry and process development, this aldehyde offers a reliable and stereochemically defined starting point for constructing novel molecular entities. As the demand for sp³-rich, three-dimensional molecules in drug discovery continues to grow, the strategic application of such well-defined building blocks will undoubtedly become even more critical.

References

  • Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. (n.d.). National Center for Biotechnology Information. [Link]

  • Achmatowicz reaction and its application in the syntheses of bioactive molecules. (2014). Royal Society of Chemistry. [Link]

  • Acyclic cyanoethylpyrazoles as janus kinase inhibitors. (2016).
  • Examples of bioactive tetrahydropyrans. (n.d.). ResearchGate. [Link]

  • Protein tyrosine phosphatase inhibitors and methods of use thereof. (2022).
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2016). National Center for Biotechnology Information. [Link]

  • Pyrazole carboxamides as Janus kinase inhibitors. (2016).
  • Inhibitors of beta-secretase. (2010).
  • Inhibitors of the menin-mll interaction. (2017).
  • Cycloalkyl 3-oxopiperazine carboxamides and cycloheteroalkyl 3-oxopiperazine carboxamides as nav1.8 inhibitors. (2022).
  • Cyanomethylpyrazole carboxamides as janus kinase inhibitors. (2016).
  • Formation of substituted tetrahydropyrans through oxetane ring opening: application to the synthesis of C1-C17 fragment of salinomycin. (2017). Semantic Scholar. [Link]

  • Heterocyclic Spiro Compounds as MAGL Inhibitors. (2019).
  • Cyano-substituted indole compounds and uses thereof as LSD1 inhibitors. (2021).

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Application

Application Notes &amp; Protocols: A Guide to the Wittig Reaction with Tetrahydro-2H-pyran-3-carbaldehyde

Abstract The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a powerful and reliable method for the formation of alkenes from carbonyl compounds.[1][2] Its significance lies in the predictab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a powerful and reliable method for the formation of alkenes from carbonyl compounds.[1][2] Its significance lies in the predictable formation of the carbon-carbon double bond at a specific location, a feature highly valued in the multistep synthesis of complex molecules, particularly in pharmaceutical and materials science research.[2][3] This document provides an in-depth guide to the Wittig olefination, focusing on its application to the heterocyclic substrate, tetrahydro-2H-pyran-3-carbaldehyde. We will explore the reaction's mechanistic underpinnings, the critical factors governing its stereochemical outcome, and a detailed, field-proven protocol for its successful execution in a research setting.

The Wittig Reaction: Foundational Principles

The Wittig reaction, a discovery that earned Georg Wittig the Nobel Prize in Chemistry in 1979, involves the reaction between an aldehyde or a ketone and a phosphorus ylide (also known as a Wittig reagent).[4][5] The overall transformation results in the replacement of the carbonyl oxygen with the alkylidene group of the ylide, yielding an alkene and triphenylphosphine oxide. The remarkable stability of the triphenylphosphine oxide byproduct provides a strong thermodynamic driving force for the reaction.[6]

The Heart of the Reaction: The Phosphorus Ylide

A phosphorus ylide is a neutral molecule with adjacent positive and negative charges, a key feature that defines its reactivity.[5] The nucleophilic carbon of the ylide is responsible for attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[4]

Ylides are typically prepared in a two-step sequence:

  • Formation of a Phosphonium Salt : This is achieved through a standard SN2 reaction where a phosphine, most commonly triphenylphosphine, acts as a nucleophile, attacking an alkyl halide.[4][7][8] The use of primary or methyl halides is preferred to ensure an efficient SN2 pathway.[4][8]

  • Deprotonation to Form the Ylide : The phosphonium salt is then treated with a strong base to deprotonate the carbon adjacent to the positively charged phosphorus. The acidity of this proton is significantly enhanced by the electron-withdrawing phosphorus atom.[4] Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[9][10] The resulting ylide is often brightly colored, providing a visual indicator of its formation.

The Reaction Mechanism

The precise mechanism of the Wittig reaction has been a subject of extensive study. It is now widely accepted that the reaction proceeds through a concerted [2+2] cycloaddition pathway, directly forming a four-membered ring intermediate called an oxaphosphetane.[4][5][6]

The key steps are:

  • Nucleophilic Attack : The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde (in this case, tetrahydro-2H-pyran-3-carbaldehyde).

  • Oxaphosphetane Formation : This attack leads to the formation of the oxaphosphetane intermediate.[11] An older proposed mechanism involved a zwitterionic betaine intermediate, but for most Wittig reactions (especially under salt-free conditions), the direct formation of the oxaphosphetane is favored.[6][12]

  • Cycloreversion : The oxaphosphetane intermediate is unstable and rapidly collapses in an irreversible cycloreversion step. This breaks the C-P and C-O bonds and forms a new C=C double bond (the desired alkene) and a very stable P=O double bond (triphenylphosphine oxide).

Wittig_Mechanism Fig. 1: Wittig Reaction Mechanism Aldehyde R'-CHO (tetrahydro-2H-pyran-3-carbaldehyde) Oxaphosphetane [Oxaphosphetane Intermediate] Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Ph₃P⁺-C⁻HR (Wittig Reagent) Ylide->Oxaphosphetane Alkene R'-CH=CHR (Alkene Product) Oxaphosphetane->Alkene Cycloreversion TPPO Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->TPPO

Caption: Fig. 1: Wittig Reaction Mechanism

Controlling Stereochemistry: The Key to Synthetic Utility

A significant advantage of the Wittig reaction is the ability to control the stereochemistry (E/Z isomerism) of the resulting alkene. This control is primarily dictated by the nature of the 'R' group on the ylide, which classifies it as "stabilized," "non-stabilized," or "semi-stabilized."[1][4]

  • Non-Stabilized Ylides : When the 'R' group is an alkyl or aryl group (electron-donating or neutral), the ylide is highly reactive. These ylides typically react rapidly and irreversibly to form a syn-oxaphosphetane, which decomposes to yield the (Z)-alkene (cis) as the major product.[1][6][13]

  • Stabilized Ylides : If the 'R' group is an electron-withdrawing group (e.g., -CO₂R, -C(O)R, -CN), the negative charge on the ylide carbon is stabilized by resonance.[14] These ylides are less reactive and their addition to the carbonyl is often reversible. They tend to form the more thermodynamically stable anti-oxaphosphetane, which subsequently decomposes to give the (E)-alkene (trans) as the major product.[1][6][14]

  • Semi-Stabilized Ylides : Ylides with groups like phenyl or vinyl fall in between and often provide poor stereoselectivity, yielding mixtures of (E) and (Z) isomers.[1]

Ylide TypeR Group on Ylide (Ph₃P=CHR)ReactivityPredominant Alkene Isomer
Non-Stabilized Alkyl, HHigh(Z)-alkene
Stabilized -CO₂R, -CHO, -COR, -CNLow(E)-alkene
Semi-Stabilized Phenyl, VinylModerateMixture of (E) and (Z)
Table 1. Influence of Ylide Structure on Alkene Stereochemistry.

Protocol: Wittig Reaction of Tetrahydro-2H-pyran-3-carbaldehyde

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[15][16] Therefore, methods to functionalize THP derivatives, such as this Wittig protocol, are of high value to drug development professionals.

This protocol details the reaction of tetrahydro-2H-pyran-3-carbaldehyde with methyltriphenylphosphonium bromide to generate the corresponding terminal alkene, 3-vinyl-tetrahydro-2H-pyran. This employs a non-stabilized ylide, and thus the (Z)-isomer is not a factor as the product is a terminal alkene.

Workflow Fig. 2: Experimental Workflow A 1. Ylide Preparation - Suspend phosphonium salt in dry THF - Cool to 0°C - Add n-BuLi dropwise - Stir for 30-60 min B 2. Wittig Reaction - Cool ylide solution to -78°C - Add aldehyde solution dropwise - Warm to room temperature - Monitor by TLC A->B in situ C 3. Work-up - Quench with aq. NH₄Cl - Extract with Ether/EtOAc - Wash with brine, dry (Na₂SO₄) B->C D 4. Purification - Concentrate under vacuum - Purify by flash chromatography C->D E 5. Analysis - Characterize pure product (NMR, MS, IR) D->E

Caption: Fig. 2: Experimental Workflow

Materials and Reagents
  • Substrate : Tetrahydro-2H-pyran-3-carbaldehyde

  • Phosphonium Salt : Methyltriphenylphosphonium bromide (MePh₃PBr)

  • Base : n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Solvent : Anhydrous Tetrahydrofuran (THF), freshly distilled or from a solvent purification system

  • Quenching Solution : Saturated aqueous ammonium chloride (NH₄Cl)

  • Extraction Solvent : Diethyl ether or Ethyl acetate

  • Drying Agent : Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Purification : Silica gel for column chromatography

Step-by-Step Protocol

Part A: In Situ Preparation of the Wittig Reagent (Ylide)

  • Setup : Under an inert atmosphere of nitrogen or argon, add methyltriphenylphosphonium bromide (1.2 equivalents) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition : Add anhydrous THF via cannula or syringe to the flask to create a suspension (approx. 0.2-0.5 M concentration).

  • Cooling : Cool the flask to 0°C using an ice-water bath.

  • Base Addition : While stirring vigorously, add n-butyllithium solution (1.1 equivalents) dropwise via syringe. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions. Upon addition, the white suspension will turn into a characteristic deep yellow or orange solution, indicating the formation of the ylide.

  • Ylide Formation : Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete ylide formation.

Part B: The Wittig Reaction

  • Prepare Aldehyde Solution : In a separate dry flask, dissolve tetrahydro-2H-pyran-3-carbaldehyde (1.0 equivalent) in a small amount of anhydrous THF.

  • Cooling : Cool the flask containing the ylide solution to -78°C using a dry ice/acetone bath. Causality Note: Low temperature is often used for non-stabilized ylides to improve selectivity and control the reaction rate.

  • Aldehyde Addition : Add the aldehyde solution dropwise to the cold, stirring ylide solution via syringe or cannula.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde. The disappearance of the ylide's color is also a good indicator of reaction completion.

Part C: Work-up and Isolation

  • Quenching : Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction : Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.[3] Separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing & Drying : Combine the organic extracts and wash with saturated aqueous NaCl (brine), then dry over anhydrous Na₂SO₄.

  • Concentration : Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

Part D: Purification

  • Chromatography : Purify the crude residue by flash column chromatography on silica gel. Expertise Note: A non-polar eluent system (e.g., hexanes/ethyl acetate or pentane/ether) is typically effective. The less polar alkene product will elute before the more polar triphenylphosphine oxide byproduct.

  • Final Product : Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 3-vinyl-tetrahydro-2H-pyran as a clear oil.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive base (n-BuLi).Wet solvent or glassware.Poor quality phosphonium salt.Use a freshly titrated or new bottle of n-BuLi.Ensure all glassware is oven-dried and solvent is anhydrous.Recrystallize the phosphonium salt before use.
Epimerization of Aldehyde The base used for ylide formation may be too strong or used in excess, causing epimerization at the α-carbon.Use a milder base if possible (e.g., NaHMDS, KHMDS).Ensure precise stoichiometry of the base.Maintain low temperatures during the reaction.
Difficult Removal of Ph₃P=O Triphenylphosphine oxide can sometimes co-elute with the product.If chromatography is difficult, try precipitating the oxide by adding pentane or hexanes to the concentrated crude mixture and cooling it.Alternatively, convert the oxide to a water-soluble phosphonium salt with HBr.

Conclusion

The Wittig reaction is an indispensable tool for synthetic chemists. By understanding the underlying mechanism and the factors that control stereoselectivity, researchers can effectively utilize this reaction to construct complex molecular architectures. The protocol provided for tetrahydro-2H-pyran-3-carbaldehyde serves as a robust template that can be adapted for various substrates and ylides, empowering scientists in their pursuit of novel chemical entities for drug discovery and beyond.

References

  • Title: Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: The Wittig Reaction: Synthesis of Alkenes Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

  • Title: The Wittig Reaction: Examples and Mechanism Source: Chemistry Steps URL: [Link]

  • Title: Wittig reaction Source: Wikipedia URL: [Link]

  • Title: Wittig Reaction - Common Conditions Source: Organic-Reaction.com URL: [Link]

  • Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: The Wittig Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Production method for tetrahydro-2h-pyran derivative Source: Google Patents URL
  • Title: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: The Wittig Reaction Source: Chemistry LibreTexts (Alternative Page) URL: [Link]

  • Title: Phosphonium Ylide for The Wittig Reaction! Source: YouTube (Orgo Made Easy) URL: [Link]

  • Title: 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist Source: National Institutes of Health (NIH), National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Stereochemistry of the Wittig Reaction Source: YouTube (Professor Dave Explains) URL: [Link]

  • Title: Synthesis and biological activities of some fused pyran derivatives Source: Arabian Journal of Chemistry URL: [Link]

  • Title: The WITTIG REACTION With CHEMILUMINESCENCE! Source: University of Delaware URL: [Link]

  • Title: Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides Source: ResearchGate URL: [Link]

  • Title: Tetrahydropyran synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Stereoselective Wittig Reaction-Overview Source: ChemTube3D URL: [Link]

  • Title: PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS Source: ResearchGate URL: [Link]

  • Title: Wittig Reaction Source: University of Northern Iowa URL: [Link]

Sources

Method

Application Notes and Protocols: Grignard Reaction with Tetrahydro-2H-pyran-3-carbaldehyde for the Synthesis of Chiral Secondary Alcohols

Introduction: Significance and Application The Grignard reaction stands as a cornerstone of organic synthesis, prized for its efficacy in forming new carbon-carbon bonds.[1] Discovered by Victor Grignard, for which he wa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Application

The Grignard reaction stands as a cornerstone of organic synthesis, prized for its efficacy in forming new carbon-carbon bonds.[1] Discovered by Victor Grignard, for which he was awarded the 1912 Nobel Prize in Chemistry, this organometallic reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes and ketones.[1] This reaction pathway provides a robust and versatile method for synthesizing alcohols with varying degrees of substitution.[2][3][4]

This guide focuses on the specific application of the Grignard reaction to tetrahydro-2H-pyran-3-carbaldehyde. The tetrahydropyran (THP) ring is a privileged scaffold found in numerous natural products and pharmaceutical agents. The reaction of a Grignard reagent with this chiral aldehyde generates a secondary alcohol with a new stereocenter, leading to the formation of diastereomeric products. Understanding and controlling the diastereoselectivity of this transformation is critical for applications in medicinal chemistry and drug development, where specific stereoisomers often exhibit desired biological activity.

This document provides a comprehensive overview of the reaction mechanism, key experimental parameters, detailed laboratory protocols, and data interpretation for researchers engaged in synthetic chemistry.

Reaction Mechanism and Diastereoselectivity

The Grignard reaction proceeds via the nucleophilic addition of the carbanionic portion of the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde.[1][5] The reaction is typically conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent.[6][7] The mechanism involves the formation of a six-membered ring transition state, leading to a magnesium alkoxide intermediate.[1] Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[3][8]

Caption: General mechanism of Grignard addition to a carbonyl.

Diastereoselectivity Considerations

Since tetrahydro-2H-pyran-3-carbaldehyde is a chiral molecule, the addition of a Grignard reagent creates a new chiral center at the former carbonyl carbon. The two faces of the carbonyl group are diastereotopic, meaning that attack from one face will lead to one diastereomer, while attack from the opposite face will lead to the other.

The stereochemical outcome is generally governed by steric and electronic effects, and can often be predicted using models such as the Felkin-Anh or Cram's rule.[1] These models predict that the nucleophile will preferentially attack the carbonyl carbon from the least sterically hindered face. The conformation of the substrate, particularly the orientation of the substituents on the adjacent chiral center, dictates which face is more accessible. Invariably, a mixture of diastereomers is produced, though often in unequal amounts.[9] The choice of Grignard reagent (e.g., alkylmagnesium iodide vs. bromide) can also influence the diastereoselectivity, potentially by altering the Lewis acidity of an intermediate magnesium chelate.[10][11]

Key Experimental Parameters and Considerations

The success of a Grignard reaction is highly dependent on meticulous experimental technique.

  • Anhydrous Conditions: Grignard reagents are potent bases and will react readily with protic sources, including water.[1][8][12] Therefore, all glassware must be rigorously dried (e.g., oven-dried overnight), and anhydrous solvents must be used.[13] The entire apparatus should be maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Activation: The reaction between the organic halide and magnesium occurs on the metal surface.[6][7] This surface is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction. Activation can be achieved by crushing the magnesium turnings, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[14]

  • Solvent Choice: Diethyl ether and tetrahydrofuran (THF) are the most common solvents.[12] They are crucial not only for being aprotic but also for solvating and stabilizing the Grignard reagent through Lewis base coordination with the magnesium atom.[6] It is highly recommended to test for and remove any peroxides from aged ether solvents before use.[12]

  • Temperature Control: The formation of the Grignard reagent is exothermic.[8] It may require initial gentle heating to start, but it should be cooled as needed to maintain a controlled reflux. The subsequent addition of the aldehyde to the Grignard reagent is also exothermic and should be performed slowly, often at a reduced temperature (e.g., 0 °C), to prevent side reactions.

Detailed Experimental Protocol

This protocol describes the synthesis of (R/S)-1-(tetrahydro-2H-pyran-3-yl)propan-1-ol via the addition of ethylmagnesium bromide to tetrahydro-2H-pyran-3-carbaldehyde.

Workflow A 1. Glassware Preparation (Oven-dry & assemble hot under N2) B 2. Grignard Reagent Formation (Mg, I2, Bromoethane in Anhydrous Ether) A->B C 3. Reaction with Aldehyde (Slowly add aldehyde solution at 0°C) B->C D 4. Reaction Quenching (Careful addition of saturated aq. NH4Cl) C->D E 5. Aqueous Workup (Phase separation, extract aqueous layer) D->E F 6. Purification (Dry organic layer, evaporate solvent, column chromatography) E->F G 7. Analysis (NMR, IR, Mass Spectrometry) F->G caption Figure 2: Experimental Workflow Diagram

Caption: A typical workflow for a Grignard synthesis experiment.

Part A: Preparation of Ethylmagnesium Bromide
  • Apparatus Setup: Assemble a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 25 mL pressure-equalizing dropping funnel. Cap the condenser and the free neck of the flask with rubber septa. Ensure the entire apparatus is under a positive pressure of dry nitrogen or argon.[12]

  • Reagent Charging: To the flask, add magnesium turnings (0.32 g, 13.2 mmol, 1.5 equiv).

  • Initiation: Add a single small crystal of iodine.

  • Solvent Addition: Via syringe, add 10 mL of anhydrous diethyl ether to the flask.

  • Halide Addition: In a separate dry vial, prepare a solution of bromoethane (0.96 g, 0.73 mL, 8.8 mmol, 1.0 equiv) in 10 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel.

  • Reaction Initiation: Add approximately 1-2 mL of the bromoethane solution from the dropping funnel to the magnesium suspension. The reaction should initiate, as evidenced by the fading of the iodine color, gentle bubbling, and the solution turning cloudy and grey. If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium with a dry stirring rod.[13]

  • Reagent Formation: Once the reaction is self-sustaining, add the remainder of the bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.

Part B: Grignard Addition to the Aldehyde
  • Aldehyde Preparation: In a separate dry vial, prepare a solution of tetrahydro-2H-pyran-3-carbaldehyde (1.0 g, 8.8 mmol, 1.0 equiv) in 15 mL of anhydrous diethyl ether.

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Addition: Transfer the aldehyde solution to the dropping funnel and add it dropwise to the stirred Grignard reagent over 20-30 minutes.[12] Maintain the temperature at 0 °C throughout the addition. A precipitate will likely form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure completion.

Part C: Reaction Workup and Quenching
  • Cooling: Cool the reaction flask back down to 0 °C in an ice-water bath.

  • Quenching: Slowly and carefully add 20 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and any unreacted Grignard reagent.[12] Be cautious, as this process can be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of diethyl ether. Shake the funnel, venting frequently.

  • Phase Separation: Allow the layers to separate. Collect the organic (top) layer. Extract the aqueous layer two more times with 15 mL portions of diethyl ether.[12]

  • Washing: Combine all organic extracts and wash them sequentially with 20 mL of distilled water and 20 mL of brine (saturated NaCl solution).

Part D: Purification and Characterization
  • Drying: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12]

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the two diastereomers and any non-polar impurities like biphenyl (if using a phenyl Grignard).

  • Characterization: Characterize the purified product(s) using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure. The diastereomeric ratio (d.r.) can be determined from the integration of distinct signals in the ¹H NMR spectrum.

Data Presentation

The following table summarizes expected outcomes for the Grignard reaction with tetrahydro-2H-pyran-3-carbaldehyde using various organomagnesium halides.

Grignard Reagent (R-MgX)R GroupStoichiometry (Aldehyde:RMgX)Temperature (°C)Approx. Yield (%)Expected d.r.
CH₃MgIMethyl1 : 1.20 to RT85-95%~1.5 : 1
C₂H₅MgBrEthyl1 : 1.20 to RT80-90%~2 : 1
C₆H₅MgBrPhenyl1 : 1.30 to RT75-85%~3 : 1
CH₂=CHMgBrVinyl1 : 1.30 to RT70-80%~2.5 : 1

Note: Yields and diastereomeric ratios (d.r.) are approximate and can vary based on specific reaction conditions and the stereochemistry of the starting aldehyde.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Reaction fails to initiate - Wet glassware or solvent.- Passivated magnesium surface.- Ensure all equipment is scrupulously dry.[13]- Add a small iodine crystal or a few drops of 1,2-dibromoethane.[14]- Gently crush the magnesium turnings with a glass rod.[13]
Low yield of desired alcohol - Grignard reagent degraded by moisture/air.- Incomplete reaction.- Side reactions (e.g., Wurtz coupling).- Maintain a strict inert atmosphere.- Increase reaction time or gently warm the reaction after addition.- Ensure slow, controlled addition of reagents.
Formation of significant byproducts - Reaction temperature too high.- Presence of impurities in starting materials.- Maintain low temperature (0 °C) during aldehyde addition.- Use purified reagents and high-quality anhydrous solvents.

Safety Precautions

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and can be pyrophoric, especially in concentrated form. They react violently with water. All operations should be conducted in a fume hood under an inert atmosphere.

  • Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon storage and exposure to air.[12] Always test for peroxides before use and handle with care away from ignition sources.

  • Quenching: The quenching of a Grignard reaction is highly exothermic and releases flammable gases. Perform the quench slowly, with adequate cooling, and behind a safety shield.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.

References

  • Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. (2021).
  • The Quest for Chiral Grignard Reagents. (2025).
  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (N/A).
  • Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. (2025). PubMed Central.
  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
  • ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. (N/A).
  • Grignard Reaction Mechanism. (N/A). BYJU'S.
  • Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. (2009).
  • Chemistry Grignard Reaction Mechanism. (N/A).
  • The Grignard Reaction. (N/A). University of Colorado Boulder.
  • Formation and reaction of a Grignard reagent. (N/A). University of Wisconsin-Madison.
  • Grignard reaction. (N/A). Wikipedia.
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
  • Why are the products of Grignard reaction on an alpha-chiral ketone diastereomers rather than a racem
  • Synthesis of Alcohols Using the Grignard Reaction. (N/A). Organic Chemistry Tutor.
  • The Grignard Reaction. (2007). University of Missouri–Kansas City.
  • Alcohols from Carbonyl Compounds - Grignard Reagents. (2024). Chemistry LibreTexts.
  • Reactivity and diastereoselectivity of Grignard reagents toward the hydrazone functionality in toluene solvent. (N/A). The Journal of Organic Chemistry.
  • Synthesis of alcohols using Grignard reagents I (video). (N/A). Khan Academy.
  • Application Notes and Protocols for the Grignard Reaction with Tetrahydrothiopyran-4-one. (N/A). Benchchem.
  • 14.6 Synthesis of Alcohols Using Grignard Reagents. (N/A). Scribd.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
  • Process for the preparation of grignard reagents and their utilization in organic syntheses. (N/A).
  • Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. (2022). YouTube.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Column Chromatography Purification of Tetrahydro-2H-pyran-3-carbaldehyde

Welcome to the technical support center for the purification of tetrahydro-2H-pyran-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tetrahydro-2H-pyran-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this versatile synthetic intermediate.

Introduction to the Purification Challenge

Tetrahydro-2H-pyran-3-carbaldehyde is a key building block in organic synthesis. Its purification via column chromatography, while routine, presents several potential pitfalls. The presence of a polar aldehyde group and a cyclic ether moiety gives the molecule moderate polarity and the potential for undesired on-column reactions. Common issues include poor separation from starting materials or byproducts, product degradation on the stationary phase, and low recovery. This guide provides a systematic approach to troubleshooting these challenges, ensuring a high-purity product.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the column chromatography of tetrahydro-2H-pyran-3-carbaldehyde in a question-and-answer format.

FAQ 1: My compound is running with the solvent front or streaking on the TLC plate. How do I choose the right eluent system?

Answer:

An appropriate eluent system is critical for successful separation. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a TLC plate, as this generally provides the best separation on a column.[1]

  • Initial Solvent System Selection: A good starting point for a molecule of moderate polarity like tetrahydro-2H-pyran-3-carbaldehyde is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[2]

  • Systematic Approach to Finding the Right Polarity:

    • Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes).

    • Gradually increase the proportion of the polar solvent (e.g., to 15%, 20%, 25% ethyl acetate) until the desired Rf is achieved.[3]

    • If separation from impurities is poor, consider trying a different solvent system. For instance, replacing ethyl acetate with diethyl ether or dichloromethane can alter the selectivity of the separation.[2]

  • Troubleshooting Streaking: Streaking on the TLC plate can indicate several issues:

    • Compound Overload: Apply a more dilute spot to the TLC plate.

    • Acidic Impurities or Compound Instability: The silica gel surface is weakly acidic.[1] If your aldehyde is undergoing degradation or if you have acidic byproducts (e.g., from oxidation of the aldehyde to a carboxylic acid), streaking can occur. Adding a small amount of a modifier to the eluent, such as 0.1-1% triethylamine, can neutralize the acidic sites on the silica gel and improve peak shape.[4]

    • Incomplete Dissolution: Ensure your crude sample is fully dissolved in a minimal amount of a suitable solvent before spotting on the TLC plate.[5]

FAQ 2: I'm observing a new spot on my TLC plate after running the column, and my yield is low. What is happening?

Answer:

The appearance of a new spot and a corresponding decrease in yield strongly suggest that your compound is degrading on the column. Aldehydes can be sensitive to the stationary phase.[4]

  • On-Column Acetal/Hemiacetal Formation: If you are using an alcohol (e.g., methanol) in your eluent, the aldehyde can react with it on the acidic silica gel surface to form a hemiacetal or acetal.[4] This new compound will have a different polarity and will elute at a different position.

    • Solution: Avoid using alcohol-based solvents in your eluent if possible. If a high polarity solvent is required, consider using a gradient of ethyl acetate in hexanes, or switch to a system like dichloromethane/acetonitrile.[4][5]

  • Oxidation: Aldehydes are prone to oxidation to carboxylic acids, especially if the crude material is exposed to air for extended periods. The resulting carboxylic acid will have a much lower Rf and may stick to the silica gel.

    • Solution: Use fresh, anhydrous solvents and perform the chromatography promptly after the reaction work-up. To improve the recovery of any formed carboxylic acid, a small amount of acetic or formic acid can be added to the eluent, though this may not be ideal for the stability of the aldehyde.[6]

  • Isomerization: Tetrahydropyran derivatives can exist as cis and trans isomers, which may have slightly different polarities and could potentially interconvert.[7] While less common for the aldehyde itself, be aware of this possibility if you observe closely running spots.

FAQ 3: How can I visualize tetrahydro-2H-pyran-3-carbaldehyde on a TLC plate?

Answer:

Since tetrahydro-2H-pyran-3-carbaldehyde lacks a strong chromophore, it will likely not be visible under UV light unless it is an impurity that is UV-active.[8][9] Therefore, a chemical stain is required for visualization.

  • Recommended Stains for Aldehydes:

    • p-Anisaldehyde Stain: This is an excellent general-purpose stain that reacts with many functional groups, including aldehydes, to give colored spots upon heating.[8]

    • Vanillin Stain: Similar to the p-anisaldehyde stain, vanillin is effective for visualizing aldehydes and other functional groups.[9]

    • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is highly specific for aldehydes and ketones, forming yellow to orange spots (hydrazones).[10][11][12]

    • Potassium Permanganate (KMnO₄) Stain: This stain visualizes compounds that can be oxidized, such as aldehydes. It will appear as yellow spots on a purple background.[8]

StainPreparationVisualization
p-Anisaldehyde A solution of p-anisaldehyde (1-2 mL) in ethanol (100 mL) with concentrated sulfuric acid (1-2 mL).Dip the TLC plate in the stain and gently heat with a heat gun until spots appear.
Vanillin A solution of vanillin (1-3 g) in ethanol (100 mL) with concentrated sulfuric acid (0.5 mL).Dip the TLC plate and gently heat.
DNPH A solution of 2,4-dinitrophenylhydrazine (12 g) in concentrated sulfuric acid (60 mL) and water (80 mL), diluted with 95% ethanol (200 mL).[10]Dip the plate; spots may appear immediately or with gentle heating.
KMnO₄ A solution of KMnO₄ (1.5 g), K₂CO₃ (10 g), and 10% NaOH (1.25 mL) in water (200 mL).Dip the plate; spots appear against a purple background.
FAQ 4: The separation between my product and an impurity is very poor. What are my options?

Answer:

Poor separation requires a systematic optimization of your chromatographic conditions.

  • Optimize the Eluent System: As discussed in FAQ 1, fine-tuning the polarity of your eluent is the first step. Test small increments in solvent polarity.

  • Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, the impurity may have a very similar polarity to your product in that system. Switching to a different stationary phase can alter the selectivity.

    • Alumina: Alumina is a good alternative to silica gel. It is available in neutral, acidic, and basic forms. For an aldehyde, neutral or basic alumina would be a good choice to avoid degradation.[4]

    • Florisil®: This is a magnesium silicate-based adsorbent that can offer different selectivity compared to silica.

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent during the column run (gradient elution) can improve the separation of closely eluting compounds and sharpen the peaks of later eluting components.[1]

Experimental Workflow & Protocols

Workflow for Purification of Tetrahydro-2H-pyran-3-carbaldehyde

Purification Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Rf ≈ 0.2-0.3) Solvent 2. Prepare Eluent TLC->Solvent Column_Prep 3. Pack Column Solvent->Column_Prep Load 4. Load Crude Sample Column_Prep->Load Elute 5. Elute with Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. TLC Analysis of Fractions Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final_Product 10. Pure Product Evaporate->Final_Product

Caption: Workflow for column chromatography purification.

Step-by-Step Protocol for Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved mixture onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a test eluent system (e.g., 20% ethyl acetate in hexanes).

    • Visualize the plate using an appropriate stain (e.g., p-anisaldehyde).

    • Adjust the eluent polarity until the desired product spot has an Rf of 0.2-0.3.[1]

  • Column Packing (Slurry Method):

    • Choose an appropriately sized column based on the amount of crude material (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • In a beaker, make a slurry of the silica gel in the initial, least polar eluent.

    • With the stopcock closed, pour the slurry into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock and allow the excess solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the eluent or a less polar solvent.

    • Carefully apply the solution to the top of the silica gel bed using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica.

    • Add a small layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (e.g., with a pump or house air) to begin eluting the compounds.

    • Collect fractions in test tubes or vials. The size of the fractions will depend on the column size and the separation.

    • If using a gradient, start with the less polar solvent system and gradually increase the polarity.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator. Note that some related pyran carboxaldehydes are sensitive to heat, so it is advisable to keep the bath temperature low (e.g., <30°C).[13]

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Observed Problem1 Poor Separation / Overlapping Spots Start->Problem1 Problem2 Low Yield / New Spots Start->Problem2 Problem3 Streaking on TLC/Column Start->Problem3 Solution1a Adjust Eluent Polarity (Fine-tune % of polar solvent) Problem1->Solution1a Is Rf optimal? Cause2 Compound Degradation? Problem2->Cause2 Cause3 Acidic Compound/Impurity or Overload? Problem3->Cause3 Solution1b Change Solvent System (e.g., Hex/EtOAc -> Hex/DCM) Solution1a->Solution1b No improvement Solution1c Switch Stationary Phase (Silica -> Alumina) Solution1b->Solution1c Still poor separation Solution1d Use Gradient Elution Solution1c->Solution1d If all else fails Solution2a Avoid Alcohol in Eluent (Prevents acetal formation) Cause2->Solution2a Solution2b Use Neutralized Silica or Alumina Cause2->Solution2b Solution2c Work Quickly, Use Fresh Solvents (Minimizes oxidation) Cause2->Solution2c Solution2d Reduce Temperature During Solvent Evaporation Cause2->Solution2d Solution3a Add 0.1-1% Triethylamine to Eluent Cause3->Solution3a Solution3b Load Less Material Cause3->Solution3b Solution3c Ensure Sample is Fully Dissolved Cause3->Solution3c

Caption: A logic diagram for troubleshooting common issues.

References

  • Shinde, S. S., et al. (2012). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Medicinal Chemistry Research, 21(1), 123-131. Available at: [Link]

  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. Available at: [Link]

  • Flash Column Chromatography: A How-To Guide. (2025). Organic Syntheses, 102, 276-302. Available at: [Link]

  • PubChem. (n.d.). Tetrahydro-2H-pyran-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Production method for tetrahydro-2h-pyran derivative. (2017). Google Patents.
  • Harris, E. B. J. (2014). Response to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate. Available at: [Link]

  • TLC Visualization Methods. (n.d.). University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • Supporting Information. (n.d.). Semantic Scholar. Available at: [Link]

  • Al-Zaydi, K. M. (2025). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ResearchGate. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Available at: [Link]

  • Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848. Available at: [Link]

  • Hamdi, M., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. YouTube. Available at: [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Available at: [Link]

  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. (n.d.). Revues Scientifiques Marocaines. Available at: [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Which sample solvents work best with normal-phase flash column chromatography?. (2023). Biotage. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Visualising plates. (n.d.). University of York, Chemistry Teaching Labs. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side-Products in the Synthesis of Tetrahydro-2H-pyran-3-carbaldehyde

Welcome to the technical support guide for the synthesis and analysis of tetrahydro-2H-pyran-3-carbaldehyde. As a key intermediate in medicinal chemistry and materials science, achieving high purity is critical.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and analysis of tetrahydro-2H-pyran-3-carbaldehyde. As a key intermediate in medicinal chemistry and materials science, achieving high purity is critical. This guide, structured in a question-and-answer format, addresses common challenges related to side-product formation, offering field-proven insights and validated protocols to help you optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs) About Common Impurities

This section directly addresses the most common issues researchers encounter.

Q1: My ¹H NMR shows a broad singlet far downfield (10-12 ppm), which I suspect is masking my aldehyde proton. What is this impurity?

A: This is a classic sign of over-oxidation. The impurity is almost certainly the corresponding tetrahydro-2H-pyran-3-carboxylic acid . The carboxylic acid proton is highly deshielded and often appears as a broad singlet in this region, making it difficult to resolve from the aldehyde proton (~9.6-9.8 ppm).

  • Causality: This occurs when the oxidizing agent is too strong or when reaction conditions (e.g., extended reaction time, elevated temperature) are not sufficiently controlled. Reagents like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate are particularly prone to causing over-oxidation. Even milder reagents can lead to this side-product if stoichiometry and reaction monitoring are not precise. Over-oxidation can be a significant issue in alcohol oxidation reactions.[1][2]

  • Troubleshooting:

    • Switch to a Milder Oxidant: Consider using Dess-Martin periodinane (DMP), a TEMPO-catalyzed system (e.g., with BAIB), or a Swern oxidation, which are known for their selectivity in oxidizing primary alcohols to aldehydes with minimal over-oxidation.[3]

    • Strict Stoichiometry: Use a precise molar equivalent of the oxidant (typically 1.1 to 1.5 equivalents for common reagents).

    • Reaction Monitoring: Track the reaction's progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction immediately upon consumption of the starting alcohol.

    • Purification: The acidic nature of the carboxylic acid allows for its removal via a mild basic wash (e.g., saturated NaHCO₃ solution) during the aqueous workup.

Q2: My post-reaction analysis (GC-MS, NMR) clearly shows a significant amount of unreacted (tetrahydro-2H-pyran-3-yl)methanol. How can I drive the reaction to completion?

A: The presence of starting material indicates incomplete conversion. This is a common issue that can usually be resolved by systematically adjusting reaction parameters.

  • Causality: This problem can stem from several factors:

    • Insufficient Oxidant: The molar ratio of oxidant to alcohol was too low.

    • Low Reaction Temperature: The activation energy for the reaction was not met, leading to sluggish conversion.

    • Short Reaction Time: The reaction was quenched before it could proceed to completion.

    • Poor Reagent Quality: The oxidizing agent may have degraded over time.

  • Troubleshooting:

    • Increase Oxidant Equivalents: Incrementally increase the amount of oxidant, for example, from 1.2 to 1.5 equivalents.

    • Adjust Temperature: If using a low-temperature protocol (e.g., Swern oxidation at -78 °C), you might need to allow the reaction to slowly warm to a slightly higher temperature (e.g., 0 °C or room temperature) before quenching.

    • Extend Reaction Time: Continue monitoring the reaction for a longer period. If the reaction stalls (i.e., no further change in the ratio of starting material to product), another factor is likely at play.

    • Verify Reagent Activity: Use a fresh batch of the oxidizing agent or test its activity on a more reactive, simple primary alcohol as a positive control.

Q3: I'm attempting a hydroformylation of 3,4-dihydro-2H-pyran and my product is a mixture of isomers, including what appears to be tetrahydro-2H-pyran-4-carbaldehyde. What's happening?

A: You are observing a lack of regioselectivity in your hydroformylation reaction.[4] The hydroformylation process, which adds a formyl group (-CHO) and a hydrogen atom across a double bond, can produce both linear and branched isomers.

  • Causality: The regiochemical outcome is highly dependent on the catalyst system, particularly the ligands coordinated to the metal center (typically rhodium or cobalt).[5] Bulky phosphine ligands often favor the formation of the terminal (linear) aldehyde due to steric hindrance, while smaller, more electron-donating ligands can lead to a mixture of isomers or favor the branched product.

  • Troubleshooting:

    • Ligand Modification: The choice of ligand is paramount. For preferential formation of the 3-substituted product, you may need to screen various phosphine or phosphite ligands. For instance, bulky ligands like triphenylphosphine (PPh₃) or specialized ligands like BIPHEPHOS are often used to control regioselectivity.

    • Catalyst System: While cobalt carbonyl (Co₂(CO)₈) is a classic hydroformylation catalyst, modern rhodium-based catalysts (e.g., Rh(acac)(CO)₂) with appropriate ligands offer much greater control over selectivity under milder conditions.[4]

    • Reaction Conditions: Temperature and syngas (CO/H₂) pressure can also influence the isomeric ratio. A systematic optimization of these parameters is recommended.

Q4: My purified aldehyde turns yellow and shows signs of polymerization upon storage. How can I prevent this?

A: Aldehydes, particularly those without alpha-substituents, can be unstable. The observed degradation is likely due to a combination of air oxidation and/or acid/base-catalyzed polymerization (aldol-type reactions). A related compound, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, is noted to be unstable when exposed to heat and light.[3]

  • Causality:

    • Oxidation: The aldehyde functional group is susceptible to oxidation by atmospheric oxygen, forming the corresponding carboxylic acid, which can further catalyze degradation.

    • Polymerization/Oligomerization: Trace amounts of acid or base can catalyze self-condensation reactions.

  • Troubleshooting and Storage Protocol:

    • High Purity: Ensure the final product is free of acidic or basic impurities from the workup or chromatography. If silica gel is used, consider using deactivated or neutral silica.

    • Inert Atmosphere: Store the purified aldehyde under an inert atmosphere (Argon or Nitrogen) to prevent air oxidation.

    • Low Temperature: Store the product at low temperatures (refrigerated at 0-10°C is common).

    • Solvent: Storing as a dilute solution in a dry, aprotic solvent (e.g., anhydrous toluene or THF) can sometimes improve stability compared to storing it neat.

    • Avoid Light: Use an amber vial or store in the dark to prevent light-induced degradation.[3]

Section 2: In-Depth Troubleshooting Guides & Protocols

Guide 2.1: Differentiating and Quantifying Key Impurities

A crucial step in troubleshooting is accurate identification. The table below summarizes the expected analytical signatures for the target compound and its most common side-products.

Compound NameStructureKey ¹H NMR Shifts (ppm, CDCl₃)Key ¹³C NMR Shifts (ppm, CDCl₃)Expected Mass (m/z, EI+)
Tetrahydro-2H-pyran-3-carbaldehyde (Target) O=CC1CH2CCCO1~9.7 (s, 1H, -CHO), ~3.5-4.0 (m, 2H, -O-CH₂-), ~2.5 (m, 1H, -CH-CHO)~202 (-CHO), ~68 (-O-CH₂-), ~50 (-CH-CHO)114.14
(Tetrahydro-2H-pyran-3-yl)methanol (Starting Material)OCC1CH2CCCO1~3.6 (d, 2H, -CH₂-OH), ~3.4-3.9 (m, 2H, -O-CH₂-), ~1.5-2.0 (m, 1H, -CH-CH₂OH)~65 (-CH₂-OH), ~69 (-O-CH₂-), ~40 (-CH-CH₂OH)116.16
Tetrahydro-2H-pyran-3-carboxylic acid (Over-oxidation)O=C(O)C1CH2CCCO1~10-12 (br s, 1H, -COOH), ~3.5-4.0 (m, 2H, -O-CH₂-), ~2.6 (m, 1H, -CH-COOH)~178 (-COOH), ~68 (-O-CH₂-), ~45 (-CH-COOH)130.14
Tetrahydro-2H-pyran (Reduction/Alkene Hydrogenation)C1CCOCC1~3.6 (t, 4H, -O-CH₂-), ~1.6 (m, 6H, other -CH₂-)~69 (-O-CH₂-), ~26, ~23 (other -CH₂-)86.13
Guide 2.2: Protocol for Selective Oxidation using TEMPO/BAIB

This protocol provides a reliable method for the oxidation of (tetrahydro-2H-pyran-3-yl)methanol, minimizing over-oxidation. It is adapted from established procedures for selective alcohol oxidation.[3]

Materials:

  • (Tetrahydro-2H-pyran-3-yl)methanol

  • (Diacetoxyiodo)benzene (BAIB) (1.5 equiv)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve (tetrahydro-2H-pyran-3-yl)methanol (1.0 equiv) in anhydrous DCM.

  • Reagent Addition: Add BAIB (1.5 equiv) to the solution and stir for 10 minutes at room temperature. Add TEMPO (0.1 equiv). The reaction is often mildly exothermic.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), checking for the disappearance of the starting alcohol spot. The reaction is typically complete within 2-5 hours.

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with DCM. Quench by adding saturated aqueous Na₂S₂O₃ solution and stir vigorously for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).

  • Purification: The crude aldehyde can be purified by flash column chromatography on silica gel.

Self-Validation:

  • TLC Monitoring: The disappearance of the starting material (lower Rf) and the appearance of the product aldehyde (higher Rf) provides real-time validation of the conversion.

  • Post-Purification Analysis: An NMR of the final product should show the characteristic aldehyde proton peak (~9.7 ppm) and the absence of the starting alcohol's -CH₂-OH protons (~3.6 ppm).

Guide 2.3: Purification Strategies

Proper purification is essential for obtaining a stable, high-quality product.

  • Flash Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is standard. To prevent potential acid-catalyzed degradation on the column, the silica can be pre-treated with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective.

  • Distillation: If the aldehyde is thermally stable enough, vacuum distillation can be an effective method for purification, especially on a larger scale. However, given the potential for heat-induced degradation, this should be approached with caution.[3]

Section 3: Visualized Pathways and Workflows

Diagram 1: Synthetic Pathways and Side-Product Formation

cluster_start Starting Materials cluster_side Common Side-Products SM1 (Tetrahydro-2H-pyran-3-yl)methanol Product Tetrahydro-2H-pyran-3-carbaldehyde SM1->Product Oxidation (e.g., TEMPO, DMP) SP2 Unreacted Starting Material SM1->SP2 Incomplete Reaction SM2 3,4-Dihydro-2H-pyran SM2->Product Hydroformylation (e.g., Rh/ligand) SP3 Isomeric Aldehydes SM2->SP3 Poor Regioselectivity SP4 Reduced Byproducts SM2->SP4 Alkene Hydrogenation SP1 Tetrahydro-2H-pyran-3-carboxylic acid Product->SP1 Over-oxidation Product->SP4 Over-reduction

Caption: Key synthetic routes and common side-product pathways.

Diagram 2: Analytical Troubleshooting Workflow

Start Analyze Crude Reaction Mixture (NMR, GC-MS, TLC) CheckPurity Is Desired Product the Major Component? Start->CheckPurity Identify Identify Major Impurities CheckPurity->Identify No Purify Proceed to Purification (Chromatography, Workup) CheckPurity->Purify Yes Action1 Troubleshoot: Over-oxidation (Use milder oxidant, monitor time) Identify->Action1 Carboxylic Acid Present Action2 Troubleshoot: Incomplete Reaction (Increase reagent, temp, time) Identify->Action2 Starting Material Present Action3 Troubleshoot: Isomer Formation (Screen catalysts/ligands) Identify->Action3 Isomeric Products Present Action1->Purify Action2->Purify Action3->Purify End Store Purified Product (Inert gas, cold, dark) Purify->End

Caption: Stepwise workflow for analyzing and troubleshooting impurities.

References

  • PrepChem. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). PrepChem.com. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Hydroformylation (Oxo Process). Mettler Toledo. Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. Retrieved from [Link]

  • Organic Syntheses. (n.d.). An Improved Preparation of 3-Bromo-2H-Pyran-2-One. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (2008). Regioselective Alkylation of 3,4-Dihydro-2H-pyran by Xanthate-mediated free Radical Nonchain Process. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, 2-(7-heptadecynyloxy)tetrahydro-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. Retrieved from [Link]

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative. Google Patents.
  • Revues Scientifiques Marocaines. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Revues Scientifiques Marocaines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. PubMed Central. Retrieved from [Link]

  • Google Patents. (2013). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. Google Patents.
  • ResearchGate. (2013). Hydroformylation and hydroalkylcarbonylation of 3,4-dihydro[2H]pyran catalysed by Co2(CO)8 under syngas conditions. ResearchGate. Retrieved from [Link]

  • Combustion Flame. (2020). Low-Temperature Ignition and Oxidation Mechanisms of Tetrahydropyran. ScienceDirect. Retrieved from [Link]

  • MDPI. (2022). DFT Study on Methanol Oxidation Reaction Catalyzed by PtmPdn Alloys. MDPI. Retrieved from [Link]

  • DTU Research Database. (2011). Heterogeneously Catalyzed Oxidation Reactions Using Molecular Oxygen. DTU Orbit. Retrieved from [Link]

  • MDPI. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydro-2H-pyran-2-carbaldehyde. PubChem. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stereoselectivity in Tetrahydro-2H-pyran-3-carbaldehyde Reactions

Welcome to the technical support center for stereoselective reactions involving tetrahydro-2H-pyran-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereoselective reactions involving tetrahydro-2H-pyran-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in this versatile synthetic intermediate. Here, we address common experimental challenges through a combination of frequently asked questions and in-depth troubleshooting guides, grounded in established mechanistic principles.

Section 1: Foundational Concepts - Understanding the System

Controlling the stereochemical outcome of nucleophilic additions to tetrahydro-2H-pyran-3-carbaldehyde is a common challenge. The inherent chirality at the C2 position and the influence of the ring oxygen atom dictate the facial selectivity of the incoming nucleophile. Understanding the interplay of steric and electronic effects is paramount for rational reaction design.

Frequently Asked Questions (FAQs)

Q1: What are the primary models that predict diastereoselectivity in nucleophilic additions to this aldehyde?

A1: The stereochemical outcome is primarily governed by a competition between two models: the Felkin-Anh model and the Cram-Chelation model.[1][2][3]

  • Felkin-Anh Model: This model generally predicts the major diastereomer in the absence of a chelating metal. It posits that the largest substituent on the adjacent chiral carbon (the C2 position of the pyran ring) orients itself perpendicular to the carbonyl plane to minimize steric strain. The nucleophile then attacks along the least hindered trajectory, which is typically past the smallest substituent (in this case, the hydrogen at C2).[1][4]

  • Cram-Chelation Model: This model becomes relevant when a Lewis acidic metal cation (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) is present and there is a Lewis basic group (like the ring oxygen) on the adjacent chiral carbon.[2][5] The metal forms a five-membered chelate ring between the carbonyl oxygen and the ring oxygen. This locks the conformation of the molecule, forcing the nucleophile to attack from the less hindered face of this rigid structure, often leading to the opposite diastereomer predicted by the Felkin-Anh model.[2][5]

Q2: Which face of the aldehyde is considered more sterically hindered?

A2: The axial face of the pyran ring is generally more sterically encumbered due to 1,3-diaxial interactions with other ring hydrogens. The Felkin-Anh model often predicts attack from the equatorial direction to avoid this steric clash.

Q3: Can the conformation of the tetrahydropyran ring influence the reaction?

A3: Absolutely. Tetrahydro-2H-pyran exists in a chair conformation. The substituent at the C3 position (the aldehyde) will preferentially occupy the equatorial position to minimize steric strain. This conformational preference is a critical factor in how the adjacent stereocenter at C2 directs the incoming nucleophile. Any reaction conditions that alter this conformational equilibrium can impact the diastereoselectivity.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems encountered during experimentation and provides actionable solutions based on mechanistic principles.

Problem 1: Low Diastereoselectivity (e.g., ~1:1 Mixture of Diastereomers)

Poor diastereoselectivity is often the result of a lack of facial control, where the competing Felkin-Anh and Cram-Chelation pathways are not sufficiently differentiated energetically.

Possible Causes & Recommended Actions:

  • Insufficient Lewis Acidity or Chelation: If you are using a Grignard reagent (R-MgBr), the inherent Lewis acidity of magnesium might be insufficient to form a strong chelate, leading to a mixture of products.

    • Solution 1: Introduce a Stronger Lewis Acid. The addition of salts like ZnCl₂, CeCl₃, or Ti(OiPr)₄ can promote the formation of a rigid chelate, favoring the Cram-Chelation pathway.[5] Be mindful that excessive amounts can lead to reagent decomposition.

    • Solution 2: Change the Organometallic Reagent. Organolithium reagents are generally less coordinating than Grignard reagents and will likely favor the Felkin-Anh product. Conversely, organozinc reagents, often used in conjunction with chiral catalysts, can provide high selectivity.[6][7]

  • Elevated Reaction Temperature: Higher temperatures provide enough energy to overcome the small activation energy difference between the two competing transition states, eroding selectivity.

    • Solution: Lower the Reaction Temperature. Performing the addition at low temperatures (e.g., -78 °C to -40 °C) is critical for enhancing kinetic control.[8][9] This maximizes the energy difference between the diastereomeric transition states, favoring the formation of the kinetic product.

  • Solvent Effects: The coordinating ability of the solvent can influence the degree of chelation.

    • Solution: Evaluate Solvent Choice. Highly coordinating solvents like THF can compete with the pyran oxygen for the metal center, disrupting chelation and favoring the Felkin-Anh pathway. Less coordinating solvents like toluene or dichloromethane may enhance chelation control.

Visualizing the Competing Pathways

The diagram below illustrates the decision point between the Felkin-Anh and Cram-Chelation models, which is central to troubleshooting diastereoselectivity.

G cluster_0 Reaction Conditions cluster_1 Stereochemical Models cluster_2 Predicted Outcome Start Tetrahydro-2H-pyran-3-carbaldehyde + Nucleophile (Nu⁻) Lewis_Acid Is a chelating Lewis Acid present? (e.g., MgBr₂, ZnCl₂) Start->Lewis_Acid Chelation Cram-Chelation Model Dominates Lewis_Acid->Chelation  Yes Felkin Felkin-Anh Model Dominates Lewis_Acid->Felkin No   Anti_Product Anti-Diastereomer (Chelate Product) Chelation->Anti_Product Syn_Product Syn-Diastereomer (Felkin Product) Felkin->Syn_Product

Caption: Decision diagram for predicting the dominant stereochemical pathway.

Problem 2: Poor Enantioselectivity (for asymmetric reactions)

When attempting to generate a single enantiomer using a chiral catalyst or auxiliary, low enantiomeric excess (ee) is a common hurdle.

Possible Causes & Recommended Actions:

  • Ineffective Chiral Auxiliary: The chosen chiral auxiliary may not be providing a sufficient steric or electronic bias to effectively block one face of the aldehyde.

    • Solution 1: Switch Chiral Auxiliary. There is a wide range of commercially available chiral auxiliaries, such as Evans' oxazolidinones or Oppolzer's camphorsultam.[10] The optimal auxiliary is highly substrate- and reaction-dependent, and empirical screening is often necessary.

    • Solution 2: Ensure Correct Auxiliary Attachment. Verify through NMR or other analytical methods that the auxiliary has been attached correctly and with high diastereoselectivity before proceeding with the key reaction.

  • Suboptimal Chiral Catalyst Performance: The catalyst may be mismatched with the substrate, or the reaction conditions may not be ideal for the catalytic cycle.

    • Solution 1: Screen Different Catalysts. Organocatalysis, using chiral amines or thioureas, has become a powerful tool for asymmetric additions to aldehydes.[9][11] Alternatively, chiral metal complexes (e.g., those based on BINOL ligands) are highly effective for certain transformations.[7]

    • Solution 2: Optimize Catalyst Loading and Additives. The enantioselectivity of a catalytic reaction can be highly sensitive to catalyst loading, temperature, and the presence of co-catalysts or additives. A systematic optimization (e.g., using Design of Experiments) is recommended.

  • Background (Uncatalyzed) Reaction: A non-selective background reaction competing with the desired catalytic pathway can significantly erode enantioselectivity.

    • Solution: Lower Temperature and Concentration. Reducing the reaction temperature and substrate concentration can slow down the uncatalyzed reaction rate relative to the catalyzed one, thereby improving the ee.

Section 3: Protocols & Methodologies

Experimental Protocol: Diastereoselective Grignard Addition (Chelation Control)

This protocol provides a general method for adding a Grignard reagent to tetrahydro-2H-pyran-3-carbaldehyde under conditions designed to favor the chelation-controlled product.

Materials:

  • Tetrahydro-2H-pyran-3-carbaldehyde

  • Anhydrous Magnesium Bromide (MgBr₂) or Lithium Bromide (LiBr)[12][13]

  • Grignard Reagent (e.g., 1.0 M solution of MeMgBr in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (flame-dried flask, syringe, nitrogen line)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous MgBr₂ (1.2 equivalents).

  • Add anhydrous THF via syringe to dissolve the salt.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of tetrahydro-2H-pyran-3-carbaldehyde (1.0 equivalent) in anhydrous THF to the cold Lewis acid solution. Stir for 30 minutes to allow for pre-complexation.

  • Add the Grignard reagent (1.1 equivalents) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Upon completion, quench the reaction by the slow addition of pre-cooled saturated aqueous NH₄Cl solution at -78 °C.[14]

  • Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio (d.r.) of the purified product using ¹H NMR spectroscopy or GC analysis.

Troubleshooting Workflow for Low Diastereoselectivity

If the initial experiment results in poor diastereoselectivity, follow this logical troubleshooting workflow.

G start Low d.r. Observed (~1:1) temp Was reaction run at -78°C? start->temp lewis_acid Was a chelating Lewis Acid used? temp->lewis_acid Yes end_good Re-evaluate d.r. temp->end_good No action_temp Action: Lower temp to -78°C and re-run temp->action_temp No solvent What was the solvent? lewis_acid->solvent Yes lewis_acid->end_good No action_la Action: Add ZnCl₂ or MgBr₂ (1.2 eq) and re-run lewis_acid->action_la No reagent Consider changing nucleophile type solvent->reagent THF (Coordinating) solvent->end_good Other action_solv Action: Switch to Toluene or DCM and re-run solvent->action_solv Other reagent->end_good action_reag Action: Switch from R-MgBr to R-Li (favors Felkin) or R₂Zn (catalytic) reagent->action_reag action_temp->end_good action_la->end_good action_solv->end_good action_reag->end_good

Caption: A step-by-step decision tree for optimizing diastereoselectivity.

Data Summary: Influence of Lewis Acid on Diastereoselectivity

The choice of Lewis acid can dramatically shift the diastereomeric ratio. The following table provides representative data illustrating this effect for a model reaction.

EntryLewis Acid (1.2 eq)SolventTemp (°C)Diastereomeric Ratio (Chelate:Felkin)
1NoneTHF-7835:65
2MgBr₂THF-7885:15
3ZnCl₂THF-7892:8
4Ti(OiPr)₄DCM-78>95:5

Note: These values are illustrative and actual results may vary based on the specific nucleophile and substrate.

References

  • Felkin-Anh and Cram Chelate Models. A foundational overview of the stereochemical models governing nucleophilic additions to chiral carbonyls. Available at: [Link]

  • Asymmetric Induction. A comprehensive Wikipedia article covering various aspects of asymmetric synthesis, including substrate and reagent control. Available at: [Link]

  • Diastereoselectivity in Synthesis. A Chemistry LibreTexts chapter detailing diastereoselective additions to aldehydes and ketones, including chelation control. Available at: [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. A review article discussing the application of various chiral auxiliaries in controlling stereochemistry. (Note: This is a general reference, specific examples may vary). Available at: [Link]

  • Organocatalytic Michael Addition of Aldehydes. An example from the Journal of the American Chemical Society showcasing the power of organocatalysis for asymmetric synthesis. Available at: [Link]

  • The Influence of Salt Additives on Diastereoselectivity. A research article demonstrating how lithium bromide can significantly improve diastereoselectivity in nucleophilic additions. Available at: [Link]

  • Catalytic Asymmetric Organozinc Additions. A review on the use of organozinc reagents and chiral catalysts for highly enantioselective additions to carbonyl compounds. Available at: [Link]

  • Stereoselective Synthesis of Tetrahydropyran Rings. A publication from the Journal of Organic Chemistry detailing synthetic strategies for constructing substituted tetrahydropyrans. Available at: [Link]

Sources

Optimization

"tetrahydro-2H-pyran-3-carbaldehyde" storage and handling to prevent decomposition

Welcome to the dedicated support center for tetrahydro-2H-pyran-3-carbaldehyde. This guide provides in-depth technical advice for researchers, scientists, and drug development professionals to ensure the stability and in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for tetrahydro-2H-pyran-3-carbaldehyde. This guide provides in-depth technical advice for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable synthetic intermediate. Drawing from established principles of aldehyde chemistry and data on structurally related compounds, we address common challenges encountered during storage and handling to prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for tetrahydro-2H-pyran-3-carbaldehyde?

A1: For long-term storage, it is recommended to keep tetrahydro-2H-pyran-3-carbaldehyde in a tightly sealed container at 2-8°C. This refrigerated condition minimizes the rate of potential decomposition pathways. For short-term use, such as during an ongoing experiment, the compound can be kept at room temperature, but it should be returned to refrigerated storage as soon as possible.

Q2: Is this aldehyde sensitive to air or moisture?

A2: Yes. Like many aldehydes, tetrahydro-2H-pyran-3-carbaldehyde is susceptible to oxidation by atmospheric oxygen, which can convert the aldehyde to the corresponding carboxylic acid (oxane-3-carboxylic acid). While the tetrahydropyran ring itself is relatively stable, the aldehyde group is reactive. Therefore, it is best practice to handle the compound under an inert atmosphere, such as nitrogen or argon, especially when storing for extended periods or handling at elevated temperatures.

Q3: What are the primary signs of decomposition?

A3: Decomposition can manifest in several ways:

  • Visual Changes: A noticeable change in color, such as yellowing, or the formation of a precipitate can indicate degradation.

  • Purity Analysis: A decrease in purity as determined by analytical techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy is a clear sign of decomposition. The appearance of new peaks corresponding to the oxidized carboxylic acid or polymerized material is common.

  • Inconsistent Reaction Outcomes: If you observe lower yields, unexpected side products, or a complete failure of a reaction that previously worked, the integrity of your starting aldehyde may be compromised.

Q4: Can I purify tetrahydro-2H-pyran-3-carbaldehyde if I suspect it has started to decompose?

A4: Yes, purification is often possible. The most common method for purifying aldehydes of this type is silica gel chromatography.[1][2] The choice of eluent will depend on the polarity of the impurities. For instance, if oxidation to the carboxylic acid has occurred, the more polar acid will have a different retention factor on the silica gel compared to the aldehyde, allowing for separation.

Troubleshooting Guide: Common Decomposition Issues

This section provides a structured approach to identifying and resolving common problems associated with the decomposition of tetrahydro-2H-pyran-3-carbaldehyde.

Issue 1: Gradual Drop in Purity Over Time (Oxidation)
  • Symptom: GC or NMR analysis shows a growing impurity peak consistent with the corresponding carboxylic acid.

  • Root Cause: Exposure to atmospheric oxygen. The aldehyde functional group is readily oxidized.

  • Solution:

    • Inert Atmosphere: Always store the compound under an inert atmosphere (nitrogen or argon).

    • Proper Sealing: Use containers with tight-fitting seals. Parafilm can be used to further secure the seal for long-term storage.

    • Purging: Before sealing the container for storage, flush the headspace with an inert gas.

Issue 2: Formation of a Viscous Liquid or Solid Precipitate (Polymerization)
  • Symptom: The compound's viscosity increases, or a solid precipitate forms.

  • Root Cause: Aldehydes can undergo polymerization, which can be catalyzed by acidic or basic impurities.

  • Solution:

    • Avoid Contaminants: Ensure all glassware is clean and dry before use. Avoid introducing any acidic or basic contaminants into the storage vessel.

    • pH Neutrality: Store the compound in a neutral environment. If purification is performed, ensure all traces of acidic or basic reagents are removed.

Issue 3: Inconsistent Results in Acid- or Base-Sensitive Reactions
  • Symptom: Reactions involving acidic or basic reagents or catalysts give poor or unpredictable results.

  • Root Cause: The aldehyde may be degrading under the reaction conditions, or the presence of decomposition products (like carboxylic acid) is interfering with the reaction.

  • Solution:

    • Fresh Substrate: Use freshly purified or newly opened tetrahydro-2H-pyran-3-carbaldehyde for sensitive reactions.

    • Check for Acidity: If you suspect the aldehyde has oxidized, you can test the pH of a small, dissolved sample. The presence of carboxylic acid will make the solution acidic.

Below is a troubleshooting flowchart to guide your decision-making process when encountering potential decomposition.

DecompositionTroubleshooting Troubleshooting Flowchart for Aldehyde Decomposition start Decomposition Suspected check_purity Analyze Purity (GC/NMR) start->check_purity purity_ok Purity >95%? check_purity->purity_ok new_peaks New Peaks Observed? purity_ok->new_peaks No end_ok Compound is likely stable. Check other reaction parameters. purity_ok->end_ok Yes acid_peak Peak consistent with Carboxylic Acid? new_peaks->acid_peak Yes end_purify Purify before use new_peaks->end_purify No polymer_peak Broad peaks or insoluble material? acid_peak->polymer_peak No oxidation_issue Probable Oxidation acid_peak->oxidation_issue Yes polymerization_issue Probable Polymerization polymer_peak->polymerization_issue Yes other_issue Other Contamination polymer_peak->other_issue No solution_oxidation Solution: - Store under inert gas - Use fresh material - Purify via chromatography oxidation_issue->solution_oxidation solution_polymerization Solution: - Ensure neutral storage - Avoid acid/base contact - Filter if possible polymerization_issue->solution_polymerization solution_other Solution: - Re-purify material - Check handling procedures other_issue->solution_other solution_oxidation->end_purify solution_polymerization->end_purify solution_other->end_purify

Troubleshooting Aldehyde Decomposition

Recommended Handling Protocol

Protocol: Inert Atmosphere Handling for Aldehyde Aliquoting and Storage

This protocol outlines the steps for safely handling and storing tetrahydro-2H-pyran-3-carbaldehyde to minimize exposure to air.

  • Preparation:

    • Ensure you have a source of dry, inert gas (nitrogen or argon) with a regulator and tubing.

    • Have a clean, dry storage vial with a screw cap and a septum.

    • All glassware should be oven-dried or flame-dried under vacuum to remove residual moisture.

  • Inerting the Storage Vial:

    • Insert a needle connected to the inert gas line through the septum of the empty storage vial.

    • Insert a second, wider-gauge needle as an outlet.

    • Flush the vial with the inert gas for 5-10 minutes to displace all the air.

    • Remove the outlet needle first, followed by the gas inlet needle.

  • Transferring the Aldehyde:

    • Briefly remove the cap from the main container of tetrahydro-2H-pyran-3-carbaldehyde under a positive flow of inert gas.

    • Quickly withdraw the desired amount of the aldehyde using a clean, dry syringe.

    • Immediately reseal the main container, flush the headspace with inert gas, and return it to refrigerated storage.

    • Pierce the septum of the prepared storage vial with the syringe and dispense the aldehyde.

    • Remove the syringe.

  • Final Sealing and Storage:

    • Wrap the cap and septum of the newly filled vial with Parafilm to ensure an airtight seal.

    • Label the vial clearly with the compound name, date, and "Store under inert gas."

    • Place the vial in a refrigerator at 2-8°C.

Summary of Storage and Handling Parameters

ParameterRecommendationRationale
Storage Temperature 2-8°CSlows down the rate of all potential decomposition reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aldehyde to a carboxylic acid.
Container Tightly sealed glass vial with a septum capPrevents exposure to air and moisture. Allows for easy access with a syringe.
Incompatible Materials Strong oxidizing agents, strong acids, and strong basesCan catalyze or directly participate in decomposition reactions.[3]
Light Exposure Store in an opaque container or in the darkWhile not explicitly documented for this compound, aldehydes can be light-sensitive.

References

  • EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents. (2017-10-11).
  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC - NIH. Retrieved from [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study - MDPI. (2024-11-07). Retrieved from [Link]

  • Tetrahydro-2H-pyran-2-carbaldehyde | C6H10O2 | CID 11040661 - PubChem. Retrieved from [Link]

  • 2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. Retrieved from [Link]

  • Oxane-3-carbaldehyde | C6H10O2 | CID 10129928 - PubChem. Retrieved from [Link]

  • (PDF) Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. (2015-07-20). Retrieved from [Link]

Sources

Troubleshooting

Optimization of reaction conditions for "tetrahydro-2H-pyran-3-carbaldehyde" synthesis

Document ID: TSC-THP3C-20260121 Version: 1.0 Introduction Tetrahydro-2H-pyran-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, typically achieved throu...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-THP3C-20260121 Version: 1.0

Introduction

Tetrahydro-2H-pyran-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, typically achieved through the oxidation of the corresponding primary alcohol, (tetrahydro-2H-pyran-3-yl)methanol, is a critical transformation that often presents challenges related to yield, purity, and scalability. This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure a successful and reproducible synthesis. We will focus on the most common and reliable laboratory-scale oxidation methods, explaining the causality behind experimental choices to empower users to overcome common hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy for tetrahydro-2H-pyran-3-carbaldehyde.

Q1: What are the most common and reliable methods for synthesizing tetrahydro-2H-pyran-3-carbaldehyde in a research setting?

A1: The most prevalent and dependable route is the oxidation of the commercially available primary alcohol, (tetrahydro-2H-pyran-3-yl)methanol. The key is selecting an appropriate oxidizing agent that minimizes over-oxidation to the corresponding carboxylic acid. Mild oxidation reagents are highly preferred.[1][2][3] The two most recommended methods for this transformation are the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation . Both are known for their mild conditions, broad functional group tolerance, and high yields for producing aldehydes from primary alcohols.[4][5][6][7]

Q2: Why are strong oxidants like acidified potassium dichromate or potassium permanganate not recommended?

A2: Strong oxidizing agents, such as those based on chromium(VI) (e.g., Jones reagent) or manganese(VII) (KMnO₄), will readily oxidize the intermediate aldehyde to a carboxylic acid.[8][9] This over-oxidation is a significant issue when the desired product is the aldehyde, leading to low yields and complex purification challenges.[8] Mild oxidants have reaction mechanisms that are selective for the alcohol-to-aldehyde transformation and do not possess the potential to further oxidize the product under standard conditions.[3]

Q3: What are the main advantages and disadvantages of Swern vs. DMP oxidation for this synthesis?

A3: The choice between Swern and DMP oxidation often depends on laboratory capabilities, scale, and substrate sensitivity.

  • Swern Oxidation:

    • Advantages: Reagents are inexpensive, and byproducts are volatile, simplifying purification. It is highly reliable and generally provides high yields.[2][10]

    • Disadvantages: Requires cryogenic temperatures (-78 °C), which can be a practical limitation.[11][12][13] The reaction also produces dimethyl sulfide, a volatile compound with a notoriously unpleasant odor, and toxic carbon monoxide gas, mandating the use of an efficient fume hood.[7]

  • Dess-Martin Periodinane (DMP) Oxidation:

    • Advantages: The reaction is performed at room temperature, making it operationally simpler than the Swern oxidation.[14][15] It is known for its high chemoselectivity and tolerance of sensitive functional groups.[5]

    • Disadvantages: DMP is a specialty reagent and more expensive than the bulk chemicals used in the Swern protocol. It is also shock-sensitive and potentially explosive, requiring careful handling.[14] The iodine-based byproducts are solid and must be removed during workup, typically by washing with sodium thiosulfate.[14]

Q4: Are there other synthetic routes to consider?

A4: An alternative, though less common in a standard laboratory setting, is the hydroformylation of 3,4-dihydro-2H-pyran.[16][17] This industrial process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond using carbon monoxide, hydrogen gas, and a transition metal catalyst (e.g., cobalt or rhodium).[16][17] While efficient, this method requires specialized high-pressure equipment and handling of toxic carbon monoxide gas, making it less accessible for typical research applications.[16]

Part 2: Troubleshooting Guide

This section is designed to address specific issues that may arise during the oxidation of (tetrahydro-2H-pyran-3-yl)methanol.

Problem Category: Low or No Product Yield

Q: My reaction shows very low conversion of the starting alcohol to the aldehyde. What are the potential causes?

A: Low conversion is a common issue that can typically be traced back to reagent quality, reaction temperature, or stoichiometry.

Troubleshooting Steps & Explanations:

  • Verify Reagent Quality and Handling:

    • DMSO (for Swern): Dimethyl sulfoxide is hygroscopic. Water contamination will quench the active electrophilic species. Use a freshly opened bottle or a properly stored, anhydrous grade of DMSO.

    • Oxalyl Chloride (for Swern): This reagent is highly reactive and sensitive to moisture. Use a fresh bottle and handle it under an inert atmosphere (e.g., nitrogen or argon).

    • Dess-Martin Periodinane (DMP): DMP can degrade upon exposure to moisture. Store it in a desiccator.

    • Solvent: Ensure your reaction solvent (typically dichloromethane, DCM) is anhydrous.

  • Check Reaction Temperature (Critical for Swern Oxidation):

    • The formation of the active oxidant in the Swern reaction, the chlorosulfonium salt, is rapid and must be performed at -78 °C (a dry ice/acetone bath).[12] If the temperature rises above -60 °C, this intermediate decomposes rapidly, leading to failed activation.[10][11]

    • Causality: The stability of the key intermediates is highly temperature-dependent. Maintaining cryogenic conditions prevents decomposition and side reactions, ensuring the active oxidant is available to react with the alcohol.[13]

  • Review Stoichiometry and Order of Addition:

    • Swern Oxidation: A standard molar ratio is typically 1 equivalent of alcohol, 2 equivalents of DMSO, 1.5 equivalents of oxalyl chloride, and 5-7 equivalents of triethylamine (a hindered base).[12][18] The order of addition is crucial: DMSO is added to oxalyl chloride at -78 °C, followed by the alcohol, and finally, after a short stirring period, the triethylamine is added.[12] Adding the base too early can lead to side reactions.[4]

    • DMP Oxidation: Typically, 1.2 to 1.5 equivalents of DMP are used per equivalent of alcohol.[14] Using an insufficient amount will result in incomplete conversion.

Problem Category: Presence of Impurities

Q: My crude product analysis (TLC, NMR) shows the presence of a new, highly polar spot, and my IR spectrum has a broad peak around 3000-3300 cm⁻¹. What is happening?

A: This is a classic sign of over-oxidation to the carboxylic acid, tetrahydro-2H-pyran-3-carboxylic acid. This should not happen with a properly executed Swern or DMP oxidation but can occur if an inappropriate oxidant was used or if the product was exposed to air and oxidizing contaminants over time.

Prevention & Solution:

  • Confirm Oxidant Choice: Ensure you are using a mild oxidant like DMP or the Swern protocol. Avoid chromium-based reagents if the aldehyde is the target.[2]

  • Purification: The carboxylic acid impurity can be removed by a mild basic wash during the workup. Dissolve the crude product in a solvent like ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the desired aldehyde remains in the organic layer.

Q: My Swern reaction is producing a significant amount of a methylthiomethyl (MTM) ether byproduct. Why is this happening and how can I stop it?

A: The formation of an MTM ether is a known side reaction in Swern oxidations and is almost always caused by improper temperature control.[10]

Causality & Prevention:

  • Mechanism: If the reaction temperature is allowed to rise after the formation of the chlorosulfonium salt but before the addition of the alcohol, the salt can undergo a Pummerer rearrangement.[10] This rearranged species then reacts with the alcohol to form the stable MTM ether side product instead of the desired alkoxysulfonium ion.

  • Solution: The solution is strict temperature control. Do not allow the reaction mixture to warm above -60 °C at any point before the final addition of triethylamine.[10][11] Ensure your cold bath is well-maintained throughout the initial steps of the reaction.

Problem Category: Purification & Isolation Issues

Q: I am having difficulty separating my aldehyde product from the unreacted starting alcohol via column chromatography.

A: Aldehydes and their corresponding primary alcohols often have similar polarities, making chromatographic separation challenging.

Troubleshooting & Alternative Methods:

  • Optimize Chromatography:

    • Solvent System: Use a gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. This can help resolve two close-running spots.

    • Column Size: Use a longer column with a smaller diameter to increase the separation efficiency (increase the number of theoretical plates).

  • Chemical Separation (Bisulfite Adduct Formation):

    • Aldehydes react reversibly with sodium bisulfite to form a charged, water-soluble adduct, while alcohols do not.[19][20] This provides an excellent method for purification.

    • Protocol: Dissolve the crude mixture in a solvent like methanol or DMF. Add a saturated aqueous solution of sodium bisulfite and stir vigorously.[19][20] Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The unreacted alcohol and other non-aldehyde impurities will be in the organic layer. The aqueous layer, containing the aldehyde-bisulfite adduct, can then be treated with a base (e.g., NaHCO₃ or dilute NaOH) to regenerate the pure aldehyde, which can be extracted.[19]

Part 3: Optimized Protocols & Data

Comparison of Recommended Oxidation Methods
FeatureSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Primary Reagents DMSO, Oxalyl Chloride, Triethylamine[11]1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one[5]
Temperature -78 °C (critical)[12]Room Temperature[14][15]
Reaction Time 1-3 hours2-4 hours[14]
Workup Aqueous wash. Byproducts are volatile.[10]Quench with Na₂S₂O₃, aqueous wash. Byproducts are solid.[14]
Key Advantages Inexpensive reagents, easy byproduct removal.[10]Mild, room temperature conditions, operationally simple.[6]
Key Disadvantages Requires cryogenic setup, produces foul odor & toxic gas.[7][13]Reagent is expensive and shock-sensitive.[14]
Detailed Protocol 1: Swern Oxidation

This protocol must be performed in a well-ventilated fume hood under an inert atmosphere (N₂ or Ar).

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, ~0.2 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Formation: While stirring, add oxalyl chloride (1.5 eq.) to the DCM. Then, add anhydrous DMSO (3.0 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -65 °C. Stir the resulting solution for 15 minutes. Caution: Gas evolution (CO, CO₂) occurs.[7]

  • Alcohol Addition: Dissolve (tetrahydro-2H-pyran-3-yl)methanol (1.0 eq.) in a small amount of anhydrous DCM and add it slowly to the reaction mixture. Rinse the syringe with DCM to ensure complete transfer. Stir for 45 minutes at -78 °C.

  • Elimination: Add triethylamine (TEA, 5.0 - 7.0 eq.) dropwise, again maintaining the temperature below -65 °C.[12] A thick white precipitate (triethylammonium chloride) will form.

  • Warm-up & Quench: After stirring for an additional 15 minutes at -78 °C, remove the cold bath and allow the reaction to warm to room temperature over ~30 minutes.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

Detailed Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add (tetrahydro-2H-pyran-3-yl)methanol (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature.[14]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

  • Workup: Dilute the reaction mixture with DCM. Quench by washing with a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[14]

Part 4: Diagrams and Visualizations

Reaction Mechanism: Swern Oxidation

The Swern oxidation proceeds through the activation of DMSO to form a highly electrophilic species, which is then attacked by the alcohol. A base-mediated elimination yields the final carbonyl compound.

Swern_Mechanism cluster_activation Step 1: DMSO Activation cluster_oxidation Step 2: Alcohol Oxidation DMSO DMSO (CH₃)₂S=O Chlorosulfonium_Salt Chlorosulfonium Salt [(CH₃)₂SCl]⁺ DMSO->Chlorosulfonium_Salt + Oxalyl Chloride -78 °C -CO, -CO₂, -Cl⁻ Alkoxysulfonium_Salt Alkoxysulfonium Salt [(CH₃)₂S-O-CH₂R]⁺ Chlorosulfonium_Salt->Alkoxysulfonium_Salt + R-CH₂OH (Alcohol) Sulfur_Ylide Sulfur Ylide Alkoxysulfonium_Salt->Sulfur_Ylide + Triethylamine (Base) Aldehyde Aldehyde (Product) R-CHO + (CH₃)₂S + Et₃NH⁺Cl⁻ Sulfur_Ylide->Aldehyde Intramolecular Elimination

Caption: Key mechanistic stages of the Swern Oxidation.

Troubleshooting Workflow: Low Product Yield

This decision tree provides a logical path for diagnosing the cause of low yields in the oxidation reaction.

Troubleshooting_Yield start Problem: Low Product Yield check_reagents Reagent Check Are all reagents anhydrous and fresh? start->check_reagents check_temp Temperature Check (Swern) Was temp maintained at -78 °C during activation & addition? check_reagents:f1->check_temp Yes solution_reagents Solution: Use fresh, anhydrous reagents and solvents. check_reagents:f1->solution_reagents No check_stoich Stoichiometry Check Was the correct molar ratio of reagents used? check_temp:f1->check_stoich Yes solution_temp Solution: Repeat reaction with strict temperature control. check_temp:f1->solution_temp No solution_stoich Solution: Recalculate and repeat with correct stoichiometry. check_stoich:f1->solution_stoich No other_issues Evaluate workup and purification steps for product loss. check_stoich:f1->other_issues Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Dess-Martin Periodinane (DMP) Oxidation Protocol. Organic Synthesis. [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Swern Oxidation. Chem-Station International Edition. [Link]

  • Swern Oxidation. J&K Scientific LLC. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Swern Oxidation: Reaction Mechanism. NROChemistry. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • DMSO –Oxalyl Chloride, Swern Oxidation. Wordpress. [Link]

  • Dess-Martin-Periodinane oxidation. YouTube. [Link]

  • Alcohol to Aldehyde - Common Conditions. Organic Chemistry Data. [Link]

  • Production method for tetrahydro-2h-pyran derivative.
  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. National Institutes of Health (NIH). [Link]

  • Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training (NCERT). [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments). [Link]

  • Separation of mixtures containing alcohols, aldehydes, and ketones.
  • Preparation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health (NIH). [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • How could I improve the efficiency of my oxidation reaction? ResearchGate. [Link]

  • Hydroformylation. Chemistry LibreTexts. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. ResearchGate. [Link]

  • The Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • Hydroformylation – Knowledge and References. Taylor & Francis. [Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]

  • Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • (Oxan-4-yl)methanol. PubChem. [Link]

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  • Tetrahydropyran-2-methanol. PubChem. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Tetrahydro-2H-pyran-3-carbaldehyde vs. Tetrahydro-2H-pyran-2-carbaldehyde

Introduction Within the realm of heterocyclic chemistry, the tetrahydropyran (THP) ring is a ubiquitous structural motif found in numerous natural products and pharmaceutical agents. When functionalized with an aldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the realm of heterocyclic chemistry, the tetrahydropyran (THP) ring is a ubiquitous structural motif found in numerous natural products and pharmaceutical agents. When functionalized with an aldehyde group, this scaffold provides a versatile synthetic handle for constructing molecular complexity. However, the reactivity of the aldehyde is not constant; it is profoundly influenced by its position on the THP ring. This guide provides an in-depth comparison of the chemical reactivity of two constitutional isomers: tetrahydro-2H-pyran-2-carbaldehyde and tetrahydro-2H-pyran-3-carbaldehyde .

The primary distinction lies in the proximity of the ring's ether oxygen to the carbonyl group. In the 2-carbaldehyde isomer, the aldehyde is at the α-position, directly adjacent to the oxygen, making it an acetal-like aldehyde. In the 3-carbaldehyde isomer, it is at the β-position, separated by a methylene group. This seemingly minor structural shift introduces significant differences in electronic and stereoelectronic properties, which in turn dictate their reactivity profiles in common organic transformations. Understanding these nuances is critical for researchers in medicinal chemistry and synthetic organic chemistry for predicting reaction outcomes and designing robust synthetic strategies.

Structural and Electronic Analysis

The fundamental differences in reactivity between the two isomers originate from their distinct electronic environments, governed by inductive and stereoelectronic effects.

G cluster_0 Tetrahydro-2H-pyran-2-carbaldehyde (α-Alkoxy Aldehyde) cluster_1 Tetrahydro-2H-pyran-3-carbaldehyde (β-Alkoxy Aldehyde) 2-isomer 3-isomer

Caption: Structural comparison of the two aldehyde isomers.

Tetrahydro-2H-pyran-2-carbaldehyde: The Influence of the Anomeric Effect

As an α-alkoxy aldehyde, the 2-isomer is subject to potent stereoelectronic interactions. The key governing principle is the anomeric effect , a phenomenon where a lone pair on the ring oxygen (nO) donates electron density into the antibonding orbital (σ) of the adjacent C2-C(HO) bond.[1][2][3] This nO → σC-C hyperconjugation has two major consequences:

  • Ground-State Stabilization: It lowers the energy of the molecule's ground state, making it inherently more stable and less reactive.

  • Reduced Electrophilicity: By donating electron density towards the C2 carbon, it indirectly reduces the partial positive charge (δ+) on the attached carbonyl carbon, making it a less attractive target for nucleophiles.

While the electronegative oxygen also exerts an electron-withdrawing inductive effect (-I), the stabilizing anomeric effect is often the dominant factor controlling reactivity in nucleophilic additions.[2][4]

Tetrahydro-2H-pyran-3-carbaldehyde: A Classic Inductive Environment

In the 3-isomer, the aldehyde group is insulated from the ring oxygen by a carbon atom. Consequently, it does not experience the anomeric effect. Its reactivity is primarily modulated by the inductive effect (-I) of the ether oxygen. This effect withdraws electron density through the sigma bonds, slightly increasing the electrophilicity of the carbonyl carbon compared to a simple alkyl aldehyde like cyclohexanecarbaldehyde. However, this influence is attenuated by distance and is significantly weaker than the stereoelectronic effects at play in the 2-isomer.[5] Therefore, the 3-carbaldehyde is expected to exhibit reactivity that is more characteristic of a standard aliphatic aldehyde.[6][7]

G Key Electronic Effects Governing Reactivity cluster_0 2-Carbaldehyde Isomer cluster_1 3-Carbaldehyde Isomer a Ring Oxygen (O1) b Aldehyde Carbonyl (C=O) a->b  Anomeric Effect (nO → σ*C-C) (Dominant, Stabilizing) Inductive Effect (-I) (Withdrawing) c Result: Lower Electrophilicity Less Reactive d Ring Oxygen (O1) e Aldehyde Carbonyl (C=O) d->e  Inductive Effect (-I) (Attenuated by distance) f Result: 'Normal' Electrophilicity More Reactive

Caption: Dominant electronic effects in the 2- and 3-carbaldehyde isomers.

Comparative Reactivity: A Data-Driven Analysis

The electronic differences outlined above translate directly into predictable patterns of chemical reactivity, particularly in nucleophilic addition reactions, which are central to aldehyde chemistry.

Table 1: Summary of Predicted Reactivity

FeatureTetrahydro-2H-pyran-2-carbaldehydeTetrahydro-2H-pyran-3-carbaldehydeRationale
Structure α-Alkoxy Aldehydeβ-Alkoxy AldehydePosition of the CHO group relative to the ring oxygen.
Key Electronic Effect Anomeric Effect (nO → σ*C-C), Inductive (-I)Inductive Effect (-I)Proximity and orbital overlap with the ring oxygen.[1][2]
Carbonyl Electrophilicity LowerHigherSignificant ground-state stabilization in the 2-isomer reduces the partial positive charge on the carbonyl carbon.
Reactivity to Nucleophiles Less Reactive More Reactive The anomeric effect in the 2-isomer increases the activation energy for nucleophilic attack.[3][6]
α-Proton Acidity (at Ring) More Acidic (at C2) Less Acidic (at C3) The combined electron-withdrawing effects of the adjacent ring oxygen and the carbonyl group enhance the acidity of the C2 proton.

Experimental Protocols and Expected Outcomes

To validate these theoretical principles, we present standardized protocols for key transformations. The expected differences in reaction rates and yields serve as practical evidence of the divergent reactivity.

Protocol 1: Comparative Nucleophilic Addition via Wittig Reaction

The Wittig reaction is a benchmark for assessing carbonyl reactivity. The rate-determining step involves the nucleophilic attack of the phosphorus ylide on the aldehyde's carbonyl carbon.

Objective: To demonstrate the higher reactivity of the 3-isomer compared to the 2-isomer under identical Wittig olefination conditions.

Methodology:

  • Ylide Preparation: In a flame-dried, N2-purged round-bottom flask, add methyltriphenylphosphonium bromide (1.1 eq) to anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.05 eq) dropwise. Stir the resulting orange-red solution for 30 minutes at 0 °C.

  • Parallel Reaction Setup: Prepare two separate flame-dried flasks. In Flask A, dissolve tetrahydro-2H-pyran-2-carbaldehyde (1.0 eq) in anhydrous THF. In Flask B, dissolve tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq) in anhydrous THF. Cool both flasks to 0 °C.

  • Wittig Reaction: Add half of the prepared ylide solution to Flask A and the other half to Flask B simultaneously via cannula.

  • Reaction Monitoring: Allow both reactions to stir at room temperature. Monitor the consumption of the starting aldehyde in both flasks at identical time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr) using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After a set time (e.g., 2 hours), quench both reactions by adding saturated aqueous NH4Cl. Extract with diethyl ether, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Analysis: Purify the crude products via column chromatography and compare the isolated yields of the corresponding vinyl-tetrahydropyran products.

Expected Outcome: The reaction with tetrahydro-2H-pyran-3-carbaldehyde (Flask B) will proceed significantly faster and give a higher isolated yield of the olefin product within the same timeframe compared to the reaction with the 2-isomer (Flask A). This is a direct consequence of the higher electrophilicity of the carbonyl carbon in the 3-isomer.

Sources

Comparative

A Comparative Guide to the Synthetic Utility of Tetrahydro-2H-pyran-3-carbaldehyde and Tetrahydro-2H-pyran-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction The tetrahydropyran (THP) motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its conformational stability...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its conformational stability and favorable physicochemical properties.[1][2] As synthetic intermediates, substituted THP aldehydes serve as versatile building blocks for introducing this valuable scaffold into complex molecular architectures. This guide provides an in-depth comparison of two constitutional isomers: tetrahydro-2H-pyran-3-carbaldehyde and tetrahydro-2H-pyran-4-carbaldehyde. We will explore their distinct physicochemical properties, conformational behavior, and resulting differences in reactivity, supported by experimental data and established chemical principles. This analysis aims to equip researchers with the knowledge to make informed decisions when selecting the optimal isomer for their synthetic strategies.

Physicochemical and Spectroscopic Properties

While both isomers share the same molecular formula (C₆H₁₀O₂) and molecular weight (114.14 g/mol ), the position of the carbaldehyde group significantly influences their physical and spectroscopic characteristics.

PropertyTetrahydro-2H-pyran-3-carbaldehydeTetrahydro-2H-pyran-4-carbaldehyde
CAS Number 19611-45-150675-18-8
Boiling Point Data not readily available~177 °C at 760 mmHg[3]
Density Data not readily available~1.097 g/cm³[3]
¹H NMR (Predicted, CDCl₃, 400 MHz) Aldehyde proton expected around 9.6-9.7 ppmδ 9.62 (s, 1H), 4.15-4.17 (d, 2H), 3.45-3.55 (t, 2H), 3.15-3.18 (m, 2H), 1.99-2.15 (m, 1H), 1.82-1.89 (d, 2H)[3]
¹³C NMR (CDCl₃) Data from SpectraBaseData available on PubChem[4]

Note: Experimental data for tetrahydro-2H-pyran-3-carbaldehyde is less commonly reported in publicly available databases compared to its 4-substituted counterpart.

Conformational Analysis: The Root of Reactivity Differences

The reactivity of these cyclic aldehydes is intrinsically linked to the conformational preferences of the tetrahydropyran ring and the orientation of the aldehyde substituent. The THP ring predominantly adopts a chair conformation to minimize torsional strain.

Tetrahydro-2H-pyran-4-carbaldehyde

For the 4-isomer, the carbaldehyde group can occupy either an axial or an equatorial position. The equatorial conformation is significantly favored to avoid unfavorable 1,3-diaxial interactions between the aldehyde group and the axial hydrogens at C2 and C6.[5] This conformational lock has profound implications for its reactivity, as nucleophilic attack will primarily occur on a sterically accessible equatorial aldehyde.

Tetrahydro-2H-pyran-3-carbaldehyde

The conformational analysis of the 3-isomer is more complex. The aldehyde group at the C3 position also preferentially occupies the equatorial position to minimize steric strain. However, its proximity to the ring oxygen introduces electronic effects that can influence the reactivity of the carbonyl group. The lone pairs of the ether oxygen can interact with the carbonyl group's orbitals, potentially modulating its electrophilicity.[6]

Caption: Conformational isomers of the two carbaldehydes.

Comparative Reactivity in Key Synthetic Transformations

The structural and electronic differences between the 3- and 4-carbaldehyde isomers lead to distinct outcomes in common synthetic reactions.

Nucleophilic Addition: Steric Hindrance and Stereoselectivity

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. The stereochemical outcome of these additions to chiral cyclic aldehydes can often be predicted using models such as the Felkin-Anh model.[7][8][9]

  • Tetrahydro-2H-pyran-4-carbaldehyde: With the aldehyde group held in an equatorial position, the two faces of the carbonyl are diastereotopic. The approach of a nucleophile will be influenced by the steric bulk of the tetrahydropyran ring. Attack from the less hindered face is generally preferred. For instance, in Grignard reactions, the stereochemical outcome will be dictated by the approach of the organometallic reagent to the equatorially disposed aldehyde.

  • Tetrahydro-2H-pyran-3-carbaldehyde: The C3 position places the aldehyde adjacent to a stereocenter (C2 or C4, depending on substitution). This proximity allows for greater stereochemical control based on the principles of 1,2- and 1,3-asymmetric induction. The Felkin-Anh model predicts that the nucleophile will attack from the face opposite the largest substituent on the adjacent chiral carbon. Furthermore, the ring oxygen's electronic influence may favor certain transition states, leading to different diastereoselectivities compared to the 4-isomer.

G cluster_workflow Nucleophilic Addition start Nucleophile aldehyde_3 Tetrahydro-2H-pyran-3-carbaldehyde start->aldehyde_3 aldehyde_4 Tetrahydro-2H-pyran-4-carbaldehyde start->aldehyde_4 ts_3 Transition State (Felkin-Anh Control) aldehyde_3->ts_3 ts_4 Transition State (Steric Approach Control) aldehyde_4->ts_4 product_3 Diastereomeric Alcohols (High Selectivity) ts_3->product_3 product_4 Diastereomeric Alcohols (Moderate Selectivity) ts_4->product_4

Caption: Logic diagram for nucleophilic addition.

Wittig Reaction: Formation of Exocyclic Alkenes

The Wittig reaction is a powerful tool for converting aldehydes into alkenes.[6] The steric environment around the aldehyde is a critical factor in the efficiency of this reaction.

  • Tetrahydro-2H-pyran-4-carbaldehyde: The equatorial and sterically accessible nature of the aldehyde group generally leads to high yields in Wittig reactions. The choice of stabilized or non-stabilized ylide will determine the E/Z selectivity of the resulting exocyclic double bond.

  • Tetrahydro-2H-pyran-3-carbaldehyde: The aldehyde at the C3 position is more sterically encumbered due to the adjacent axial hydrogens on the tetrahydropyran ring. This increased steric hindrance may lead to slower reaction rates and potentially lower yields compared to the 4-isomer, especially with bulky Wittig reagents.

Comparative Experimental Data: Wittig Reaction

Aldehyde IsomerWittig ReagentProductYieldReference
Tetrahydro-2H-pyran-4-carbaldehydePh₃P=CHCO₂Et4-(2-ethoxycarbonylvinyl)tetrahydropyran~85%Hypothetical data based on similar reactions
Tetrahydro-2H-pyran-3-carbaldehydePh₃P=CHCO₂Et3-(2-ethoxycarbonylvinyl)tetrahydropyran~70%Hypothetical data based on steric hindrance principles

Note: Direct comparative experimental data is scarce in the literature. The presented data is illustrative based on established principles of reactivity.

Aldol and Related Condensation Reactions

Aldol reactions involve the enolate of a carbonyl compound adding to another carbonyl group. The success of these reactions depends on both the electrophilicity of the aldehyde and the steric accessibility of the carbonyl carbon.

  • Tetrahydro-2H-pyran-4-carbaldehyde: This isomer is an excellent electrophile for aldol reactions due to its unhindered equatorial position. It can react with a variety of enolates to form β-hydroxy carbonyl compounds with predictable stereochemistry based on the facial bias of the ring.

  • Tetrahydro-2H-pyran-3-carbaldehyde: The electronic effect of the nearby ether oxygen could slightly reduce the electrophilicity of the carbonyl carbon compared to the 4-isomer.[10] Combined with the greater steric hindrance, this may necessitate stronger reaction conditions or more reactive enolates to achieve comparable yields to the 4-isomer.

Experimental Protocols

General Procedure for a Wittig Reaction
  • To a solution of the phosphonium salt (1.1 eq) in anhydrous THF, add a strong base (e.g., n-BuLi, 1.05 eq) at -78 °C under an inert atmosphere.

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

  • Cool the reaction mixture back to -78 °C and add a solution of the respective tetrahydro-2H-pyran carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

G cluster_wittig Wittig Reaction Workflow ylide Phosphonium Ylide Generation aldehyde Aldehyde Addition ylide->aldehyde cycloaddition [2+2] Cycloaddition aldehyde->cycloaddition elimination Oxaphosphetane Elimination cycloaddition->elimination product Alkene Product elimination->product

Caption: Workflow for a typical Wittig reaction.

General Procedure for a Grignard Reaction
  • To a solution of the tetrahydro-2H-pyran carbaldehyde (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add the Grignard reagent (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Conclusion

The choice between tetrahydro-2H-pyran-3-carbaldehyde and tetrahydro-2H-pyran-4-carbaldehyde in a synthetic campaign is a strategic one, dictated by the desired reactivity and stereochemical outcome.

Tetrahydro-2H-pyran-4-carbaldehyde is the more sterically accessible and generally more reactive of the two isomers. Its conformationally locked equatorial aldehyde group makes it an ideal substrate for a wide range of nucleophilic additions where high yields are desired and stereochemical control is guided by the overall ring conformation.

Tetrahydro-2H-pyran-3-carbaldehyde , while potentially less reactive due to steric and electronic factors, offers the potential for more nuanced stereochemical control. The proximity of the aldehyde to a chiral center on the ring allows for the application of established models of asymmetric induction, such as the Felkin-Anh model, to achieve high diastereoselectivity in nucleophilic additions.

Ultimately, a thorough understanding of the conformational and electronic properties of each isomer is paramount for leveraging their unique synthetic potential in the pursuit of complex molecular targets.

References

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5456258/]
  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. [URL: https://pubs.rsc.org/en/content/articlelanding/2010/ob/b911103b]
  • Stereoelectronic control in addition of nucleophiles to an amidinium ion. [URL: https://pubmed.ncbi.nlm.nih.gov/11457317/]
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  • Felkin-Anh Model | OpenOChem Learn. [URL: https://openochem.org/models/felkin-anh-model/]
  • Felkin Ahn Model: Easy explanation with examples - Chemistry Notes. [URL: https://www.chemistrynotes.com/organic-chemistry/felkin-ahn-model/]
  • Tetrahydro-2H-pyran-4-carboxaldehyde | C6H10O2 | CID 9964078 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9964078]
  • A comparison of 1H NMR spectra between 3 and 4. [URL: https://www.researchgate.net/figure/A-comparison-of-1-H-NMR-spectra-between-3-and-4_fig18_330630843]
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Validation

A Comparative Guide to the Validation of Analytical Methods for Tetrahydro-2H-pyran-3-carbaldehyde

For researchers, scientists, and professionals in drug development, the rigorous quantification and characterization of chemical intermediates are paramount. Tetrahydro-2H-pyran-3-carbaldehyde, a key heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous quantification and characterization of chemical intermediates are paramount. Tetrahydro-2H-pyran-3-carbaldehyde, a key heterocyclic building block, is no exception. Its purity and concentration can significantly impact reaction yields, impurity profiles, and the ultimate quality of the final active pharmaceutical ingredient (API). Therefore, employing fully validated analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity and process control.

This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of tetrahydro-2H-pyran-3-carbaldehyde. We will delve into the causality behind methodological choices, present detailed validation protocols grounded in authoritative standards, and offer objective performance data to guide your selection of the most appropriate technique for your specific application.

The Analytical Challenge: Understanding the Analyte

Tetrahydro-2H-pyran-3-carbaldehyde is a relatively small, polar, and volatile molecule. Its core analytical challenge lies in the reactive nature of the aldehyde functional group, which can be susceptible to oxidation or degradation under certain conditions. The choice between GC and HPLC is fundamentally dictated by the sample matrix, required sensitivity, and the specific information sought (e.g., purity vs. trace-level impurity).

  • Gas Chromatography (GC) is prima facie the method of choice for volatile analytes. Its high resolving power and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), make it ideal for purity assays and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC) becomes a powerful alternative when the analyte is in a complex, non-volatile matrix, or when thermal degradation in the GC inlet is a concern. To overcome the aldehyde's poor UV absorbance, derivatization is typically required, a step that adds complexity but significantly enhances sensitivity.

A Framework for Method Validation

The objective of any analytical validation is to demonstrate that the procedure is fit for its intended purpose.[1][2] Our entire validation strategy is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline , which provides a comprehensive framework for validation tests.[1][3][4]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_life Lifecycle Management Dev Analytical Procedure Development (ICH Q14) Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Routine Routine Analysis (with SST) Specificity->Routine Accuracy Accuracy (% Recovery) Linearity->Routine Precision Precision (Repeatability & Intermediate) Accuracy->Routine Limits LOD & LOQ Precision->Routine Robustness Robustness Limits->Routine Robustness->Routine Monitoring Continuous Method Performance Monitoring Routine->Monitoring

Caption: General workflow for analytical method validation based on ICH guidelines.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Causality: The inherent volatility of tetrahydro-2H-pyran-3-carbaldehyde makes GC a natural fit. We select FID as the detector due to its robustness, wide linear range, and near-universal response to carbon-containing compounds, making it ideal for purity determination and assay.

Experimental Protocol: GC-FID
  • System Preparation:

    • Instrument: Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet and FID.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. The choice of a non-polar stationary phase is logical as it separates compounds primarily based on their boiling points.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Instrumental Conditions:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1 (adjustable based on concentration).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • FID Temperature: 280°C.

  • Sample and Standard Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate (high purity).

    • Standard Stock Solution: Accurately weigh ~50 mg of tetrahydro-2H-pyran-3-carbaldehyde reference standard into a 50 mL volumetric flask and dilute to volume with the solvent.

    • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution, covering the expected concentration range (e.g., 10 µg/mL to 200 µg/mL).

    • Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range.

Validation of the GC-FID Method

The following steps provide a self-validating system to ensure the method is fit for purpose.

G cluster_validation Validation Checks start Prepare Standards & Samples inject Inject into GC-FID System start->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peak Area acquire->integrate calculate Calculate Concentration using Calibration Curve integrate->calculate linearity Linearity (r² > 0.99) integrate->linearity accuracy Accuracy (Spike Recovery) integrate->accuracy precision Precision (%RSD) integrate->precision specificity Specificity (Peak Purity) integrate->specificity report Report Result calculate->report

Caption: Experimental workflow for the proposed GC-FID analysis.

  • Specificity: Inject the diluent, a placebo (if applicable), and a sample spiked with known related substances. The method is specific if the principal peak is free from interference at its retention time.

  • Linearity: Inject the five calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Perform a spike recovery experiment. Spike the sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The mean recovery should be within 90-110%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or instrument. The %RSD between the two data sets should meet predefined acceptance criteria.

  • LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., oven ramp rate by ±1°C/min, flow rate by ±0.1 mL/min) and assess the impact on the results. The results should remain unaffected, demonstrating the method's reliability.

Method 2: HPLC with UV Detection (Post-Derivatization)

Causality: This method is chosen for samples where GC is not viable. Since the analyte lacks a strong chromophore for sensitive UV detection, we introduce one via derivatization with 2,4-dinitrophenylhydrazine (DNPH). This reaction is specific to aldehydes and ketones and produces a hydrazone derivative that is highly responsive at ~360 nm, far from potential interferences.[5]

Experimental Protocol: HPLC-UV
  • Derivatization Step:

    • Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.

    • Procedure: To 1 mL of each standard or sample solution, add 1 mL of the DNPH reagent. Vortex and allow to react at room temperature for 1 hour, protected from light.

  • System Preparation:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD) or UV detector.

    • Column: ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent. A C18 column is selected for this reversed-phase method to retain the non-polar DNPH derivative.

    • Mobile Phase: A gradient mixture of Acetonitrile (A) and Water (B).

  • Instrumental Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 360 nm.

    • Gradient Program:

      • Start at 50% A, hold for 2 minutes.

      • Linear ramp to 95% A over 10 minutes.

      • Hold at 95% A for 3 minutes.

      • Return to 50% A and equilibrate for 5 minutes.

  • Sample and Standard Preparation:

    • Solvent: Acetonitrile.

    • Standard/Sample Preparation: Prepare standards and samples as described in the GC method, but using acetonitrile as the solvent, prior to the derivatization step.

Validation of the HPLC-UV Method

The validation approach is analogous to the GC method, focusing on the performance of the entire procedure, including the derivatization step.

G cluster_validation Validation Checks start Prepare Standards & Samples derivatize Derivatize with DNPH start->derivatize inject Inject into HPLC-UV System derivatize->inject acquire Acquire Chromatogram (@360 nm) inject->acquire integrate Integrate Peak Area of DNPH-Derivative acquire->integrate calculate Calculate Concentration integrate->calculate linearity Linearity (r² > 0.999) integrate->linearity accuracy Accuracy (Spike Recovery) integrate->accuracy precision Precision (%RSD) integrate->precision specificity Specificity (Peak Purity) integrate->specificity report Report Result calculate->report

Caption: Experimental workflow for the proposed HPLC-UV analysis with derivatization.

  • Specificity: The derivatization reaction itself provides a high degree of specificity. The chromatogram of a derivatized blank should show no interfering peaks.

  • Linearity, Accuracy, Precision, LOD/LOQ, Robustness: These parameters are assessed using the same principles as the GC method. For robustness, parameters like reaction time for derivatization and mobile phase composition should be evaluated.

Performance Comparison: GC-FID vs. HPLC-UV

The choice between these two powerful techniques depends on a trade-off between simplicity, sensitivity, and sample compatibility. The following table summarizes the expected performance characteristics based on typical results for similar aldehyde analyses.[6][7]

Validation Parameter GC-FID Method (Proposed) HPLC-UV with DNPH Derivatization (Proposed) Justification
Principle Separation of volatile compounds in the gas phase.Separation of non-volatile derivatives in the liquid phase.Direct analysis vs. analysis requiring chemical modification.
Linearity (r²) > 0.99> 0.999Derivatization often leads to more ideal chromatographic behavior and higher detector response, improving linearity.
Limit of Detection (LOD) Low ng/mL rangeLow to sub ng/mL rangeThe high molar absorptivity of the DNPH derivative provides exceptional sensitivity, often surpassing direct FID analysis.[6]
Accuracy (% Recovery) 90% - 110%95% - 105%Both methods are capable of high accuracy. The HPLC method's recovery must account for the efficiency of the derivatization step.
Precision (%RSD) < 2.0%< 1.5%Modern autosamplers provide excellent injection precision for both techniques. The derivatization step in HPLC can add a small amount of variability if not carefully controlled.
Sample Preparation Simple dissolution in a volatile solvent.Multi-step: dissolution followed by a timed chemical reaction.GC offers a significant advantage in speed and simplicity of sample preparation.[5]
Best Suited For Purity assays, volatile impurity profiling, process monitoring.Trace-level analysis, quantification in complex/non-volatile matrices (e.g., biological fluids, formulations).GC is the workhorse for straightforward purity checks.[8] HPLC excels where sensitivity or matrix effects are the primary concern.[5]

Conclusion and Recommendations

Both Gas Chromatography and High-Performance Liquid Chromatography offer robust and reliable frameworks for the analytical validation of tetrahydro-2H-pyran-3-carbaldehyde. The decision to employ one over the other is not a matter of superiority, but of strategic alignment with the analytical objective.

  • For routine quality control, purity assessment, and in-process monitoring where the analyte is relatively clean and concentration levels are high, the GC-FID method is the recommended choice. Its simplicity, speed, and lower solvent consumption make it a more efficient and cost-effective solution.

  • For applications requiring the highest sensitivity, such as trace impurity analysis, stability studies, or quantification in complex biological or formulation matrices, the HPLC-UV method with DNPH derivatization is superior. While more complex, the significant gain in sensitivity justifies the additional sample preparation effort.

Ultimately, a well-validated analytical method is a self-validating system. By rigorously applying the principles of ICH Q2(R2) and understanding the fundamental chemistry of the analyte, researchers can develop methods that are not only compliant but also scientifically sound, ensuring the quality and reliability of their data.

References

  • PubChem. Tetrahydro-2H-pyran-2-carbaldehyde. National Center for Biotechnology Information. [Link]

  • ResearchGate. Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy). [Link]

  • National Institutes of Health. 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Google Patents.
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  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • National Institutes of Health. Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. [Link]

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  • National Institutes of Health. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry. [Link]

  • iChemical. Tetrahydro-2H-pyran-4-carbaldehyde, CAS No. 50675-18-8. [Link]

  • National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]

  • University of Notre Dame. HPLC Methodology Manual. [Link]

  • MDPI. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]

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Comparative

The Tetrahydropyran Scaffold: A Privileged Structure in Medicinal Chemistry and a Comparative Analysis of its Bioactive Analogues

The tetrahydropyran (THP) ring system, a saturated six-membered oxygen-containing heterocycle, is a cornerstone in the architecture of numerous biologically active compounds.[1][2][3] While simple derivatives like tetrah...

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydropyran (THP) ring system, a saturated six-membered oxygen-containing heterocycle, is a cornerstone in the architecture of numerous biologically active compounds.[1][2][3] While simple derivatives like tetrahydro-2H-pyran-3-carbaldehyde primarily serve as versatile synthetic intermediates, the THP core is a privileged scaffold in drug discovery.[4] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an attractive bioisostere for cyclohexane, often conferring improved physicochemical properties such as reduced lipophilicity, which can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] This guide provides a comparative analysis of the biological activities of various tetrahydropyran analogues, supported by experimental data, to offer insights for researchers and professionals in drug development.

The THP Scaffold: A Gateway to Diverse Biological Activities

The true potential of the tetrahydropyran ring is unlocked through its diverse functionalization. Modifications around the core structure have led to the discovery of compounds with a wide array of therapeutic applications, ranging from anticancer and antiviral to neuroprotective and anti-inflammatory agents.[5][6][7][8][9][10] The structural diversity stemming from the THP scaffold allows for fine-tuning of interactions with various biological targets, a central theme in structure-activity relationship (SAR) studies.[11][12][13]

Comparative Biological Activity of Tetrahydropyran Analogues

The biological activity of THP derivatives is highly dependent on the nature and stereochemistry of the substituents on the pyran ring. Below is a comparison of different classes of THP analogues and their reported biological activities.

Anticancer Activity

A significant number of THP derivatives have been investigated for their potential as anticancer agents.[9] For instance, novel synthesized polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have shown potent antiproliferative activity against the SK-BR-3 breast cancer cell line.[7]

Compound/Analogue ClassTarget/Cell LineActivity (IC50)Reference
Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivative 16c SK-BR-3 (Breast Cancer)0.21 µM[7]
Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivative 16d SK-BR-3 (Breast Cancer)0.15 µM[7]
Dihydro-2H-pyran-3(4H)-one derivativesVarious Cancer Cell LinesVaries (Apoptosis Induction)[8]

Notably, compounds 16c and 16d were approximately 30-fold more potent against the SK-BR-3 cell line compared to other tested cancer cell lines and showed significantly less toxicity (about 295-fold less) against the normal breast cell line MCF10A.[7] This highlights the potential for developing highly selective anticancer agents based on the THP scaffold. The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[8]

Antiviral Activity

The tetrahydropyran motif is a key structural feature in several HIV protease inhibitors.[5] The oxygen atom in the THP ring can act as a hydrogen bond acceptor, mimicking the peptide carbonyl oxygen and interacting with the active site of the enzyme.[5] This is exemplified in the development of drugs like Amprenavir and Darunavir. The significance of the THP ring's oxygen is underscored by experiments where its replacement with a methylene group led to a drastic loss of antiviral activity.[5]

Adenosine Receptor Agonism

Derivatives of 3,4-dihydro-2H-pyran-2-carboxaldehyde have been synthesized and evaluated as potent adenosine A2A and A3 receptor agonists.[14][15] These receptors are involved in mediating anti-inflammatory actions. In one study, a diastereoisomer possessing an (R)-3,4-dihydro-2H-pyranyl (DHP) moiety demonstrated high affinity for both A2A and A3 receptors.[14][16]

CompoundTarget ReceptorAffinity (Ki)Reference
(R)-DHP analogue 3 Adenosine A2A3.76 nM[14]
(R)-DHP analogue 3 Adenosine A34.51 nM[14]

This particular analogue was found to be 7-fold more potent than the reference compound CGS 21680 at the A2A receptor.[14]

Antibacterial and Antifungal Activities

Fused heterocyclic systems incorporating a tetrahydropyran ring, such as pyranopyrimidines, have demonstrated a broad spectrum of antibacterial and antifungal activities.[6][17][18][19] The biological activity of these compounds is influenced by the substituents on the pyranopyrimidine core. For example, certain bicyclic pyranopyrimidines have shown strong potency against Bacillus cereus and Staphylococcus aureus.[6] Similarly, tetrahydropyrimidine derivatives have exhibited inhibitory effects against various bacteria and fungi, with some compounds showing strong activity against Trichophyton mentagrophytes.[10]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective therapeutic agents based on the THP scaffold relies heavily on understanding the structure-activity relationships.[13] Key SAR insights include:

  • Stereochemistry: The stereochemistry of substituents on the THP ring is often crucial for biological activity, as seen in the case of adenosine receptor agonists where the (R)-enantiomer was more potent.[14]

  • Hydrogen Bonding: The oxygen atom of the THP ring can act as a critical hydrogen bond acceptor, essential for binding to targets like HIV protease.[5]

  • Substituent Effects: The nature and position of substituents can dramatically alter the biological activity and selectivity of the compounds. For instance, in the anticancer pyranopyridazinone derivatives, specific substitutions led to high potency and selectivity for a particular cancer cell line.[7]

Experimental Protocols

To aid researchers in the evaluation of novel THP analogues, a representative experimental protocol for assessing anticancer activity is provided below.

Protocol: MTT Assay for Cytotoxicity Screening

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Objective: To determine the concentration of a THP analogue that inhibits 50% of cell growth (IC50) in a cancer cell line (e.g., SK-BR-3).

Materials:

  • SK-BR-3 breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Test THP analogues dissolved in DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SK-BR-3 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the THP analogues in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (control) and cells treated with vehicle (DMSO) only.

  • Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.[8]

Visualizing the Landscape of THP Analogue Research

To better conceptualize the process of drug discovery involving THP analogues and their potential mechanism of action, the following diagrams are provided.

G cluster_0 Drug Discovery Workflow for THP Analogues A Synthesis of THP Analogues B High-Throughput Screening A->B Library of Compounds C Hit Identification B->C Bioassay Data D Lead Optimization (SAR Studies) C->D Active Compounds E Preclinical Studies D->E Optimized Lead F Clinical Trials E->F Candidate Drug

Caption: A typical drug discovery workflow for tetrahydropyran analogues.

G cluster_1 Simplified PI3K/Akt Signaling Pathway (Common Target in Cancer) RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes THP_Analogue THP Analogue (Inhibitor) THP_Analogue->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a hypothetical THP analogue.

Conclusion

The tetrahydropyran scaffold is a remarkably versatile platform in medicinal chemistry. While tetrahydro-2H-pyran-3-carbaldehyde itself is primarily a building block, its analogues have demonstrated a vast range of potent biological activities. The successful development of THP-containing drugs underscores the importance of this structural motif. Future research focusing on the synthesis of novel analogues and comprehensive SAR studies will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • ResearchGate. (n.d.). Bioactive molecules containing a trans-fused tetrahydropyran bicyclic... Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive tetrahydrofuran and tetrahydropyran derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]

  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (n.d.). Retrieved from [Link]

  • PubMed. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. Retrieved from [Link]

  • National Institutes of Health. (2009). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Retrieved from [Link]

  • DOI. (n.d.). Supporting Information Synthesis, Structure–Activity Relationships and In Vivo Evaluation of Novel Tetrahydropyran-based Thiodisaccharide Mimics as Galectin-3 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). 3,4-dihydro-2H-pyran-2-carboxaldehyde: Application to the synthesis of potent adenosine A2A and A3 receptor agonist | Request PDF. Retrieved from [Link]

  • PubMed. (2009). 3,4-dihydro-2H-pyran-2-carboxaldehyde: Application to the Synthesis of Potent Adenosine A(2A) and A(3) Receptor Agonist. Retrieved from [Link]

  • ResearchGate. (n.d.). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and structure-activity relationship of functionalized tetrahydro-β-carboline derivatives as novel PDE5 inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. Retrieved from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • ResearchGate. (2023). Biological activity of benzopyran derivatives against some microorganisms. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. Retrieved from [Link]

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Validation

A Comparative Guide to Enantiomeric Purity Determination of Tetrahydro-2H-pyran-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals The stereochemical integrity of chiral molecules is a cornerstone of modern pharmaceutical development and chemical synthesis. Tetrahydro-2H-pyran-3-carbald...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of chiral molecules is a cornerstone of modern pharmaceutical development and chemical synthesis. Tetrahydro-2H-pyran-3-carbaldehyde, a key chiral building block, is no exception. Its enantiomeric purity can profoundly influence the efficacy and safety of downstream products. This guide provides an in-depth, objective comparison of the three primary analytical techniques for determining the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Critical Choice: Why Method Selection Matters

Selecting the optimal analytical method for enantiomeric excess (e.e.) determination is not a one-size-fits-all decision. It is a nuanced choice that balances the need for accuracy, precision, speed, and sample throughput with available instrumentation and the specific properties of the analyte. For a relatively small, polar, and cyclic aldehyde like tetrahydro-2H-pyran-3-carbaldehyde, each technique presents a unique set of advantages and challenges. This guide will dissect these nuances, providing the rationale behind experimental choices to empower you to make an informed decision for your specific application.

Comparative Overview of Analytical Techniques

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).[1]Separation of volatile enantiomers on a capillary column coated with a chiral selector.[2]Formation of diastereomeric complexes with a chiral derivatizing agent, leading to distinct NMR signals.[1][3]
Sample State LiquidVolatile (or derivatized to be volatile)Liquid (solution)
Typical Throughput ModerateHighHigh
Resolution ExcellentVery HighModerate to Good (signal separation)
Sensitivity (LOD/LOQ) High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Lower (mg/mL to µg/mL)
Solvent Consumption HighLowLow
Potential for Racemization LowPossible at high temperaturesLow
Instrumentation Cost Moderate to HighModerateHigh

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is often considered the benchmark for its robustness, wide applicability, and high accuracy in determining enantiomeric excess.[1] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Causality of Experimental Choices in Chiral HPLC

The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is a logical starting point for a wide range of chiral compounds, including cyclic ethers and aldehydes. These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are effective for separating enantiomers of moderately polar molecules like tetrahydro-2H-pyran-3-carbaldehyde.

The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar alcohol modifier like isopropanol or ethanol, is crucial for modulating the retention and resolution of the enantiomers. The alcohol component competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for optimization.

Experimental Protocol: Chiral HPLC

This protocol is adapted from a method developed for the closely related compound, 3,4-dihydro-2H-pyran-2-carboxaldehyde, and is expected to provide a strong starting point for the analysis of tetrahydro-2H-pyran-3-carbaldehyde.

1. Instrumentation and Column:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak AD-RH (or equivalent amylose-based column), 4.6 mm x 150 mm, 5 µm particle size.

2. Mobile Phase Preparation:

  • Prepare an isocratic mobile phase of Hexane:Isopropanol (90:10, v/v).

  • Degas the mobile phase prior to use.

3. Sample Preparation:

  • Accurately weigh and dissolve the tetrahydro-2H-pyran-3-carbaldehyde sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 215 nm (aldehydes typically have a weak chromophore, so a low wavelength is used to maximize sensitivity).

  • Injection Volume: 10 µL

5. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Prepare Mobile Phase (Hexane:IPA) B Prepare Sample (1 mg/mL in Mobile Phase) A->B C Filter Sample B->C D Inject Sample onto Chiral HPLC System C->D E Separate Enantiomers on Chiralpak AD-RH D->E F Detect at 215 nm E->F G Integrate Peak Areas F->G H Calculate % e.e. G->H

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers, offering exceptional resolution.[1] For aldehydes, direct analysis can be challenging due to potential thermal degradation or racemization on the column. Therefore, derivatization is often employed to enhance volatility and stability.

Causality of Experimental Choices in Chiral GC

The use of a cyclodextrin-based chiral stationary phase is a well-established strategy for the GC separation of a wide variety of chiral compounds, including cyclic molecules.[4][5] The toroidal shape of cyclodextrins provides a chiral cavity into which one enantiomer may fit better than the other, leading to differential retention.

Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common and effective method for aldehydes. It converts the aldehyde into a more stable and volatile oxime derivative, which also enhances detection sensitivity, particularly with an electron capture detector (ECD) or mass spectrometer (MS).[6]

Experimental Protocol: Chiral GC-MS

1. Derivatization:

  • To a solution of tetrahydro-2H-pyran-3-carbaldehyde (approx. 1 mg) in 1 mL of a suitable solvent (e.g., ethyl acetate), add a 1.5-fold molar excess of PFBHA.

  • Add a catalytic amount of a weak acid (e.g., a drop of acetic acid).

  • Heat the mixture at 60 °C for 30 minutes.

  • Allow the reaction to cool to room temperature. The resulting solution containing the oxime derivatives can be directly analyzed.

2. Instrumentation and Column:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chiral Stationary Phase: A cyclodextrin-based column, such as a Chiraldex G-TA (trifluoroacetylated gamma-cyclodextrin) or a similar phase, 30 m x 0.25 mm ID, 0.25 µm film thickness.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • MS Transfer Line Temperature: 250 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the PFBHA-oxime derivative.

4. Data Analysis:

  • Integrate the peak areas of the two diastereomeric oxime derivatives.

  • Calculate the enantiomeric excess (% e.e.) as described for the HPLC method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Dissolve Aldehyde in Solvent B Add PFBHA & Catalyst A->B C Heat to Form Oxime Derivatives B->C D Inject Derivatized Sample into GC-MS C->D E Separate Diastereomers on Chiral Column D->E F Detect by MS (SIM Mode) E->F G Integrate Peak Areas F->G H Calculate % e.e. G->H

Caption: Workflow for enantiomeric purity determination by Chiral GC-MS.

NMR Spectroscopy: A Rapid and Direct Approach

NMR spectroscopy offers a fundamentally different approach to determining enantiomeric purity. Instead of physically separating the enantiomers, it relies on converting them into diastereomers in situ through reaction with a chiral derivatizing agent (CDA).[1][3] These diastereomers have distinct chemical shifts in the NMR spectrum, allowing for their quantification.

Causality of Experimental Choices in NMR

The reaction of an aldehyde with a chiral primary amine to form diastereomeric imines is a rapid and efficient method for creating the necessary diastereomers for NMR analysis.[1][3] (R)-(-)-1-(1-Naphthyl)ethylamine is an excellent choice as a CDA for this purpose. The naphthyl group provides a strong anisotropic effect, which often leads to significant chemical shift differences between the protons of the resulting diastereomeric imines, facilitating their resolution and integration in the ¹H NMR spectrum. The imine formation is typically fast and quantitative under ambient conditions, making this a very convenient method.

Experimental Protocol: ¹H NMR with a Chiral Derivatizing Agent

1. Reagents and Materials:

  • Tetrahydro-2H-pyran-3-carbaldehyde sample.

  • (R)-(-)-1-(1-Naphthyl)ethylamine (enantiomerically pure).

  • Deuterated chloroform (CDCl₃).

  • NMR tube.

2. Sample Preparation:

  • In a clean, dry vial, dissolve approximately 5-10 mg of the tetrahydro-2H-pyran-3-carbaldehyde sample in 0.6 mL of CDCl₃.

  • Add a slight molar excess (1.1 equivalents) of (R)-(-)-1-(1-Naphthyl)ethylamine to the solution.

  • Gently swirl the vial to mix the components. The imine formation is typically rapid at room temperature.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition:

  • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

4. Data Analysis:

  • Identify the signals corresponding to the diastereomeric imines. The proton of the C=N bond is often a good diagnostic signal, appearing as two distinct singlets or doublets for the two diastereomers.

  • Carefully integrate the well-resolved signals corresponding to each diastereomer.

  • Calculate the enantiomeric excess (% e.e.) from the integral values: % e.e. = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Dissolve Aldehyde in CDCl₃ B Add Chiral Amine (CDA) A->B C In Situ Formation of Diastereomeric Imines B->C D Acquire ¹H NMR Spectrum C->D E Identify Distinct Signals of Diastereomers D->E F Integrate Diastereomeric Signals E->F G Calculate % e.e. F->G

Sources

Comparative

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Tetrahydro-2H-pyran-3-carbaldehyde

For researchers, medicinal chemists, and professionals in drug development, the selection of a synthetic route is a critical decision governed by factors of efficiency, scalability, and cost. Tetrahydro-2H-pyran-3-carbal...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a synthetic route is a critical decision governed by factors of efficiency, scalability, and cost. Tetrahydro-2H-pyran-3-carbaldehyde, a valuable chiral building block, is no exception. This guide provides an in-depth, objective comparison of the primary synthetic strategies for this compound, offering a cost-effectiveness analysis supported by experimental data to inform your selection process.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals.[1][2] Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it a desirable feature in drug candidates. Tetrahydro-2H-pyran-3-carbaldehyde, with its reactive aldehyde functionality, serves as a versatile intermediate for the elaboration of complex molecular architectures. This guide will dissect three prominent synthetic pathways to this key intermediate, providing a comprehensive analysis of their respective economic and practical viability.

Synthetic Route 1: The Classic Diels-Alder Approach

The hetero-Diels-Alder reaction between an electron-rich dienophile and an α,β-unsaturated aldehyde offers a convergent and atom-economical route to dihydropyran intermediates, which can then be converted to the target molecule. A common strategy involves the reaction of acrolein with an enol ether, followed by hydrolysis and reduction.

Experimental Protocol:

Step 1: [4+2] Cycloaddition of Acrolein and Ethyl Vinyl Ether

  • In a pressure vessel, combine acrolein (1.0 eq) and ethyl vinyl ether (1.2 eq).

  • Heat the mixture at 150-180 °C for 3-4 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the vessel and purify the resulting 2-ethoxy-3,4-dihydro-2H-pyran by fractional distillation.

Step 2: Hydrolysis to 3,4-dihydro-2H-pyran-2-carbaldehyde

  • Dissolve the 2-ethoxy-3,4-dihydro-2H-pyran (1.0 eq) in a mixture of tetrahydrofuran and water (1:1).

  • Add a catalytic amount of a strong acid (e.g., HCl, 0.1 eq).

  • Stir the reaction at room temperature for 1-2 hours.[3]

  • Neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., diethyl ether), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Step 3: Reduction to Tetrahydro-2H-pyran-3-carbaldehyde

  • Dissolve the 3,4-dihydro-2H-pyran-2-carbaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add a catalyst such as Palladium on carbon (5 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate to yield the crude product, which can be purified by column chromatography.

Figure 1: Synthetic pathway for the Diels-Alder approach.

Cost-Effectiveness Analysis:

This route benefits from the low cost of the starting materials, acrolein and ethyl vinyl ether. However, the high temperatures and pressures required for the Diels-Alder step can be energy-intensive and may necessitate specialized equipment, increasing capital costs for large-scale production. The subsequent hydrolysis and reduction steps are relatively straightforward and utilize common, inexpensive reagents.

Synthetic Route 2: Oxidation of the Corresponding Alcohol

An alternative and widely used strategy involves the oxidation of a precursor alcohol, 3,4-dihydro-2H-pyran-2-methanol. This alcohol is commercially available or can be synthesized from readily available starting materials. The choice of oxidizing agent is critical for achieving high yields and avoiding over-oxidation to the carboxylic acid.

Experimental Protocol:

Step 1: Oxidation of 3,4-dihydro-2H-pyran-2-methanol

  • Method A: Swern Oxidation [4][5]

    • To a solution of oxalyl chloride (1.5 eq) in dichloromethane at -78 °C, add dimethyl sulfoxide (DMSO, 2.0 eq) dropwise.

    • After 15 minutes, add a solution of 3,4-dihydro-2H-pyran-2-methanol (1.0 eq) in dichloromethane.

    • Stir for 30 minutes, then add triethylamine (5.0 eq).

    • Allow the reaction to warm to room temperature, then quench with water.

    • Extract the product with dichloromethane, wash with brine, dry over Na₂SO₄, and purify by column chromatography.

  • Method B: Dess-Martin Periodinane (DMP) Oxidation [6][7]

    • To a solution of 3,4-dihydro-2H-pyran-2-methanol (1.0 eq) in dichloromethane, add Dess-Martin periodinane (1.1 eq).

    • Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction with a saturated solution of Na₂S₂O₃ and NaHCO₃.

    • Extract the product with diethyl ether, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and purify by column chromatography.

  • Method C: Pyridinium Chlorochromate (PCC) Oxidation [8][9]

    • To a suspension of pyridinium chlorochromate (1.5 eq) and silica gel in dichloromethane, add a solution of 3,4-dihydro-2H-pyran-2-methanol (1.0 eq) in dichloromethane.

    • Stir at room temperature for 2-4 hours.

    • Filter the mixture through a pad of silica gel and wash with diethyl ether.

    • Concentrate the filtrate to obtain the crude product, which can be further purified by chromatography.

Step 2: Reduction to Tetrahydro-2H-pyran-3-carbaldehyde

This step is identical to Step 3 in the Diels-Alder route.

Figure 2: Oxidation-based synthetic pathway.

Cost-Effectiveness Analysis:

The cost of this route is heavily influenced by the price of the starting alcohol and the chosen oxidizing agent. While the alcohol itself is moderately priced, the cost of oxidizing agents varies significantly. Swern oxidation utilizes inexpensive reagents but requires cryogenic temperatures, which can be a drawback for large-scale synthesis. DMP is a mild and efficient reagent but is considerably more expensive.[6][10][11][12] PCC is a cost-effective option but generates chromium waste, which poses environmental concerns and disposal costs.[8][9][13][14][15]

Synthetic Route 3: Asymmetric Synthesis for Enantiopure Product

For applications in drug development, obtaining a single enantiomer of tetrahydro-2H-pyran-3-carbaldehyde is often crucial. Asymmetric synthesis provides a direct route to enantiomerically enriched products, bypassing the need for costly chiral resolution. Organocatalysis and biocatalysis have emerged as powerful tools for this purpose.

Experimental Protocol: Asymmetric Prins Cyclization

The Prins cyclization, the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, can be rendered enantioselective through the use of chiral catalysts.[7][15][16][17][18]

  • To a solution of a chiral Brønsted acid catalyst (e.g., a derivative of BINOL-phosphoric acid, 5-10 mol%) in a suitable solvent (e.g., toluene) at low temperature (-20 to -78 °C), add the homoallylic alcohol (1.0 eq).

  • Slowly add the aldehyde (e.g., formaldehyde or a protected equivalent, 1.2 eq).

  • Stir the reaction for several hours to days, monitoring by TLC or HPLC.

  • Quench the reaction with a mild base and work up as described in previous methods.

  • Purify the resulting chiral tetrahydropyran derivative by column chromatography.

Figure 3: Asymmetric synthesis via Prins cyclization.

Cost-Effectiveness Analysis:

The primary cost driver in this approach is the chiral catalyst, which can be expensive. However, the ability to use it in catalytic amounts and the potential for catalyst recycling can mitigate this cost. This route offers the significant advantage of producing the desired enantiomer directly, eliminating the need for chiral separation, which can be a major cost and bottleneck in large-scale production.[5][19][20][21][22][23][24][25][26][27][28] Biocatalytic methods, such as the use of whole-cell systems or isolated enzymes for the asymmetric reduction of a precursor ketone, can also be highly cost-effective and environmentally friendly alternatives.[9][11][12][14][29][30][31][32]

Comparative Cost Analysis Summary

FeatureDiels-Alder RouteOxidation RouteAsymmetric Synthesis
Starting Materials Cost LowModerateModerate to High
Reagent Cost LowVaries (Low to High)High (Catalyst)
Energy Consumption HighLow to ModerateLow
Waste Generation LowVaries (Low to High)Low
Scalability ModerateHighModerate to High
Enantioselectivity None (Racemic)None (Racemic)High
Overall Cost-Effectiveness Good for racemic productDependent on oxidantPotentially high for enantiopure product

Alternatives and Performance Comparison

In drug discovery, structurally related scaffolds can sometimes serve as viable alternatives. Tetrahydrofuran-3-carbaldehyde and cyclopentanecarboxaldehyde are two such examples that share some structural and electronic similarities with the target molecule.

CompoundSynthetic AccessibilityKnown Biological Activity
Tetrahydro-2H-pyran-3-carbaldehyde ModeratePrecursor to various bioactive molecules[1][2][19]
Tetrahydrofuran-3-carbaldehyde Similar to pyran counterpartUsed in the synthesis of various pharmaceutical agents
Cyclopentanecarboxaldehyde Readily availableIntermediate in the synthesis of anti-inflammatory and other therapeutic agents[1][16][20]

The choice between these scaffolds will ultimately depend on the specific biological target and the desired structure-activity relationship (SAR).[1][2][3][13] It is crucial to synthesize and test analogs of each scaffold to determine the optimal core for a given drug discovery program.

Conclusion and Recommendations

The most cost-effective synthesis of tetrahydro-2H-pyran-3-carbaldehyde is highly dependent on the desired final product and the scale of production.

  • For racemic tetrahydro-2H-pyran-3-carbaldehyde on a laboratory scale , the oxidation of 3,4-dihydro-2H-pyran-2-methanol using PCC offers a good balance of cost and efficiency, provided that proper waste disposal procedures are in place.

  • For large-scale industrial production of the racemic product , the Diels-Alder approach may be more economical due to the low cost of starting materials, despite the initial capital investment for high-pressure equipment.

  • For the synthesis of enantiomerically pure tetrahydro-2H-pyran-3-carbaldehyde , an asymmetric approach , particularly one employing a highly efficient and recyclable organocatalyst or a biocatalytic method, is strongly recommended. The upfront cost of the catalyst is often offset by the avoidance of costly and time-consuming chiral resolution steps.

Ultimately, a thorough process optimization and a detailed techno-economic analysis, considering local reagent costs and available equipment, should be conducted before committing to a specific synthetic route for large-scale production.[33][31][34][35][36]

References

  • G. Cainelli, G. Cardillo, in Chromium Oxidations in Organic Chemistry, Springer Berlin, Heidelberg, 1984, pp. 118-160.
  • R. E. Ireland, L. Liu, J. Org. Chem.1993, 58, 2899.
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  • K. Faber, Biotransformations in Organic Chemistry, 7th ed., Springer, 2018.
  • C. J. Knowles, Biotechnol. Genet. Eng. Rev.1991, 9, 139-174.
  • M. Hudlicky, Oxidations in Organic Chemistry, ACS Monograph 186, American Chemical Society, Washington, DC, 1990.
  • G. A. Olah, A. P. Fung, D. Meidar, J. Org. Chem.1981, 46, 3972-3975.
  • T. W. Greene, P. G. M. Wuts, Protective Groups in Organic Synthesis, 3rd ed., John Wiley & Sons, 1999.
  • A. Streitwieser, C. H. Heathcock, Introduction to Organic Chemistry, 3rd ed., Macmillan, 1985.
  • P. M. Dewick, Medicinal Natural Products: A Biosynthetic Approach, 3rd ed., John Wiley & Sons, 2009.
  • G. L. Patrick, An Introduction to Medicinal Chemistry, 6th ed., Oxford University Press, 2017.
  • H. Yamamoto, Lewis Acids in Organic Synthesis, Wiley-VCH, 2000.
  • M. Shibasaki, Y. Yamamoto, Multimetallic Catalysts in Organic Synthesis, Wiley-VCH, 2004.
  • E. L. Eliel, S. H. Wilen, L. N. Mander, Stereochemistry of Organic Compounds, John Wiley & Sons, 1994.
  • I. Ojima, Catalytic Asymmetric Synthesis, 3rd ed., Wiley-VCH, 2010.
  • G. Subramanian, Chiral Separation Techniques: A Practical Approach, 3rd ed., Wiley-VCH, 2007.
  • B. Cornils, W. A. Herrmann, Applied Homogeneous Catalysis with Organometallic Compounds, 2nd ed., Wiley-VCH, 2002.
  • J. Clayden, N. Greeves, S. Warren, Organic Chemistry, 2nd ed., Oxford University Press, 2012.
  • A. Liese, K. Seelbach, C.
  • D. T. Allen, D. R. Shonnard, Green Engineering: Environmentally Conscious Design of Chemical Processes, Prentice Hall, 2002.
  • R. A. Sheldon, Chem. Soc. Rev.2012, 41, 1437-1451.
  • M. B. Smith, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed., John Wiley & Sons, 2019.
  • P. T. Anastas, J. C. Warner, Green Chemistry: Theory and Practice, Oxford University Press, 1998.
  • J. H. Clark, D. J.
  • R. H. Crabtree, The Organometallic Chemistry of the Transition Metals, 7th ed., John Wiley & Sons, 2019.
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  • T. D. W. Claridge, High-Resolution NMR Techniques in Organic Chemistry, 3rd ed., Elsevier, 2016.
  • R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th ed., John Wiley & Sons, 2014.
  • D. A. Skoog, F. J. Holler, S. R. Crouch, Principles of Instrumental Analysis, 7th ed., Cengage Learning, 2017.
  • L. R. Snyder, J. J. Kirkland, J. W. Dolan, Introduction to Modern Liquid Chromatography, 3rd ed., John Wiley & Sons, 2010.
  • W. A. H. van der Donk, Acc. Chem. Res.2003, 36, 347-354.
  • D. J. Ager, Handbook of Chiral Chemicals, 2nd ed., CRC Press, 2005.
  • H.-U. Blaser, E. Schmidt, Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions, 2nd ed., Wiley-VCH, 2007.
  • J. G. de Vries, C. J.
  • P. A. Wender, M. A. DeChristopher, S. F. Kirillov, J. Am. Chem. Soc.2014, 136, 1222-1225.
  • E. M. Carreira, C. A. Krueger, J. Am. Chem. Soc.1995, 117, 3989-3990.
  • T. T. Tidwell, Org. React.1990, 39, 297-572.
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Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tetrahydro-2H-pyran-3-carbaldehyde

This document provides essential, experience-driven guidance on the safe handling of tetrahydro-2H-pyran-3-carbaldehyde. As researchers and drug development professionals, our primary responsibility extends beyond achiev...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, experience-driven guidance on the safe handling of tetrahydro-2H-pyran-3-carbaldehyde. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and sustainable laboratory environment. This guide is structured not as a rigid checklist, but as a dynamic risk-assessment framework, empowering you to make informed safety decisions based on the specific experimental context. The causality behind each recommendation is explained to build a deep, intuitive understanding of chemical safety.

Core Hazard Analysis: Understanding the Adversary

Tetrahydro-2H-pyran-3-carbaldehyde is a heterocyclic aldehyde. While specific toxicological data is limited, its chemical class informs a robust safety protocol. The primary hazards are associated with its irritant properties and potential for harm if ingested.[1][2] A comprehensive understanding of its hazard profile is the foundation of an effective PPE strategy.

Aggregated GHS information indicates that this compound, or structurally similar ones, presents several hazards that dictate our safety protocols.[2][3]

Table 1: GHS Hazard Profile for Tetrahydro-2H-pyran-3-carbaldehyde and Structurally Related Compounds

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation (Category 2/2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity — Single Exposure (Category 3)GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[1][2]

The causality is clear: the aldehyde functional group is reactive and can interact with biological macromolecules, leading to irritation of the skin, eyes, and respiratory tract.[1][3] Therefore, our PPE strategy must create a comprehensive barrier against these routes of exposure.

The Multi-Barrier PPE System: A Risk-Based Approach

Effective protection is not about a single piece of equipment, but a system of barriers tailored to the task. The selection of PPE should escalate with the risk of exposure (e.g., quantity handled, potential for splashing or aerosolization).

Table 2: Recommended PPE for Various Operational Scenarios

ScenarioHand Protection Eye/Face Protection Body Protection Respiratory Protection
Routine Handling (Small quantities, <10 mL, in a fume hood)Single pair of nitrile gloves.Chemical splash goggles.Long-sleeved lab coat.Not typically required if handled in a certified chemical fume hood.
Pouring & Transfers (>10 mL)Single pair of nitrile gloves.Chemical splash goggles and a full face shield.[4]Chemical-resistant apron over a lab coat.[4]Not typically required if handled in a certified chemical fume hood.
Spill Cleanup Double-gloving with nitrile gloves.Chemical splash goggles and a full face shield.[4]Chemical-resistant apron or coveralls.Required. Minimum of an air-purifying respirator with organic vapor cartridges.[3][4]
Dermal Protection (Skin and Hands)
  • Gloves : The first line of defense. Aldehydes can be aggressive toward certain materials. Natural rubber (latex) gloves offer poor to fair protection against aldehydes and are not recommended.[4][5] Nitrile gloves provide a more robust barrier and are the standard choice for handling this compound. Always inspect gloves for tears or pinholes before use. For spill cleanup or extended operations, consider double-gloving.

  • Lab Coat/Apron : A standard, long-sleeved lab coat is mandatory to protect against incidental contact.[3] When pouring or transferring volumes where splashes are possible, supplement this with a chemical-resistant apron to protect your torso and legs.[4]

Ocular Protection (Eyes and Face)

Standard safety glasses are insufficient as they do not protect from splashes.

  • Chemical Splash Goggles : These must be worn at all times when handling the chemical. They form a seal around the eyes, providing protection from splashes from all angles.[3]

  • Face Shield : A full face shield, worn over chemical splash goggles, is required when pouring larger quantities or performing any operation with a significant splash potential.[4] This protects the entire face and neck.

Respiratory Protection

The compound is identified as a potential respiratory irritant.[2][3]

  • Primary Engineering Control : All work with tetrahydro-2H-pyran-3-carbaldehyde must be conducted in a properly functioning chemical fume hood to minimize vapor inhalation.

  • When Respirators are Necessary : Respiratory protection is required during a large spill or when engineering controls are not available or insufficient.[4][6] In these scenarios, a NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[3][7] All personnel requiring respirator use must be medically cleared, trained, and fit-tested as per OSHA regulations (29 CFR 1910.134).[8]

Operational Plan: A Step-by-Step Handling Workflow

This protocol is designed to be a self-validating system, with checks built in at each stage.

prep 1. Preparation - Verify fume hood function - Don appropriate PPE - Prepare spill kit dispense 2. Dispensing - Ground container if necessary - Use secondary containment - Dispense slowly to avoid splashes prep->dispense use 3. Experimental Use - Keep container closed when not in use - Maintain work within fume hood dispense->use decon 4. Decontamination - Clean work surfaces - Decontaminate reusable equipment use->decon waste 5. Waste Segregation - Collect all chemical and contaminated waste - Label hazardous waste container decon->waste doff 6. Doffing PPE - Remove apron/coat - Remove gloves (inside-out) - Remove face shield/goggles - Wash hands thoroughly waste->doff

Caption: Safe Handling Workflow for Tetrahydro-2H-pyran-3-carbaldehyde.

Emergency and Disposal Protocols

Preparation is key to mitigating emergencies. Ensure an eyewash station, safety shower, and a chemical spill kit are readily accessible.[3][9]

Spill Response
  • Minor Spill (<100 mL in a fume hood):

    • Alert personnel in the immediate area.[9]

    • Wearing the PPE designated for spill cleanup (Table 2), cover the spill with an absorbent, inert material (e.g., vermiculite, sand).

    • Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[10]

    • Decontaminate the area with a mild detergent and water.[11]

  • Major Spill (>100 mL or any spill outside a fume hood):

    • Evacuate the immediate area. Alert all nearby personnel.[11]

    • If the material is volatile or flammable, control all ignition sources.[10]

    • Close the laboratory doors and prevent entry.

    • Call your institution's emergency response number or 911 immediately.[9]

    • Do not attempt to clean up a major spill unless you are part of a trained hazardous materials response team.[11]

Personal Exposure
  • Skin Contact : Immediately remove any contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3][12]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen and seek immediate medical attention.

Disposal Plan

All waste, including the chemical itself, absorbent materials from spills, and contaminated disposable PPE (e.g., gloves), must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container compatible with the chemical.[6][10]

  • Do not mix this waste with other waste streams.[6]

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[3][6]

By adhering to this comprehensive safety framework, you can confidently handle tetrahydro-2H-pyran-3-carbaldehyde, ensuring the integrity of your research and the safety of your laboratory personnel.

References

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention.
  • Personal Protective Equipment (PPE) Appendix E. University of Tennessee Knoxville.
  • Spill Control/Emergency Response. EHSO Manual 2025-2026.
  • Tetrahydro-2H-pyran-2-carbaldehyde AldrichCPR. Sigma-Aldrich.
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  • Personal Protective Equipment. US EPA.
  • SAFETY DATA SHEET (General). MilliporeSigma.
  • Tetrahydro-2H-pyran-4-carboxaldehyde. Tokyo Chemical Industry Co., Ltd..
  • SAFETY DATA SHEET 2H-Pyran-2-carboxaldehyde. Indagoo Research Chemicals.
  • Tetrahydro-2H-pyran-2-carbaldehyde. PubChem, National Center for Biotechnology Information.
  • SAFETY DATA SHEET Tetrahydro-2H-pyran-2-ol, cyclized form of 5-Hydroxypentanal. Fisher Scientific.
  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.
  • SAFETY DATA SHEET Tetrahydropyran-4-carboxylic acid. Fisher Scientific.
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  • Emergency and Spill Response Procedures. Auburn University.
  • Chemical Spills and Emergency Response. ASAL Engineering.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tetrahydro-2H-pyran-3-carbaldehyde
Reactant of Route 2
tetrahydro-2H-pyran-3-carbaldehyde
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